DNA crosslinker 3 dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C15H22Cl2N8O |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
2-[[4-[[3-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C15H20N8O.2ClH/c16-14(17)20-7-10-1-3-11(4-2-10)9-23-13(24)6-5-12(22-23)8-21-15(18)19;;/h1-6H,7-9H2,(H4,16,17,20)(H4,18,19,21);2*1H |
InChIキー |
JKXHOIHXAJUAOA-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to DNA Crosslinker 3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DNA crosslinker 3 dihydrochloride (B599025), a potent DNA minor groove binder with demonstrated anticancer activity. This document details its mechanism of action, biophysical properties, and effects on cancer cells, supported by experimental data and protocols.
Introduction
DNA crosslinker 3 dihydrochloride, also known by its catalog number HY-144336, is a novel synthetic compound identified as a potent DNA minor groove binder.[1] Its structural design, featuring a pyridazin-3(2H)-one-based guanidine (B92328) derivative, allows it to selectively interact with the minor groove of DNA, a mechanism of action shared by several established anticancer agents. This interaction can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death, making it a compound of interest in oncology research and drug development.[2]
Physicochemical and Biophysical Properties
This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (4-(4-((amino(imino)methyl)amino)benzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one) dihydrochloride | MedChemExpress |
| Synonyms | HY-144336 | MedChemExpress |
| CAS Number | 2761734-21-6 | [3] |
| Molecular Formula | C15H22Cl2N8O | [3] |
| Molecular Weight | 401.29 g/mol | [3] |
| DNA Binding Affinity (ΔTm) | 1.4 °C | [1][3] |
Mechanism of Action
This compound exerts its biological effects primarily through non-covalent binding to the minor groove of DNA. This interaction is facilitated by the molecule's crescent shape and the presence of cationic guanidinium (B1211019) groups, which can form hydrogen bonds and electrostatic interactions with the negatively charged phosphate (B84403) backbone and the floor of the minor groove, particularly in AT-rich regions.[4][5][6]
By occupying the minor groove, this compound can physically obstruct the binding of DNA-processing enzymes, such as polymerases and transcription factors, thereby inhibiting DNA replication and gene expression. This disruption of fundamental cellular processes is a key contributor to its cytotoxic effects against cancer cells.
In Vitro Anticancer Activity
The anticancer potential of this compound has been evaluated against a panel of human cancer cell lines. The compound exhibits inhibitory effects on cell viability, as detailed in the following table.
| Cell Line | Cancer Type | Inhibition Percentage at 10 µM | Reference |
| NCI-H460 | Non-small cell lung cancer | 46% | [5] |
| A2780 | Ovarian cancer | 30% | [5] |
| MCF-7 | Breast cancer | 38% | [5] |
These results indicate that this compound possesses broad-spectrum, albeit moderate, anticancer activity at the tested concentration.
Experimental Protocols
DNA Thermal Denaturation Assay
This protocol is used to determine the DNA binding affinity of a compound by measuring the change in the melting temperature (Tm) of DNA upon ligand binding.
Materials:
-
Calf thymus DNA (ctDNA)
-
BPES buffer (6 mM Na2HPO4, 2 mM NaH2PO4, 1 mM Na2EDTA, 185 mM NaCl, pH 7.0)
-
This compound
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare a stock solution of ctDNA in BPES buffer. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 260 nm.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
In a quartz cuvette, mix the ctDNA solution with the compound solution to achieve the desired final concentrations. A typical experiment would use a DNA concentration of 50 µM and a compound concentration of 10 µM.
-
A control sample containing only ctDNA and the solvent should be prepared in parallel.
-
Place the cuvettes in the spectrophotometer and monitor the absorbance at 260 nm while increasing the temperature from 30 °C to 90 °C at a rate of 0.5 °C/min.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal melting curve.
-
The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (DNA + compound) - Tm (DNA control).
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Human cancer cell lines (e.g., NCI-H460, A2780, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The inhibition percentage is 100 - % viability.
Visualizations
Experimental Workflow for DNA Binding Analysis
Caption: Workflow for determining DNA binding affinity using a thermal denaturation assay.
Proposed Mechanism of Action Leading to Cytotoxicity
Caption: Postulated signaling pathway from DNA binding to apoptosis.
Conclusion
This compound is a promising DNA minor groove binder with demonstrated in vitro anticancer activity. Its ability to bind to the DNA minor groove and inhibit cancer cell viability warrants further investigation into its precise mechanism of action and its potential for development as a therapeutic agent. The experimental protocols provided herein offer a foundation for researchers to further explore the biological effects of this and similar compounds.
References
- 1. Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Novel Pyridazin-3(2H)âone-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
"DNA crosslinker 3 dihydrochloride" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Crosslinker 3 Dihydrochloride (B599025) is a potent DNA minor groove binder with potential applications in anticancer research. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and putative mechanism of action. Detailed experimental protocols for evaluating DNA binding affinity, along with illustrative diagrams of its interaction with DNA and a general workflow for assessing its anticancer potential, are presented. While specific cytotoxicity data for this compound is not publicly available, representative data from structurally related pyrimidinone derivatives are included to provide a contextual understanding of its potential biological activity.
Chemical Structure and Properties
DNA Crosslinker 3 Dihydrochloride is a small molecule featuring a pyrimidinone core, a carbamimidoyl moiety, and a benzyl (B1604629) group. The presence of two hydrochloride salts enhances its solubility in aqueous media.
Chemical Structure:
IUPAC Name: 2-({4-[(carbamimidoylamino)methyl]benzyl}amino)-6-oxo-1,6-dihydropyrimidine-5-carboxamide dihydrochloride
CAS Number: 2761734-21-6
Molecular Formula: C₁₅H₂₂Cl₂N₈O
SMILES: O=C1C=C(C(=O)N)NC(=NC(C=C1)=O)NCC2=CC=C(C=C2)CNC(=N)N.Cl.Cl
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, formulation, and experimental application.
| Property | Value | Source |
| Molecular Weight | 401.29 g/mol | MedChemExpress[1], MCE[2] |
| Appearance | Solid powder | Generic chemical property |
| Solubility | Soluble in water | Inferred from dihydrochloride salt form |
| DNA Binding Affinity (ΔTm) | 1.4 °C | MedChemExpress[1], MCE[2] |
Table 1: Physicochemical Properties of this compound.
Mechanism of Action: DNA Minor Groove Binding and Crosslinking
This compound is characterized as a potent DNA minor groove binder.[1][2] The planar nature of the pyrimidinone and benzyl rings likely facilitates its insertion into the minor groove of the DNA double helix, an area typically rich in A-T base pairs.
The proposed mechanism of action involves a two-step process:
-
Minor Groove Binding: The molecule first binds non-covalently to the minor groove. This interaction is driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding between the molecule and the DNA bases.[3] The cationic nature of the molecule, due to the protonated amine and carbamimidoyl groups, would favor interaction with the negatively charged phosphate (B84403) backbone of DNA.[3]
-
Covalent Crosslinking: Following initial binding, the reactive moieties of the molecule can form covalent bonds with the DNA bases, leading to either intrastrand or interstrand crosslinks. This covalent modification of DNA is a key mechanism for the cytotoxic effects of many anticancer agents, as it can block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
The following diagram illustrates the proposed mechanism of DNA minor groove binding and subsequent crosslinking.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Synthesis of Pyrimidinone Derivatives (General Procedure)
While a specific synthesis protocol for this compound is not publicly available, a general method for the synthesis of related N-carbamimidoyl pyrimidinone derivatives can be adapted. This typically involves a multi-step process starting from readily available precursors. A plausible synthetic approach is outlined below, based on common organic synthesis reactions for similar heterocyclic compounds.
Reaction Scheme:
A potential synthetic route could involve the condensation of a β-ketoester with a guanidine (B92328) derivative to form the pyrimidinone core, followed by functionalization of the side chains.
Materials:
-
Appropriate β-ketoester precursor
-
Guanidine hydrochloride or a suitable derivative
-
4-(aminomethyl)benzonitrile
-
Reducing agent (e.g., H₂/Pd-C, LiAlH₄)
-
Various solvents (e.g., ethanol, DMF, THF)
-
Acid or base catalysts as required
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Synthesis of the Pyrimidinone Core: React the chosen β-ketoester with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.
-
Introduction of the Benzyl Moiety: The pyrimidinone core can be alkylated with a suitable benzyl halide derivative.
-
Formation of the Carbamimidoyl Group: The nitrile group on the benzyl moiety can be converted to a carbamimidoyl group through a Pinner reaction or by reaction with a suitable amine and a coupling agent.
-
Purification: The final product is purified by column chromatography or recrystallization.
-
Salt Formation: The dihydrochloride salt is formed by treating the free base with hydrochloric acid in a suitable solvent.
Note: This is a generalized protocol and would require significant optimization for the specific synthesis of this compound.
DNA Thermal Denaturation (Tm) Shift Assay
The DNA binding affinity of a compound can be assessed by measuring the change in the melting temperature (Tm) of double-stranded DNA upon binding. A positive ΔTm indicates that the compound stabilizes the DNA double helix.
Materials:
-
Calf thymus DNA or a specific oligonucleotide duplex
-
Buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.2)
-
This compound stock solution (in buffer)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument
-
96-well PCR plates
Procedure:
-
Prepare DNA solution: Dissolve DNA in the buffer to a final concentration of approximately 20-50 µM.
-
Prepare compound dilutions: Prepare a series of dilutions of this compound in the buffer.
-
Set up the assay: In a 96-well PCR plate, mix the DNA solution, the compound dilution (or buffer for control), and SYPRO Orange dye (final concentration 1-5x). The final volume in each well is typically 20-50 µL.
-
Thermal denaturation: Place the plate in a real-time PCR instrument. Program the instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5-1°C/minute). Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the inflection point of the fluorescence curve. The ΔTm is calculated as the difference between the Tm of the DNA with the compound and the Tm of the DNA without the compound (Tm_compound - Tm_control).
The following diagram illustrates the workflow for a DNA thermal denaturation shift assay.
Caption: Workflow for DNA Thermal Denaturation Shift Assay.
Potential Biological Activity and Anticancer Applications
DNA crosslinking agents are a cornerstone of cancer chemotherapy. By inducing irreparable DNA damage, these compounds can selectively kill rapidly dividing cancer cells. The minor groove binding property of this compound suggests a potential for sequence-specific targeting, which could lead to improved efficacy and reduced off-target effects compared to non-specific alkylating agents.
While specific cytotoxicity data for this compound is not available in the public domain, studies on other pyrimidinone derivatives have demonstrated significant anticancer activity. For example, certain furo[2,3-d]pyrimidinone analogues have shown potent in vitro cytotoxic activities against colorectal and prostate cancer cell lines, with IC50 values in the low micromolar range.[4]
Indicative Cytotoxicity of Related Pyrimidinone Derivatives
The following table summarizes reported IC50 values for various pyrimidinone derivatives against different cancer cell lines. This data is provided for contextual purposes and to highlight the potential of this chemical scaffold in cancer therapy.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidinones | HCT-116 (Colon) | 4.2 - 12.8 | [4] |
| PC3 (Prostate) | 8.8 - 18.8 | [4] | |
| Dihydropyrimidinones | MCF-7 (Breast) | ~2.15 - 2.47 | [5] |
| Pyrazolopyrimidinones | HepG2 (Liver) | ~1.2 | [6] |
Table 2: Indicative Cytotoxicity Data for Structurally Related Pyrimidinone Derivatives.
The following diagram outlines a general workflow for the preclinical evaluation of a novel DNA crosslinking agent like this compound for its anticancer potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA小沟粘合剂 | MCE [medchemexpress.cn]
- 3. Molecular Mechanism of Ligand Binding to the Minor Groove of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to DNA Crosslinker 3 Dihydrochloride
CAS Number: 2761734-21-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA crosslinker 3 dihydrochloride (B599025) is a research chemical identified as a potent DNA minor groove binder.[1] Its chemical structure suggests potential applications in areas where modulation of DNA structure and function is desirable, particularly in anticancer research. As a DNA crosslinking agent, it is designed to form covalent bonds with DNA, which can interfere with essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This guide provides a summary of the available technical data and offers a scientifically grounded perspective on its potential applications and experimental considerations.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of DNA crosslinker 3 dihydrochloride is fundamental for its application in research. The following table summarizes its key identifiers and structural information.
| Property | Value |
| CAS Number | 2761734-21-6 |
| Molecular Formula | C₁₅H₂₂Cl₂N₈O |
| Molecular Weight | 401.29 g/mol |
| Chemical Name | This compound |
| SMILES | O=C1C=CC(CNC(N)=N)=NN1CC2=CC=C(C=C2)CNC(N)=N.[H]Cl.[H]Cl |
| Chemical Structure |
Proposed Mechanism of Action
Based on its classification as a "DNA minor groove binder" and a "DNA crosslinker," a multi-step mechanism of action can be hypothesized. The molecule likely first binds non-covalently to the minor groove of the DNA double helix, followed by the formation of covalent crosslinks.
DNA Minor Groove Binding
The initial interaction is likely driven by the planar, aromatic regions of the molecule, which can fit snugly into the minor groove of DNA. This non-covalent binding is a prerequisite for the subsequent crosslinking reaction, as it positions the reactive moieties of the molecule in close proximity to the DNA bases.
DNA Crosslinking
Following minor groove binding, the reactive groups of the molecule can form covalent bonds with DNA. The presence of two reactive guanidinium (B1211019) groups suggests that it may function as a bifunctional alkylating agent, capable of forming either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands) crosslinks. Interstrand crosslinks are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for replication and transcription.
Quantitative Data Summary
The available quantitative data for this compound is limited. The primary reported value is its DNA binding affinity, measured as the change in the melting temperature (ΔTm) of DNA upon binding.
| Parameter | Value | Description |
| ΔTm | 1.4 °C | The increase in the DNA melting temperature upon binding of the compound, indicating stabilization of the DNA duplex.[1] |
Potential Signaling Pathway Involvement
DNA crosslinking agents are potent inducers of the DNA Damage Response (DDR) pathway. The formation of DNA adducts and crosslinks leads to the stalling of replication forks and the recruitment of sensor proteins, such as the Fanconi Anemia (FA) pathway proteins and other DDR kinases like ATR and ATM. Activation of these pathways can lead to cell cycle arrest, attempts at DNA repair, and if the damage is too severe, the induction of apoptosis.
References
DNA Minor Groove-Binding Crosslinkers in Anticancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA crosslinking agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by inducing irreparable DNA damage in rapidly proliferating cancer cells.[1] Among these, agents that bind to the minor groove of DNA before forming covalent crosslinks offer a targeted approach to disrupting DNA replication and transcription. This technical guide provides an in-depth overview of the core principles, experimental evaluation, and therapeutic potential of DNA minor groove-binding crosslinkers in anticancer research. While this document focuses on the general class of these compounds, it uses "DNA crosslinker 3 dihydrochloride (B599025)," a putative DNA minor groove binder, as a conceptual placeholder to illustrate key principles. Due to the limited publicly available data on this specific molecule, the experimental data and pathways described herein are representative of the compound class.
Introduction to DNA Minor Groove-Binding Crosslinkers
DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, effectively preventing strand separation required for replication and transcription.[1][2] Agents that induce ICLs are among the most effective anticancer drugs.[1] A specific class of these agents first binds non-covalently to the minor groove of the DNA. This initial binding step can confer sequence selectivity and position the reactive moieties of the drug for efficient crosslinking.
DNA Crosslinker 3 Dihydrochloride:
-
Chemical Identity: this compound (CAS No: 2761734-21-6; Molecular Formula: C15H22Cl2N8O) is described as a potent DNA minor groove binder.[3]
-
Reported Activity: It exhibits a DNA binding affinity corresponding to a change in melting temperature (ΔTm) of 1.4 °C, indicating direct interaction with DNA.[3] It is designated for anticancer research.
The general mechanism of action for this class of compounds involves two key steps:
-
Minor Groove Binding: The molecule's structure allows it to fit snugly into the minor groove of the DNA helix. This interaction is typically non-covalent, driven by forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions.
-
Interstrand Crosslinking: Following binding, reactive groups on the molecule form covalent bonds with nucleobases on opposite DNA strands, creating an ICL.
Mechanism of Action and Cellular Consequences
The formation of an ICL by a minor groove binder triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
Induction of DNA Damage
The primary mechanism of cytotoxicity is the formation of ICLs, which physically block the progression of DNA and RNA polymerases.[1][2] This stalls replication forks and leads to the collapse of the replication machinery, generating double-strand breaks (DSBs) as the cell attempts to repair the damage.
Cellular DNA Damage Response
Cells possess intricate DNA damage response (DDR) pathways to repair ICLs, primarily active during the S and G2 phases of the cell cycle. A key pathway is the Fanconi Anemia (FA) pathway, which plays a crucial role in the recognition and repair of ICLs.[1]
Below is a generalized signaling pathway for the cellular response to ICLs.
References
The Ascendant Pyridazin-3(2H)-one: A Comprehensive Guide to Synthesis and Therapeutic Innovation
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the pyridazin-3(2H)-one scaffold has emerged as a privileged structure, demonstrating remarkable versatility and therapeutic potential. This technical guide offers an in-depth exploration of the discovery, synthesis, and biological evaluation of novel pyridazin-3(2H)-one derivatives, tailored for researchers, scientists, and professionals in drug development. This document consolidates key findings, presents detailed experimental methodologies, and visualizes complex biological pathways to accelerate innovation in this promising field.
The pyridazin-3(2H)-one core, a six-membered heterocycle with two adjacent nitrogen atoms, has been the foundation for a multitude of bioactive agents.[1][2][3] Its unique electronic and structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties.[4] This has led to the development of compounds with a wide array of therapeutic applications, including potent anticancer, cardiovascular, anti-inflammatory, and antimicrobial activities.[1][2][5][6][7][8]
Synthetic Strategies: Building the Pyridazinone Core
The synthesis of pyridazin-3(2H)-one derivatives is primarily achieved through the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.[9][10] Common starting materials include γ-ketoacids, γ-ketoesters, and β-aroylpropionic acids.[1][3][10][11][12]
A prevalent and versatile method involves the reaction of a suitable γ-ketoacid with hydrazine hydrate (B1144303) or a substituted hydrazine.[3][9] This straightforward approach allows for the introduction of various substituents on both the pyridazinone ring and the nitrogen atom at the 2-position.
Another key synthetic route utilizes mucochloric acid as a precursor, which can be transformed into a variety of substituted pyridazin-3(2H)-ones, including those with halogen substitutions that can be further functionalized.[13]
More complex, multi-ring systems incorporating the pyridazinone scaffold are often synthesized through multi-step sequences, which may involve initial heterocycle formation followed by subsequent annulation reactions to build the fused ring systems.[14]
Therapeutic Frontiers of Pyridazin-3(2H)-one Derivatives
The therapeutic landscape of pyridazin-3(2H)-one derivatives is both broad and deep, with significant advancements in several key areas:
Cardiovascular Diseases
Pyridazinone derivatives have shown considerable promise as agents for treating cardiovascular diseases, primarily through their vasodilator and phosphodiesterase (PDE) inhibitory activities.[1][2][15][[“]]
As vasodilators, these compounds can relax vascular smooth muscle, leading to a reduction in blood pressure.[1][17] Some derivatives have demonstrated vasorelaxant activity superior to existing drugs like hydralazine.[4][17]
Many pyridazinones act as inhibitors of phosphodiesterase enzymes, particularly PDE3 and PDE5.[1][18] By inhibiting these enzymes, they prevent the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation and other beneficial cardiovascular effects.[1][18]
Oncology
In the realm of oncology, pyridazin-3(2H)-one derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[1][2][5] Several approved drugs and clinical candidates for cancer treatment incorporate this scaffold.[1]
One of the most significant mechanisms of action is the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1] Drugs like Olaparib, which contain a pyridazinone moiety, have been successful in treating certain types of cancers.[1]
Furthermore, various pyridazinone derivatives have been shown to inhibit other critical cancer-related targets, including various kinases (e.g., B-RAF, BTK, FGFR) and tubulin polymerization.[1][2]
Anti-inflammatory and Other Activities
The pyridazinone scaffold has also been explored for its anti-inflammatory, analgesic, and antimicrobial properties.[3][6][8] Some derivatives have demonstrated significant anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), but with a potentially better safety profile.[6][8]
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of selected novel pyridazin-3(2H)-one derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyridazin-3(2H)-one Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Olaparib (29) | PARP | Ovarian Cancer | 0.015 | [1] |
| Fluzoparib (30) | PARP | Breast, Ovarian, Gastric Cancer | 0.00146 | [1] |
| Talazoparib (32) | PARP | Breast, Prostate Cancer | 0.0002 | [1] |
| E-7016 (33) | - | Melanoma | 0.04 | [1] |
| DCPYR | - | MAC16 (murine colon cancer) | - | [13] |
| Compound 43 | Tubulin Polymerization | Panc-1 (pancreatic cancer) | 2.9 | [1] |
| Compound 43 | Tubulin Polymerization | Paca-2 (pancreatic cancer) | 2.2 | [1] |
| Compound 17a | VEGFR-2 | - | - | [5] |
Table 2: Vasodilator and PDE Inhibitory Activity of Pyridazin-3(2H)-one Derivatives
| Compound | Activity | Assay | EC50/IC50 (µM) | Reference |
| Compound 16 | Vasodilator | Rat thoracic aortic rings | 0.339 | [1] |
| Compound 17 | Vasodilator | Rat thoracic aortic rings | 1.225 | [1] |
| Compound 18 | Vasodilator | Rat thoracic aortic rings | 1.204 | [1] |
| Compound 26 | Vasodilator | Rat thoracic aortic rings | 0.08 | [1] |
| Hydralazine (Reference) | Vasodilator | Rat thoracic aortic rings | 18.210 | [1] |
| Compound 27 | PDE5 Inhibitor | - | 0.034 | [1] |
| Sildenafil (Reference) | PDE5 Inhibitor | - | 0.020 | [1] |
| Compound 21a | PDE3 Inhibitor | Cardiac type III PDE | 0.6 | [1] |
| Compound 4f | Vasodilator | Isolated pre-contracted rat thoracic aorta | 0.0136 | [17] |
| Compound 4h | Vasodilator | Isolated pre-contracted rat thoracic aorta | 0.0117 | [17] |
| Compound 5d | Vasodilator | Isolated pre-contracted rat thoracic aorta | 0.0053 | [17] |
| Compound 5e | Vasodilator | Isolated pre-contracted rat thoracic aorta | 0.0025 | [17] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyridazin-3(2H)-one derivatives, based on established literature procedures.
General Synthetic Procedure for 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
A common method for the preparation of this class of compounds involves the following steps:[9]
-
Starting Material Preparation: A suitable β-aroylpropionic acid is either commercially sourced or synthesized via Friedel-Crafts acylation of an aromatic compound with succinic anhydride.
-
Cyclocondensation: The β-aroylpropionic acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol (B145695) or glacial acetic acid.
-
Hydrazine hydrate (1.2 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux for a period of 4-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 6-aryl-4,5-dihydropyridazin-3(2H)-one.
In Vitro Vasorelaxant Activity Assay
The vasorelaxant effects of novel pyridazinone derivatives can be assessed using isolated rat thoracic aortic rings, as described in the literature:[1][17]
-
Aortic Ring Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
-
Experimental Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Contraction and Relaxation: The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (B352888) (10^-6 M) or potassium chloride (80 mM).
-
Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.
-
The relaxation response is measured as the percentage decrease in the pre-contracted tension.
-
The EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated from the concentration-response curves.
Visualizing the Pathways
To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: PDE Inhibition Signaling Pathway
Caption: Drug Discovery Workflow
Future Perspectives
The pyridazin-3(2H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1] Future research will likely focus on the development of derivatives with enhanced potency and selectivity for their biological targets. The exploration of dual-activity compounds, such as those with both anticancer and cardiovascular benefits, presents an exciting avenue for addressing complex diseases.[1][2] Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the design and optimization of the next generation of pyridazinone-based drugs.[17] This comprehensive guide serves as a foundational resource to propel these future endeavors.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some new pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. scholarena.com [scholarena.com]
- 14. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jaoc.samipubco.com [jaoc.samipubco.com]
Preliminary Investigation of Pyridazinone-Based DNA Binders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] Notably, certain classes of pyridazinone-based compounds have demonstrated significant potential as anticancer agents, with a primary mechanism of action involving interaction with DNA.[3][4] These compounds, often characterized by their planar aromatic structures, can bind to DNA through intercalation or minor groove binding, leading to the disruption of essential cellular processes such as DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[3][5] This technical guide provides a preliminary investigation into pyridazinone-based DNA binders, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core concepts through structured diagrams.
Data Presentation: Cytotoxicity and DNA Binding Affinity
The following tables summarize the in vitro cytotoxicity and DNA binding affinity of selected pyridazinone-based compounds from recent studies.
Table 1: In Vitro Cytotoxicity (IC50) of Pyridazinone Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8p | MGC-803 | Gastric | Sub-µM | [6] |
| SK-OV-3 | Ovarian | - | [6] | |
| CNE-2 | Nasopharyngeal | - | [6] | |
| NCI-H460 | Lung | - | [6] | |
| Pyr-1 | CEM | Leukemia | Low µM/nM | [1][7] |
| HL-60 | Leukemia | 0.39 (CC50) | [1] | |
| MDA-MB-231 | Breast | Low µM/nM | [1][7] | |
| MDA-MB-468 | Breast | Low µM/nM | [1][7] | |
| A-549 | Lung | Low µM/nM | [1][7] | |
| Compound 8 | MCF-7 | Breast | - | [8] |
| Compound 4 | MCF-7 | Breast | - | [8] |
| Compound 13a | HePG2 | Liver | - | [8] |
| Compound 5 | HePG2 | Liver | - | [8] |
| Compound 10 | HCT | Colon | - | [8] |
| Compound 11m | T-47D | Breast | 0.43 ± 0.01 | [9] |
| MDA-MB-231 | Breast | 0.99 ± 0.03 | [9] | |
| Compound 2 | A2780 | Ovarian | 21 ± 1 | [10] |
Note: "-" indicates that the study mentioned potent activity but did not provide a specific IC50 value in the abstract.
Table 2: DNA Binding Affinity of Pyridazinone-Based Guanidine Derivatives
| Compound | DNA Type | ΔTm (°C) | Binding Affinity | Reference |
| Bis-guanidinium 1 | st-DNA | 1.1 - 1.4 | Weak | [11][12] |
| Bis-guanidinium 2 | st-DNA | 1.1 - 1.4 | Weak | [11][12] |
| Bis-guanidinium 3 | st-DNA | 1.1 - 1.4 | Weak | [11][12] |
| Bis-guanidinium 4 | st-DNA | 1.1 - 1.4 | Weak | [11][12] |
| Monoguanidium 5-14 | st-DNA | No variation | Lack of binding | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of pyridazinone-based DNA binders.
DNA Intercalation Assay (UV-Visible Spectroscopy)
This protocol assesses the ability of a compound to intercalate into the DNA double helix by monitoring changes in the UV-Visible spectrum.
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl buffer). Determine the concentration of ct-DNA spectrophotometrically.
-
Prepare a stock solution of the pyridazinone compound in a suitable solvent (e.g., DMSO).
-
-
Spectroscopic Titration:
-
Take a fixed concentration of the pyridazinone compound in a quartz cuvette.
-
Record the initial UV-Visible absorption spectrum.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the UV-Visible spectrum.
-
-
Data Analysis:
Topoisomerase I Inhibition Assay
This assay determines if the pyridazinone derivative can inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC18) in a suitable reaction buffer.
-
-
Inhibition Assay:
-
Add varying concentrations of the pyridazinone compound to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (solvent).
-
Initiate the reaction by adding a purified human topoisomerase I enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
-
Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium (B1194527) bromide. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the control.[6][14]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyridazinone derivatives for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat cancer cells with the pyridazinone compound at its IC50 concentration for a specified time.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative and PI negative cells are viable.[16]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation:
-
Treat cells with the pyridazinone compound for a specific duration.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[7]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
-
This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][6] An accumulation of cells in a specific phase suggests cell cycle arrest.[6]
-
Mandatory Visualizations
Signaling Pathway of Pyridazinone-Based DNA Binders
Caption: Proposed mechanism of action for pyridazinone DNA binders.
Experimental Workflow for Evaluation
References
- 1. biocompare.com [biocompare.com]
- 2. books.rsc.org [books.rsc.org]
- 3. brieflands.com [brieflands.com]
- 4. kumc.edu [kumc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. Pyridazino[1,6-b]quinazolinones as new anticancer scaffold: Synthesis, DNA intercalation, topoisomerase I inhibition and antitumor evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
An In-depth Technical Guide to DNA Crosslinker 3 Dihydrochloride and its Interaction with DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Crosslinker 3 Dihydrochloride is a potent DNA minor groove binder with significant potential in anticancer research. This technical guide provides a comprehensive overview of its mechanism of action, its interaction with DNA, and detailed experimental protocols for its characterization. By forming covalent adducts with DNA, this agent can induce interstrand crosslinks, leading to the inhibition of essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This document serves as a resource for researchers investigating novel DNA-targeting chemotherapeutic agents, offering insights into the evaluation of DNA binding affinity, the assessment of cellular responses to DNA damage, and the elucidation of the signaling pathways involved.
Introduction to this compound
This compound is a small molecule designed to interact with the minor groove of DNA. Its chemical properties facilitate the formation of covalent bonds with DNA bases, leading to the generation of interstrand crosslinks (ICLs). These ICLs are highly cytotoxic lesions that prevent the separation of the two DNA strands, thereby physically obstructing DNA replication and transcription.[1] This mode of action makes DNA crosslinking agents a cornerstone of many cancer chemotherapy regimens.[2]
The defining characteristic of this compound is its potent DNA binding affinity, which is a critical determinant of its biological activity. As a minor groove binder, it recognizes and binds to specific sequences within the DNA minor groove before forming the covalent crosslink. This initial non-covalent interaction increases the localized concentration of the drug at the DNA, enhancing the efficiency of the subsequent crosslinking reaction.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₂Cl₂N₈O | [3] |
| Molecular Weight | 401.29 g/mol | [3] |
| CAS Number | 2761734-21-6 | [3] |
| DNA Binding Affinity (ΔTm) | 1.4 °C | [4] |
| Target | DNA Minor Groove | [4] |
| Potential Application | Anticancer Research | [4] |
Interaction with DNA and Mechanism of Action
The interaction of this compound with DNA is a two-step process. Initially, the molecule non-covalently binds to the minor groove of the DNA double helix. This binding is driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding. Following this initial binding, the reactive moieties of the molecule form covalent bonds with nucleophilic sites on the DNA bases, typically the N7 of guanine, resulting in an interstrand crosslink.[5]
The formation of ICLs triggers a complex cellular response. The stalled replication forks at the site of the ICL activate DNA damage response (DDR) pathways.[6] A key pathway involved in the repair of ICLs is the Fanconi Anemia (FA) pathway.[6][7] If the damage is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis.[8]
Below is a logical workflow illustrating the mechanism of action of a DNA crosslinking agent.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with DNA and its effects on cancer cells.
DNA Thermal Denaturation (Tm) Shift Assay
This assay measures the change in the melting temperature (Tm) of double-stranded DNA upon binding of a ligand. An increase in Tm (ΔTm) indicates stabilization of the DNA duplex, which is a measure of the ligand's binding affinity.[9]
Protocol:
-
Prepare DNA solution: Dissolve calf thymus DNA in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.2) to a final concentration of 20 µM.
-
Prepare compound solutions: Prepare a stock solution of this compound in the same buffer. Create a series of dilutions to test a range of concentrations.
-
Set up the assay: In a 96-well qPCR plate, mix the DNA solution with either buffer (control) or the compound dilutions. A typical final volume is 20-50 µL.[10] Include a fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green or SYPRO Orange).[11]
-
Thermal denaturation: Use a real-time PCR instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).[12] Monitor the fluorescence at each temperature increment.
-
Data analysis: The fluorescence will decrease as the DNA denatures. The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the inflection point of the melting curve. Calculate the ΔTm by subtracting the Tm of the control from the Tm of the samples with the compound.[11]
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage, including interstrand crosslinks, in individual cells.[13] DNA crosslinks reduce the migration of DNA fragments in an electric field, resulting in a smaller "comet tail".[14]
Protocol:
-
Cell treatment: Treat cancer cells with varying concentrations of this compound for a defined period. Include a positive control for DNA damage (e.g., a known crosslinking agent or ionizing radiation) and a negative control (vehicle-treated cells).
-
Cell harvesting and embedding: Harvest the cells and resuspend them in low-melting-point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline unwinding and electrophoresis: To detect interstrand crosslinks, it is necessary to first induce single-strand breaks (e.g., by a fixed dose of X-rays). Then, immerse the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage.
-
Neutralization and staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Gold).
-
Visualization and analysis: Visualize the "comets" using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. A decrease in the tail moment compared to the radiation-only control indicates the presence of crosslinks.[15]
Cell Cycle Analysis by Flow Cytometry
DNA damaging agents often cause cell cycle arrest at specific checkpoints. Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).[16]
Protocol:
-
Cell treatment: Seed cancer cells and treat them with different concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Cell harvesting and fixation: Harvest the cells (including both adherent and floating cells) and fix them in cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (a DNA intercalator) and RNase A (to prevent staining of RNA).[17]
-
Flow cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest.
Apoptosis Assay using Annexin V Staining
Apoptosis, or programmed cell death, is a common outcome of extensive DNA damage. Annexin V staining can be used to detect early-stage apoptosis.[18]
Protocol:
-
Cell treatment: Treat cancer cells with this compound at various concentrations and for different durations.
-
Cell harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a viability dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow cytometry: Analyze the stained cells by flow cytometry.
-
Data analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). Quantify the percentage of cells in each quadrant.[19]
Signaling Pathways
The Fanconi Anemia Pathway
The Fanconi Anemia (FA) pathway is a crucial DNA repair pathway responsible for resolving interstrand crosslinks.[6] A deficiency in this pathway leads to extreme sensitivity to DNA crosslinking agents.[7] The activation of the FA pathway in response to ICLs is a key indicator of the on-target effect of a DNA crosslinking agent.
The central event in the FA pathway is the monoubiquitination of the FANCI-FANCD2 (ID) complex. This is mediated by the FA core complex, which functions as an E3 ubiquitin ligase. The monoubiquitinated ID complex is then targeted to the site of the DNA lesion, where it orchestrates the recruitment of downstream repair factors, including nucleases and proteins involved in homologous recombination.[5]
Experimental Validation:
The activation of the FA pathway can be monitored by Western blotting for the monoubiquitinated form of FANCD2. Upon treatment with a DNA crosslinking agent, an upward shift in the molecular weight of FANCD2 will be observed, corresponding to the addition of a single ubiquitin molecule.
Quantitative Data Summary
While comprehensive quantitative data for this compound is not publicly available, Table 2 provides a template for summarizing key experimental readouts for a typical DNA crosslinking agent.
| Assay | Parameter | Expected Outcome for an Active Compound |
| DNA Thermal Denaturation | ΔTm (°C) | > 1.0 |
| Cell Viability (e.g., MTT) | IC₅₀ (µM) | Varies by cell line (nM to low µM range) |
| Comet Assay | % Tail DNA | Decrease compared to damage control |
| Cell Cycle Analysis | % of Cells | Accumulation in S and/or G2/M phase |
| Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase |
| Western Blot | Protein Level | Increased FANCD2 monoubiquitination |
For this compound, the known ΔTm is 1.4 °C, indicating strong DNA binding.[4]
Conclusion
This compound represents a promising candidate for further investigation as an anticancer agent. Its potent DNA binding affinity suggests a high potential for inducing cytotoxic interstrand crosslinks. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to comprehensively characterize its biological activity, elucidate its mechanism of action, and explore its therapeutic potential. Further studies are warranted to establish its efficacy in various cancer models and to understand the nuances of the cellular responses it elicits.
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 6. The Fanconi anemia pathway and DNA interstrand cross-link repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fanconi anaemia pathway orchestrates incisions at sites of crosslinked DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proteos.com [proteos.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. researchtweet.com [researchtweet.com]
- 14. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cisplatin, a DNA Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131), or cis-diamminedichloroplatinum(II), is a potent chemotherapeutic agent widely utilized in the treatment of various solid tumors, including ovarian, testicular, bladder, lung, head, and neck cancers.[1][2] Its efficacy stems from its ability to act as a DNA crosslinking agent, inducing cytotoxic DNA lesions in rapidly proliferating cancer cells.[2][3] These lesions disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][4] This document provides detailed application notes and protocols for the use of Cisplatin in a cell culture setting.
Mechanism of Action
Cisplatin enters the cell and, in the low chloride environment of the cytoplasm, undergoes hydrolysis, where the chloride ligands are replaced by water molecules.[5] This "aquated" form of Cisplatin is highly reactive and readily binds to the N7 reactive centers of purine (B94841) residues, primarily guanine (B1146940), on the DNA.[2] This binding results in the formation of various DNA adducts, with the most common being 1,2-intrastrand crosslinks between adjacent guanine bases.[2] To a lesser extent, it can also form 1,3-intrastrand crosslinks, interstrand crosslinks between opposite DNA strands, and DNA-protein crosslinks.[2][6]
These DNA adducts cause significant distortion of the DNA double helix, which stalls DNA replication and transcription.[3][4] This damage triggers a complex cellular response known as the DNA Damage Response (DDR).[1][7] If the damage is too extensive to be repaired by cellular mechanisms like Nucleotide Excision Repair (NER), the cell is directed towards programmed cell death, or apoptosis.[1][7][8]
Quantitative Data: Cisplatin Efficacy
The cytotoxic effect of Cisplatin is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. IC50 values are highly dependent on the cell line, exposure time, and the specific assay used for measurement.[9][10] Below is a summary of reported IC50 values for Cisplatin in various cancer cell lines.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 48 | ~10-20 | [11] |
| MCF-7 | Breast Adenocarcinoma | 48 | ~5-15 | [9][12] |
| HeLa | Cervical Adenocarcinoma | 48 | ~2-10 | [9][12] |
| HT-1376 | Bladder Carcinoma | 48 | 2.75 | [13] |
| 5637 | Bladder Carcinoma | 48 | 1.1 | [13] |
| SKOV-3 | Ovarian Cancer | 24 | ~2-40 | [10] |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | ~5-20 | [14] |
Note: The provided IC50 values are approximate ranges compiled from various sources and should be used as a guideline. It is highly recommended to determine the IC50 experimentally for your specific cell line and conditions.
Experimental Protocols
Preparation of Cisplatin Stock Solution
Caution: Cisplatin is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, preferably within a chemical fume hood.
-
Reconstitution: Cisplatin is sparingly soluble in water. It is recommended to dissolve it in a 0.9% NaCl solution to a stock concentration of 1 mg/mL (approximately 3.33 mM).[15][16] Avoid using DMSO for long-term storage as it can displace the chloride ligands and inactivate the compound.[16]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at 2-8°C, protected from light, for short-term use (up to a week).[15] For longer-term storage, it can be stored at -20°C.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Cisplatin in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the Cisplatin dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[18][19]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
DNA Crosslinking Detection (Alkaline Comet Assay)
The comet assay, or single-cell gel electrophoresis, can be modified to detect DNA interstrand crosslinks.[20][21][22] The principle is that crosslinks will reduce the extent of DNA migration induced by a secondary DNA damaging agent (like ionizing radiation).[21][23]
-
Cell Treatment: Treat cells with varying concentrations of Cisplatin for the desired duration.
-
Induce Secondary Damage: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5-10 Gy) on ice to introduce random DNA strand breaks. Untreated, irradiated cells will serve as a positive control for DNA migration.
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of interstrand crosslinks will result in a smaller comet tail compared to the irradiated control, as the crosslinked DNA cannot migrate as freely. Quantify the comet tail moment or percentage of DNA in the tail using appropriate software.[24]
DNA Damage Response (γH2AX Staining)
Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks, which can arise from the processing of Cisplatin-induced crosslinks.[25]
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate or in culture dishes. Treat with Cisplatin as desired.
-
Fixation and Permeabilization: At the end of the treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.[14]
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA). Incubate with a primary antibody specific for γH2AX.[26]
-
Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.[27]
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. γH2AX will appear as distinct nuclear foci.
-
Flow Cytometry (Alternative): Alternatively, γH2AX levels can be quantified on a single-cell basis using flow cytometry.[25][27][28] After treatment, cells are fixed, permeabilized, and stained with the primary and fluorescent secondary antibodies before analysis on a flow cytometer.[26]
Cell Cycle Analysis (Flow Cytometry)
Cisplatin-induced DNA damage often leads to cell cycle arrest, typically in the S and G2/M phases.[29][30]
-
Cell Treatment: Culture and treat cells with Cisplatin for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[31][32]
Visualizations
Caption: Mechanism of action of Cisplatin leading to apoptosis.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for detecting DNA crosslinks via Comet Assay.
References
- 1. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cisplatin-Induced DNA Damage Activates Replication Checkpoint Signaling Components that Differentially Affect Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]
- 9. mdpi.com [mdpi.com]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Cisplatin Induces Differentiation of Breast Cancer Cells [frontiersin.org]
- 15. Treatment of DNA with cisplatin [protocols.io]
- 16. Cisplatin [sigmaaldrich.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay [bio-protocol.org]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 24. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Gamma-H2AX Assay for Biodosimetry [protocols.io]
- 27. DNA damage response (DDR) pathway engagement in cisplatin radiosensitization of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Flow cytometric analysis of the kinetic effects of cisplatin on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Flow cytometric analysis of the kinetic effects of cisplatin on lung cancer cells. | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for DNA Crosslinker 3 Dihydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA crosslinking agents are a class of cytotoxic compounds that covalently bind to DNA, inducing interstrand or intrastrand crosslinks. This damage disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] These agents are therefore of significant interest as potential anti-cancer therapeutics.[3][4]
This document provides detailed application notes and experimental protocols for the evaluation of DNA Crosslinker 3 Dihydrochloride , a potent DNA minor groove binder, in cancer cell lines. The provided methodologies cover the assessment of its cytotoxic and apoptotic effects, as well as its impact on the DNA damage response pathway.
Mechanism of Action
This compound is predicted to act as a DNA alkylating agent, forming covalent bonds with DNA bases. This action leads to the formation of DNA crosslinks, which are highly cytotoxic lesions that block DNA strand separation.[2] The inability of the cell to replicate its DNA or transcribe essential genes triggers the DNA Damage Response (DDR) pathway.[5][6][7] Persistent and irreparable DNA damage ultimately activates apoptotic signaling cascades, leading to programmed cell death.[8]
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on various cancer cell lines. This data is illustrative and may vary depending on the specific cell line and experimental conditions.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| HeLa | Cervical Cancer | 15.5 |
| MCF-7 | Breast Cancer | 22.1 |
| A549 | Lung Cancer | 18.9 |
| HCT116 | Colon Cancer | 12.8 |
| PC-3 | Prostate Cancer | 35.2 |
IC50 values were determined using the MTT assay.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (Annexin V Positive) |
| HeLa | 20 | 48 | 45.2% |
| MCF-7 | 25 | 48 | 38.6% |
| A549 | 20 | 48 | 41.5% |
| HCT116 | 15 | 48 | 52.3% |
Apoptosis was quantified by Annexin V & Propidium Iodide staining followed by flow cytometry analysis.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on a cancer cell line.[10]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[3]
DNA Damage Assessment (γH2AX Immunofluorescence)
This protocol detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[12][13][14]
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block for 1 hour with blocking buffer.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Mandatory Visualizations
Experimental workflow for evaluating this compound.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Use of DNA Crosslinker 3 Dihydrochloride in NCI-H460 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA crosslinking agents are a class of compounds that covalently bind to two nucleotide residues of DNA, forming either intrastrand or interstrand crosslinks.[1][2] This action can physically obstruct essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, making them potent anti-cancer agents.[1][2] DNA crosslinker 3 dihydrochloride (B599025) is a potent DNA minor groove binder with potential applications in cancer research.[3]
The NCI-H460 cell line, derived from a patient with large cell lung cancer, is a widely used model for non-small cell lung cancer (NSCLC) research.[4][5] These cells are adherent, have a doubling time of approximately 33 hours, and are suitable for studying the efficacy of novel anti-cancer compounds.[4] This document provides detailed protocols for utilizing DNA crosslinker 3 dihydrochloride in NCI-H460 cells to assess its cytotoxic effects and mechanism of action.
General Mechanism of Action of DNA Crosslinking Agents
DNA crosslinking agents function by forming covalent bonds with DNA bases. This can occur on the same DNA strand (intrastrand) or on opposite strands (interstrand).[1][2] These crosslinks disrupt the normal helical structure of DNA, creating a physical barrier to the cellular machinery responsible for replication and transcription.[1] The cell's DNA damage response (DDR) pathways are activated, which can lead to cell cycle arrest to allow for DNA repair. However, if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.[6]
Caption: General signaling pathway of DNA crosslinker-induced cell death.
Protocols
NCI-H460 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the NCI-H460 cell line.
Materials:
-
NCI-H460 cells (ATCC HTB-177)
-
RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated (ATCC 30-2020)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Complete Growth Medium:
-
RPMI-1640 Medium
-
10% Fetal Bovine Serum
-
1% Penicillin-Streptomycin
Procedure:
-
Thawing: Thaw frozen vials of NCI-H460 cells rapidly in a 37°C water bath.[7] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 7 minutes.[7]
-
Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Medium Renewal: Change the medium every 2-3 days.[8]
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[7] Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[5] Add 6-8 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.[5] Split the cells at a ratio of 1:2 to 1:4.[4][8]
Experimental Workflow for Assessing this compound
The following diagram outlines the general workflow for evaluating the effects of the compound on NCI-H460 cells.
Caption: Experimental workflow for evaluating this compound.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
NCI-H460 cells
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed NCI-H460 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.10 | 88 |
| 1 | 0.85 | 68 |
| 10 | 0.60 | 48 |
| 50 | 0.30 | 24 |
| 100 | 0.15 | 12 |
Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the percentage of apoptotic cells after treatment.
Materials:
-
NCI-H460 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed NCI-H460 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | 95 | 2 | 2 | 1 |
| DNA Crosslinker 3 (IC50) | 60 | 25 | 10 | 5 |
| DNA Crosslinker 3 (2x IC50) | 30 | 40 | 25 | 5 |
Protocol for Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of the compound on cell cycle progression.
Materials:
-
NCI-H460 cells
-
6-well plates
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat NCI-H460 cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55 | 30 | 15 |
| DNA Crosslinker 3 (IC50) | 20 | 25 | 55 |
| DNA Crosslinker 3 (2x IC50) | 15 | 20 | 65 |
Protocol for Western Blot Analysis
This protocol is to analyze the expression of proteins involved in the DNA damage response and apoptosis.
Materials:
-
NCI-H460 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed and treat NCI-H460 cells in 6-well or 10 cm plates.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation: Present the results as images of the western blots, with a corresponding bar graph showing the quantification of band intensities normalized to a loading control (e.g., β-actin).
Conclusion
The protocols provided in this document offer a comprehensive framework for investigating the effects of this compound on NCI-H460 non-small cell lung cancer cells. By determining the IC50, and assessing its impact on apoptosis and the cell cycle, researchers can gain valuable insights into the compound's potential as an anti-cancer agent. Further investigation into the specific signaling pathways through western blot analysis will help to elucidate its precise mechanism of action. These studies will contribute to a better understanding of the therapeutic potential of this novel DNA crosslinking agent.
References
- 1. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 2. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NCI-H460 Cell Line: Unlocking Insights into Lung Cancer Biology [cytion.com]
- 5. NCI-H460 Cell Line - Creative Biogene [creative-biogene.com]
- 6. DNA crosslinking and biological activity of a hairpin polyamide–chlorambucil conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. elabscience.com [elabscience.com]
Application Notes and Protocols: Treatment of MCF-7 Breast Cancer Cells with a DNA Cross-linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA cross-linking agents are a class of chemotherapeutic compounds that covalently bind to DNA, forming interstrand or intrastrand cross-links. This damage physically obstructs DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis, particularly in rapidly dividing cancer cells. Mechlorethamine, a nitrogen mustard, is a classic example of a bifunctional alkylating agent that forms highly reactive ethylenimonium ions which alkylate the N7 position of guanine (B1146940) residues in DNA, resulting in the formation of these cytotoxic DNA lesions.
The human breast adenocarcinoma cell line, MCF-7, is a well-characterized, estrogen receptor-positive cell line widely used in breast cancer research to evaluate the efficacy and mechanism of action of anticancer agents. This document provides detailed application notes and protocols for the treatment of MCF-7 cells with a representative DNA cross-linking agent, Mechlorethamine, and for the subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Representative Cytotoxicity of a DNA Cross-linking Agent on MCF-7 Cells
| Parameter | Value | Treatment Duration | Assay |
| IC50 | 5 - 20 µM (Illustrative) | 48 hours | MTT Assay |
This is an estimated range. The actual IC50 value should be determined experimentally.
Table 2: Representative Apoptosis Induction in MCF-7 Cells
| Treatment Concentration | Percentage of Apoptotic Cells (Annexin V Positive) | Treatment Duration |
| Control (Vehicle) | < 5% | 48 hours |
| IC50 Concentration | 30 - 60% (Illustrative) | 48 hours |
| 2x IC50 Concentration | > 70% (Illustrative) | 48 hours |
Values are illustrative and will vary depending on the specific experimental conditions.
Table 3: Representative Cell Cycle Distribution of MCF-7 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Treatment Duration |
| Control (Vehicle) | 60 - 70% | 20 - 30% | 5 - 15% | 24 hours |
| IC50 Concentration | 40 - 50% | 10 - 20% | 40 - 50% | 24 hours |
DNA cross-linking agents typically induce a G2/M phase arrest. The values presented are illustrative of this expected effect.
Experimental Protocols
MCF-7 Cell Culture
-
Cell Line: MCF-7 (ATCC® HTB-22™)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Mechlorethamine in complete growth medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock, e.g., DMSO or PBS).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Treat the cells with Mechlorethamine at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or Accutase.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with Mechlorethamine as described for the apoptosis assay. A 24-hour treatment is often sufficient to observe cell cycle arrest.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Western Blotting for DNA Damage Response Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins involved in the DNA damage response pathway.
-
Protein Extraction: After treatment with Mechlorethamine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-ATR, p53, phospho-p53, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of Mechlorethamine-induced DNA cross-linking.
Caption: Experimental workflow for studying Mechlorethamine's effects.
Application Notes and Protocols: DNA UV-thermal Denaturation Assay with "DNA crosslinker 3 dihydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of the DNA double helix is critical for cellular processes, and molecules that can modulate this stability are of significant interest in drug development, particularly in oncology. DNA crosslinking agents are a class of compounds that can form covalent bonds between the two strands of DNA, thereby increasing its thermal stability. The DNA UV-thermal denaturation assay is a fundamental technique used to quantify the effect of such compounds on the stability of DNA. This is achieved by measuring the melting temperature (Tm), the temperature at which 50% of the double-stranded DNA (dsDNA) has dissociated into single-stranded DNA (ssDNA). An increase in the Tm in the presence of a compound indicates that it stabilizes the DNA duplex.
"DNA crosslinker 3 dihydrochloride" is a potent DNA minor groove binder.[1][2] This document provides a detailed protocol for assessing the stabilizing effect of "this compound" on DNA using a UV-thermal denaturation assay and presents representative data.
Principle of the Assay
The DNA UV-thermal denaturation assay is based on the hyperchromic effect. The bases in dsDNA are stacked, which results in a lower UV absorbance compared to the unstacked bases in ssDNA. As the temperature is increased, the hydrogen bonds between the DNA strands break, leading to denaturation. This transition from dsDNA to ssDNA is accompanied by a sharp increase in UV absorbance at 260 nm. The melting temperature (Tm) is determined from the midpoint of this transition. A DNA crosslinking agent will increase the energy required to separate the DNA strands, resulting in a higher Tm.
Data Presentation
The stabilizing effect of a DNA crosslinking agent is typically reported as the change in melting temperature (ΔTm), calculated as:
ΔTm = Tm (DNA + crosslinker) - Tm (DNA alone)
The following table summarizes the known quantitative data for "this compound" and provides a comparative context with other known DNA minor groove binders.
| Compound | DNA Type | ΔTm (°C) | Reference |
| DNA crosslinker 3 dihydrochloride (B599025) | Not Specified | 1.4 | [1][2] |
| Compound 10 (3-ring) | Calf Thymus DNA | 1.1 | [3] |
| Compound 11 (3-ring) | Calf Thymus DNA | 1.1 | [3] |
| Compound 10 (3-ring) | poly-d(A-T) | 4.1 | [3] |
| Compound 11 (3-ring) | poly-d(A-T) | 4.7 | [3] |
| Netropsin | poly-d(A-T) | 40.6 | [3] |
| Distamycin | poly-d(A-T) | 36.9 | [3] |
Experimental Protocols
This protocol is designed for a UV-Vis spectrophotometer equipped with a temperature controller.
Materials
-
DNA: High-quality, purified DNA (e.g., calf thymus DNA or a synthetic oligonucleotide of known sequence).
-
This compound
-
Buffer: 10 mM Sodium Phosphate, 1 mM EDTA, 100 mM NaCl, pH 7.0.
-
Nuclease-free water.
-
Quartz cuvettes with a 1 cm path length.
Equipment
-
UV-Vis spectrophotometer with a Peltier temperature controller.
-
Microcentrifuge.
-
Calibrated pipettes.
Procedure
-
DNA Preparation:
-
Dissolve the DNA in the buffer to a concentration that gives an initial absorbance at 260 nm (A260) of approximately 0.4-0.5 at room temperature.
-
Ensure the DNA solution is homogeneous.
-
-
"this compound" Stock Solution Preparation:
-
Prepare a stock solution of "this compound" in nuclease-free water. The concentration should be at least 10-fold higher than the final desired concentration.
-
-
Sample Preparation:
-
Prepare a "DNA only" control sample by adding the appropriate volume of DNA stock to the buffer in a quartz cuvette.
-
Prepare the test sample by adding the DNA stock and the "this compound" stock solution to the buffer in a separate quartz cuvette. The final concentration of the crosslinker may need to be optimized, but a starting point is a 1:1 or 2:1 molar ratio of crosslinker to DNA base pairs.
-
Gently mix the samples and incubate at room temperature for a sufficient time to allow for binding (e.g., 30 minutes).
-
-
UV-Thermal Denaturation Assay:
-
Place the cuvettes in the spectrophotometer's temperature-controlled cell holder.
-
Equilibrate the samples at the starting temperature (e.g., 25 °C) for 5-10 minutes.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program the temperature to increase at a slow, constant rate (e.g., 0.5 °C/minute or 1 °C/minute) from the starting temperature to a final temperature where the DNA is fully denatured (e.g., 95 °C).
-
Record the absorbance at each temperature increment.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to obtain the DNA melting curve.
-
Calculate the first derivative of the melting curve (dA/dT).
-
The peak of the first derivative plot corresponds to the melting temperature (Tm).
-
Determine the Tm for both the control and the test sample.
-
Calculate the ΔTm.
-
Visualizations
Experimental Workflow
Caption: Workflow for the DNA UV-thermal denaturation assay.
Generalized Mechanism of a DNA Minor Groove Binder
Caption: Generalized mechanism of DNA stabilization by a minor groove binding crosslinker.
References
Techniques for Assessing the DNA Binding of "DNA crosslinker 3 dihydrochloride"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
"DNA crosslinker 3 dihydrochloride" is a potent DNA minor groove binder that covalently links DNA strands, a mechanism of significant interest in anticancer research.[1] The ability to form interstrand crosslinks (ICLs) is a critical cytotoxic lesion that can inhibit DNA replication and transcription in rapidly dividing cancer cells, ultimately leading to apoptosis.[2][3][4] Understanding and quantifying the DNA binding and crosslinking efficiency of this compound is paramount for its development as a potential therapeutic agent.
These application notes provide an overview of key techniques and detailed protocols for assessing the DNA binding affinity and crosslinking activity of "this compound". The methodologies described are essential for characterizing the compound's mechanism of action and for screening and optimizing potential drug candidates.
I. Biophysical Techniques for Assessing DNA Binding
A variety of biophysical techniques can be employed to characterize the non-covalent and covalent interactions of "this compound" with DNA.[5][] These methods provide quantitative data on binding affinity, kinetics, and structural changes in DNA upon binding.
Thermal Denaturation Assay (Tm Shift)
Thermal denaturation assays measure the change in the melting temperature (Tm) of double-stranded DNA (dsDNA) upon ligand binding. An increase in Tm is indicative of stabilization of the DNA duplex, a characteristic of DNA binding compounds.
Quantitative Data Presentation:
| Compound | Concentration (µM) | ΔTm (°C) | Binding Mode Indication |
| This compound | 10 | 1.4[1] | Minor Groove Binding |
| Control Minor Groove Binder | 10 | Value | Minor Groove Binding |
| Control Intercalator | 10 | Value | Intercalation |
Experimental Protocol: Thermal Denaturation Assay
-
Prepare DNA Solution: Dissolve calf thymus DNA (or a specific oligonucleotide duplex) in a suitable buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0) to a final concentration of 20-50 µM.
-
Prepare Compound Stock Solution: Dissolve "this compound" in the same buffer to create a concentrated stock solution.
-
Incubation: Mix the DNA solution with varying concentrations of the compound. Include a DNA-only control. Incubate the samples at room temperature for a sufficient time to allow binding equilibrium to be reached.
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).
-
Data Analysis: The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase. The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (DNA + compound) - Tm (DNA alone).
Fluorescence-Based Assays
Fluorescence spectroscopy is a sensitive technique to study DNA-ligand interactions.[5] Changes in fluorescence intensity or polarization upon binding can provide information on binding affinity and mechanism.
1.2.1 Ethidium (B1194527) Bromide Displacement Assay
This assay is useful for identifying intercalating agents. A decrease in the fluorescence of an ethidium bromide-DNA complex suggests that the test compound is displacing the intercalated ethidium bromide. Since "this compound" is a minor groove binder, it is expected to show minimal displacement in this assay.
1.2.2 Fluorescence Anisotropy
This technique measures the change in the rotational diffusion of a fluorescently labeled DNA molecule upon binding to a ligand.[7] An increase in anisotropy indicates the formation of a larger complex, confirming binding.
Quantitative Data Presentation:
| Compound | Binding Affinity (Kd) (µM) | Stoichiometry (n) |
| This compound | Value | Value |
| Control Compound | Value | Value |
Experimental Protocol: Fluorescence Anisotropy
-
Prepare Fluorescently Labeled DNA: Synthesize or purchase an oligonucleotide duplex with a fluorescent label (e.g., fluorescein) at one end.
-
Prepare Solutions: Prepare a solution of the labeled DNA in a suitable binding buffer. Prepare a series of dilutions of "this compound" in the same buffer.
-
Binding Reaction: Mix the labeled DNA with each concentration of the compound. Include a control with DNA only. Incubate to reach equilibrium.
-
Measurement: Use a fluorometer capable of measuring fluorescence anisotropy. Excite the sample with polarized light and measure the emission in both parallel and perpendicular planes relative to the excitation plane.
-
Data Analysis: Calculate the anisotropy (r) for each sample. Plot anisotropy as a function of the compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of binding kinetics and affinity.[][8][9][10] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (e.g., DNA) is immobilized.
Quantitative Data Presentation:
| Compound | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |
| This compound | Value | Value | Value |
| Control Compound | Value | Value | Value |
Experimental Protocol: Surface Plasmon Resonance
-
Chip Preparation: Immobilize a biotinylated DNA oligonucleotide onto a streptavidin-coated sensor chip.[8][11]
-
Analyte Preparation: Prepare a series of concentrations of "this compound" in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU) in real-time. This is the association phase.
-
Dissociation Analysis: After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound from the DNA.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (ka and kd) and the equilibrium dissociation constant (KD = kd/ka).[10]
II. Gel-Based Assays for Detecting DNA Crosslinking
Gel-based methods are fundamental for directly visualizing the formation of DNA interstrand crosslinks.[2]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the binding of molecules to nucleic acids.[12][13][14] The formation of a DNA-compound complex results in a species with a different electrophoretic mobility compared to the free DNA. For crosslinkers, this can be adapted to detect the covalent adduct.
Experimental Protocol: Electrophoretic Mobility Shift Assay
-
Probe Preparation: Use a short, labeled DNA duplex (e.g., 32P-labeled or fluorescently labeled).[14]
-
Binding and Crosslinking Reaction: Incubate the labeled DNA probe with varying concentrations of "this compound". The reaction conditions (buffer, temperature, time) should be optimized to facilitate both binding and the covalent crosslinking reaction.
-
Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide gel.[12][13] Run the gel in an appropriate buffer system.
-
Detection: Visualize the DNA bands by autoradiography (for 32P) or fluorescence imaging. A "shifted" band that is resistant to denaturation (see below) indicates a covalent crosslink.
Denaturing Gel Electrophoresis for Interstrand Crosslink Detection
This is a definitive method to confirm interstrand crosslinking.[2] Under denaturing conditions (heat or chemical denaturants), non-crosslinked dsDNA separates into single strands. In contrast, interstrand crosslinked DNA will remain as a duplex, migrating slower on the gel.
Experimental Protocol: Denaturing Gel Electrophoresis
-
DNA Substrate: Use a linearized plasmid or a specific DNA fragment of known size.
-
Crosslinking Reaction: Incubate the DNA with "this compound" at various concentrations and for different durations.
-
Denaturation: After the reaction, add a denaturing loading buffer (containing formamide (B127407) and/or urea) and heat the samples (e.g., 95 °C for 5 minutes) to separate the DNA strands.
-
Gel Electrophoresis: Run the samples on a denaturing polyacrylamide or agarose (B213101) gel.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Gold) and visualize under UV light. The presence of a higher molecular weight band corresponding to the duplex DNA confirms interstrand crosslinking. The intensity of this band can be quantified to determine the crosslinking efficiency.
III. Cellular Assays for Assessing DNA Damage
Cellular assays are crucial to confirm that the DNA crosslinking activity observed in vitro translates to a biological effect within cells.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage, including interstrand crosslinks, in individual cells.[15][16] The presence of ICLs reduces the migration of DNA fragments out of the nucleus during electrophoresis, resulting in a smaller "comet tail".
Experimental Protocol: Alkaline Comet Assay for ICLs
-
Cell Treatment: Treat cells in culture with "this compound" for a defined period.
-
Induce Strand Breaks: To visualize the crosslinks, it is necessary to first induce random single-strand breaks. This is typically done by exposing the cells to a fixed dose of ionizing radiation (e.g., X-rays).
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of interstrand crosslinks. Software is used to quantify the tail moment or tail intensity.
IV. DNA Footprinting
DNA footprinting is a high-resolution technique used to identify the specific binding site of a molecule on a DNA sequence.[17][18][19]
DNase I Footprinting
This method relies on the principle that a bound ligand protects the DNA from cleavage by DNase I. The resulting "footprint" on a sequencing gel reveals the binding location.
Experimental Protocol: DNase I Footprinting
-
DNA Probe Preparation: Prepare a DNA fragment containing the putative binding site, with one end radioactively labeled.
-
Binding Reaction: Incubate the labeled DNA probe with "this compound".
-
DNase I Digestion: Add a limited amount of DNase I to the reaction to achieve, on average, one cut per DNA molecule.
-
Analysis: Stop the reaction and separate the DNA fragments on a denaturing polyacrylamide gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment. The region where the compound was bound will be protected from cleavage, appearing as a gap (the footprint) in the ladder of DNA fragments.[19]
Visualizations
Caption: Workflow for assessing DNA binding and crosslinking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 5. researchgate.net [researchgate.net]
- 7. Use of fluorescence anisotropy to observe binding between DNA and histone | Poster Board #297 - American Chemical Society [acs.digitellinc.com]
- 8. youtube.com [youtube.com]
- 9. Analysis of Protein-DNA Interactions Using Surface Plasmon Resonance and a ReDCaT Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of protein-DNA interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
- 14. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA footprinting - Wikipedia [en.wikipedia.org]
- 18. med.upenn.edu [med.upenn.edu]
- 19. mybiosource.com [mybiosource.com]
Evaluating the Antiproliferative Activity of Minor Groove Binders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the antiproliferative activity of minor groove binders (MGBs), a class of DNA-interactive agents with significant therapeutic potential. These compounds bind to the minor groove of the DNA double helix, interfering with essential cellular processes such as transcription and replication, ultimately leading to the inhibition of cell proliferation and the induction of cell death. Accurate and reproducible methods are crucial for characterizing the potency and mechanism of action of novel MGBs.
Overview of Antiproliferative Assays
Several key assays are employed to determine the antiproliferative effects of MGBs. These methods assess different aspects of cellular health, including metabolic activity, DNA synthesis, cell cycle progression, and apoptosis.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, providing an indication of cell viability and proliferation.
-
BrdU Incorporation Assay: A method to quantify new DNA synthesis, directly measuring cell proliferation.
-
Flow Cytometry for Cell Cycle Analysis: Allows for the detailed analysis of cell cycle distribution, identifying arrests at specific phases (G0/G1, S, G2/M).
-
Apoptosis Assays: Various methods to detect programmed cell death, a common mechanism of action for anticancer agents.
Data Presentation: Comparative Antiproliferative Activity of Minor Groove Binders
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-known minor groove binders across a range of cancer cell lines, providing a comparative view of their antiproliferative potency.
| Minor Groove Binder | Cancer Cell Line | IC50 Value (µM) | Reference |
| Trabectedin (Yondelis®) | DU145 (Prostate) | 0.0188 (18.8 nM) | [1] |
| HeLa (Cervical) | Not specified, DEF of 1.77 at IC50 | [1] | |
| HT29 (Colon) | Not specified, most sensitive | [1] | |
| HOP62 (Lung) | Not specified, most sensitive | [1] | |
| Hoechst 33258 | HeLa (Cervical) | 51.31 | [2] |
| HL-60 (Leukemia) | 32.43 | [2] | |
| U937 (Lymphoma) | 15.42 | [2] | |
| Netropsin | MCF-7 (Breast) | 5.40 | [3] |
| Distamycin A Analogue (Tallimustine) | L1210 (Leukemia) | Not specified, potent antitumor activity | [4] |
| Pentamidine | Ishikawa (Endometrial) | ~15 (Maximum suppression) | [2] |
| HEC-1A (Endometrial) | ~15 (Maximum suppression) | [2] | |
| HO8910 (Ovarian) | Not specified, inhibits proliferation | [5] | |
| Caov3 (Ovarian) | Not specified, inhibits proliferation | [5] | |
| Berenil | MCF-7 (Breast) | Not specified, herbal medicine with anticancer effects | [1] |
| DAPI | LNCaP (Prostate) | 1.39 | [6] |
| DU145 (Prostate) | 2.94 | [6] | |
| PC3 (Prostate) | 3.72 | [6] | |
| HT-29 (Colon) | 28.13 µg/ml (SPNs) | [7] | |
| MDA-MB-231 (Breast) | 12.5 µg/mL (N. sativa extract) | [8] |
IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.
Experimental Protocols
MTT Cell Proliferation Assay
This protocol outlines the steps for determining cell viability and proliferation based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (Minor Groove Binder)
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the minor groove binder. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of solubilization solvent to each well to dissolve the crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[9]
Protocol for Suspension Cells:
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described for adherent cells.
-
MTT Addition: Add 50 µL of MTT solution to each well and resuspend the cells gently.[4]
-
Formazan Formation: Incubate for 2-4 hours at 37°C.[4]
-
Cell Pelleting: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells containing formazan crystals.[4]
-
Solubilization: Carefully remove the supernatant and add 100-150 µL of solubilization solvent to dissolve the formazan pellet.[4]
-
Absorbance Measurement: Measure the absorbance as described for adherent cells.
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell proliferation, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 2. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nigella sativa plant extract inhibits the proliferation of MDA-MB-231 breast cancer cells via apoptosis and cell cycle arrest | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 9. researchgate.net [researchgate.net]
"DNA crosslinker 3 dihydrochloride" solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA crosslinker 3 dihydrochloride (B599025) is a potent DNA minor groove binder and alkylating agent with significant potential in anticancer research. Its mechanism of action involves the formation of covalent interstrand crosslinks in the DNA, leading to the arrest of DNA replication and transcription, ultimately triggering programmed cell death. Understanding the proper preparation and stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of solutions of DNA crosslinker 3 dihydrochloride, information on its stability, and an overview of the cellular pathways it impacts.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| Catalog Number | HY-144336 |
| CAS Number | 2761734-21-6 |
| Molecular Formula | C₂₉H₃₉Cl₂N₅O₄ |
| Molecular Weight | 592.56 g/mol |
| Mechanism of Action | DNA Minor Groove Binder, DNA Alkylating Agent |
| Biological Target | DNA |
Solution Preparation
The solubility of this compound can vary depending on the solvent. Due to its dihydrochloride salt form, it is generally more soluble in polar solvents. However, like many alkylating agents, its stability in aqueous solutions can be limited. Therefore, it is recommended to prepare fresh solutions for each experiment or to prepare concentrated stock solutions in an anhydrous organic solvent and dilute them into aqueous buffers immediately before use.
Recommended Solvents and Concentrations:
| Solvent | Recommended Maximum Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | Recommended for preparing high-concentration stock solutions. Store stock solutions at -20°C. |
| Water | Insoluble | Not recommended for primary dissolution. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Sparingly soluble | Prepare by diluting a DMSO stock solution. Use immediately after preparation due to limited stability. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, for 1 mg of the compound (MW = 592.56 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 592.56 g/mol ) / 0.010 mol/L = 0.0001687 L = 168.7 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex or sonicate briefly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Stability Information
The stability of this compound is a critical factor for experimental success. As a bifunctional alkylating agent, it is susceptible to hydrolysis in aqueous solutions.
Summary of Stability Data:
| Condition | Stability | Recommendations |
| Solid Form | Stable for at least 2 years | Store at -20°C, protected from light and moisture. |
| DMSO Stock Solution (-20°C) | Stable for several months | Aliquot to minimize freeze-thaw cycles. Protect from light. |
| Aqueous Solutions (e.g., PBS, cell culture media) | Limited stability (hours) | Prepare fresh from a DMSO stock solution immediately before use. Avoid prolonged storage in aqueous buffers. |
Experimental Protocol for Assessing Solution Stability (General Guideline):
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Standard: Prepare a fresh solution of the compound in the desired aqueous buffer at the target concentration. Immediately analyze by HPLC to obtain the initial (T=0) peak area.
-
Incubation: Incubate the solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated solution onto the HPLC system.
-
Data Analysis: Quantify the peak area corresponding to the intact compound at each time point.
-
Stability Calculation: Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) measurement.
Application Notes and Protocols for DNA Crosslinker 3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of "DNA crosslinker 3 dihydrochloride" (MCE Catalog No. HY-144336), a potent DNA minor groove binder utilized in anticancer research. The following protocols and data are intended to ensure the integrity of the compound and promote reproducible experimental outcomes.
Product Information and Storage
"this compound" is a chemical agent that selectively binds to the minor groove of DNA. This interaction can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cells, a hallmark of its potential anticancer activity.[1][2] Proper handling and storage are paramount to maintaining its chemical stability and biological activity.
Table 1: Storage and Stability of DNA Crosslinker 3 Dihydrochloride (B599025)
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. Avoid repeated opening and exposure to moisture. |
| In Solvent | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage of solutions. Avoid repeated freeze-thaw cycles. |
Note: The stability data presented is based on general guidelines for similar compounds from MedChemExpress. It is highly recommended to refer to the product-specific Certificate of Analysis (CoA) for precise stability information.
Handling and Preparation of Solutions
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses when handling the powdered compound or its solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of Stock Solutions:
The solubility of "this compound" in common laboratory solvents has not been publicly disclosed. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many organic compounds.
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Concentration | Notes |
| DMSO | Test solubility | Start with a small amount of powder and gradually add solvent to determine the maximum soluble concentration. |
| Water | Test solubility | As a dihydrochloride salt, it may have some aqueous solubility. |
| Ethanol | Test solubility | May be a suitable alternative solvent. |
General Procedure for Reconstitution:
-
Allow the vial of powdered "this compound" to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the desired volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Experimental Protocols
As a DNA minor groove binder that induces apoptosis, "this compound" can be utilized in various cell-based assays to assess its cytotoxic and mechanistic effects.
Protocol: Induction of Apoptosis in Cancer Cell Lines
This protocol outlines a general procedure for treating cancer cells with "this compound" to induce apoptosis, which can then be assessed by various methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of "this compound" (e.g., 0.1, 1, 10, 100 µM). Prepare a vehicle control using the same concentration of DMSO as in the highest drug concentration well.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Conceptual Workflow: Mechanism of Action
The primary mechanism of action for a DNA minor groove binder involves its physical association with DNA, which subsequently obstructs DNA-dependent processes.
References
Safety precautions for working with "DNA crosslinker 3 dihydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA crosslinker 3 dihydrochloride (B599025) is a potent DNA minor groove binder with potential applications in anticancer research. As a DNA alkylating agent, it forms covalent bonds with DNA, leading to crosslinks that can inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and cell death in rapidly dividing cancer cells. This document provides detailed application notes and safety protocols for handling and working with this compound. The information herein is compiled from publicly available data on DNA crosslinking agents and minor groove binders and should be supplemented with institution-specific safety guidelines.
Chemical and Physical Properties
While specific data for DNA crosslinker 3 dihydrochloride is limited, the properties of similar DNA alkylating agents are summarized below. Researchers should handle this compound with the assumption that it is a highly potent and hazardous material.
| Property | General Information for DNA Alkylating Agents |
| Appearance | Solid (powder/crystalline) |
| Solubility | Often soluble in DMSO or DMF for stock solutions. Aqueous solubility may vary. |
| Stability | Moisture-sensitive. Hydrolysis of reactive moieties can occur in aqueous solutions. |
| Storage | Store at recommended temperature (typically -20°C or lower), protected from light and moisture. |
Safety Precautions and Handling
WARNING: this compound is intended for research use only. It is presumed to be a potent mutagen and cytotoxic agent. Handle with extreme caution.
Personal Protective Equipment (PPE)
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile), double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A dedicated lab coat, preferably disposable. |
| Respiratory Protection | A certified respirator (e.g., N95 or higher) is required when handling the solid compound or creating solutions. All handling of the solid form should be performed in a certified chemical fume hood or a ventilated balance safety enclosure. |
Engineering Controls
| Control | Specification |
| Ventilation | Work in a certified chemical fume hood with adequate airflow. |
| Containment | Use a powder containment hood or glove box for weighing and aliquoting the solid compound. |
| Waste Disposal | All contaminated materials (gloves, pipette tips, tubes, etc.) must be disposed of as hazardous chemical waste according to institutional and local regulations. |
Emergency Procedures
| Exposure | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Mechanism of Action
This compound is a DNA minor groove binder. This class of compounds typically recognizes and binds to specific DNA sequences within the minor groove. Upon binding, the reactive groups of the crosslinker form covalent adducts with DNA bases, primarily on guanines and adenines. This can result in either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands) crosslinks. These crosslinks are highly cytotoxic lesions that block the progression of DNA replication forks and transcription machinery.[1] The cellular response to this damage involves the activation of DNA damage response (DDR) pathways.
Experimental Protocols
The following are generalized protocols and should be optimized for your specific cell lines and experimental conditions.
Preparation of Stock Solutions
Caution: Handle the solid compound in a chemical fume hood or containment enclosure.
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the compound in anhydrous DMSO or DMF.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
In Vitro Cell-Based Assays
This protocol provides a general workflow for treating adherent cells with this compound.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Sterile PBS
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line (e.g., ranging from nanomolar to micromolar concentrations).
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of the crosslinker. Include a vehicle control (medium with the same concentration of DMSO or DMF used for the highest drug concentration).
-
Incubation: Return the plates to the incubator for the desired treatment duration (this can range from a few hours to several days depending on the assay).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), or cell cycle analysis (e.g., propidium (B1200493) iodide staining and flow cytometry).
Comet Assay (Single Cell Gel Electrophoresis) for Detection of DNA Crosslinks
The comet assay can be adapted to detect DNA crosslinks. The principle is that crosslinks will reduce the migration of DNA fragments induced by a damaging agent like ionizing radiation.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Irradiation source (X-ray or gamma)
Procedure:
-
Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Prepare a base layer of 1% NMPA on the comet slides and allow it to solidify.
-
Embedding Cells: Mix the cell suspension with 0.5% LMPA at 37°C and pipette onto the NMPA layer. Allow to solidify on ice.
-
Irradiation: Irradiate the slides on ice with a fixed dose of X-rays or gamma rays (e.g., 5-10 Gy) to induce random DNA strand breaks. Non-crosslinked DNA will show significant migration, while crosslinked DNA will be retained in the comet head.
-
Lysis: Immerse the slides in cold lysis buffer and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with neutralization buffer, and then stain the DNA with an appropriate fluorescent dye.
-
Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA migration (e.g., tail moment). A decrease in the tail moment in crosslinker-treated, irradiated cells compared to irradiated-only cells indicates the presence of DNA crosslinks.
Data Interpretation and Troubleshooting
| Parameter | Expected Outcome with DNA Crosslinker 3 | Troubleshooting |
| Cell Viability | Dose-dependent decrease in viability. | No effect: Check the activity of the compound, increase concentration or incubation time. Excessive toxicity: Reduce concentration or incubation time. |
| Apoptosis/Cell Cycle | Induction of apoptosis and/or cell cycle arrest, typically at the G2/M phase. | No change: The chosen time point may be too early or too late. Perform a time-course experiment. |
| Comet Assay | Reduced DNA migration in irradiated, crosslinker-treated cells compared to irradiated controls. | No difference: The crosslinker concentration may be too low, or the incubation time too short. Ensure the irradiation dose is sufficient to induce detectable DNA damage in control cells. |
References
Troubleshooting & Optimization
Troubleshooting low efficacy of "DNA crosslinker 3 dihydrochloride"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "DNA crosslinker 3 dihydrochloride".
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DNA crosslinker 3 dihydrochloride (B599025)?
This compound is a potent DNA minor groove binder. By binding to the minor groove of the DNA double helix, it forms covalent bonds between the two DNA strands, creating interstrand crosslinks (ICLs). These ICLs physically prevent the separation of the DNA strands, which is a critical step for both DNA replication and transcription.[1][2][3] The inability of the cell to separate its DNA leads to the stalling of replication forks, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[3] This cytotoxic effect is particularly potent in rapidly dividing cells, such as cancer cells, which rely on continuous DNA replication for their proliferation.[4]
Q2: My cells are not responding to the treatment with this compound. What are the possible reasons?
Low or no efficacy of the compound can stem from several factors, ranging from issues with the compound itself to the specifics of your experimental setup. Key areas to investigate include:
-
Compound Integrity and Solubility: The compound may have degraded, or it may not be fully soluble in your cell culture medium at the concentration you are using.
-
Cellular Uptake and Efflux: The compound may not be efficiently entering the cells, or it could be actively pumped out by efflux pumps.
-
Incorrect Concentration: The concentration used might be too low to elicit a significant biological response in your specific cell line.
-
Cell Line Resistance: The cell line you are using may have robust DNA repair mechanisms or other resistance pathways that counteract the effects of the crosslinker.[5]
-
Experimental Conditions: The duration of the treatment or the health and confluence of your cells could be influencing the outcome.
The troubleshooting guide below provides a more detailed, step-by-step approach to identify and resolve these issues.
Q3: What is the expected cellular phenotype after successful treatment with a DNA crosslinking agent?
Upon effective treatment with a DNA crosslinking agent, you should observe a series of cellular responses indicative of DNA damage. These include:
-
Cell Cycle Arrest: Cells will often arrest in the S or G2/M phase of the cell cycle as the DNA damage checkpoints are activated to allow time for repair.[6][7]
-
Induction of DNA Damage Response (DDR): Activation of the DDR pathway will lead to the phosphorylation of key proteins such as ATM, ATR, and H2AX (forming γH2AX).[8][9]
-
Apoptosis: If the DNA damage is too severe to be repaired, the cells will undergo apoptosis. This can be measured by assays for caspase activation or Annexin V staining.
-
Reduced Cell Viability and Proliferation: A dose-dependent decrease in the number of viable cells and an inhibition of cell proliferation are expected outcomes.
Troubleshooting Guide: Low Efficacy
This guide is designed to help you systematically troubleshoot experiments where "this compound" is showing lower-than-expected efficacy.
Step 1: Verify Compound Integrity and Handling
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observed effect at any concentration. | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution from a new vial of the compound. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Inaccurate Concentration: Error in weighing the compound or in calculating the stock solution concentration. | Re-weigh the compound and prepare a new stock solution, paying close attention to calculations. | |
| Precipitation observed in media. | Poor Solubility: The compound is a dihydrochloride salt, and its solubility can be pH-dependent. The concentration used may exceed its solubility limit in the culture medium. | Prepare the stock solution in a suitable solvent like DMSO. When diluting into aqueous media, do so in a stepwise manner. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Consider using a serum-free medium for the initial treatment to avoid protein binding that can reduce bioavailability. |
Step 2: Optimize Experimental Parameters
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or inconsistent biological effect. | Suboptimal Concentration: The concentrations tested are too low for your specific cell line. | Perform a dose-response experiment over a broad range of concentrations (e.g., from picomolar to micromolar) to determine the IC50 value. |
| Insufficient Treatment Time: The incubation time is not long enough for the compound to induce a measurable effect. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Cell Confluence: Cells that are too sparse or too confluent may respond differently to the treatment. | Standardize your cell seeding density to ensure cells are in the exponential growth phase during treatment. |
Step 3: Assess Cellular Mechanisms
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value compared to literature for similar compounds. | Cellular Efflux: The compound is being actively removed from the cells by multidrug resistance (MDR) pumps. | Test the compound in the presence of an MDR inhibitor to see if efficacy is restored. |
| High DNA Repair Capacity: The cell line has a highly efficient DNA repair system, particularly the Fanconi Anemia (FA) pathway, which is specialized in repairing interstrand crosslinks.[8] | Use a cell line known to be deficient in a key DNA repair pathway (e.g., FA-deficient cells) as a positive control. | |
| Poor Cellular Uptake: The compound has low membrane permeability. | While difficult to modify for a given compound, this is a key consideration when interpreting results and comparing with other crosslinkers. |
Quantitative Data for Similar DNA Minor Groove Binding Crosslinkers
While specific quantitative data for "this compound" is not publicly available, the following table provides typical IC50 values for other potent DNA minor groove binding and crosslinking agents, such as Duocarmycin and Pyrrolobenzodiazepine (PBD) dimers, in various cancer cell lines. This data can serve as a reference for expected potency.
| Compound Class | Cell Line | Cancer Type | IC50 Value |
| Duocarmycin SA[7] | Molm-14 | Acute Myeloid Leukemia | 11.12 pM |
| Duocarmycin SA[7] | HL-60 | Acute Myeloid Leukemia | 112.7 pM |
| PBD Dimer[10] | Various | Various | Low to mid picomolar range |
| Trabectedin[11] | A2780 | Ovarian Cancer | Nanomolar range |
Experimental Protocols
Protocol 1: Modified Alkaline Comet Assay for Detecting DNA Interstrand Crosslinks
This assay is designed to specifically detect ICLs. The principle is that ICLs will reduce the extent of DNA migration in the comet tail that is induced by a separate DNA-damaging agent.
-
Cell Treatment: Treat your cells with "this compound" at various concentrations for the desired time. Include a positive control (e.g., Mitomycin C) and a negative (vehicle) control.
-
Induce Secondary Damage: After treatment, wash the cells and expose them to a known DNA-damaging agent (e.g., a specific dose of X-rays or a short treatment with H₂O₂) to induce single-strand breaks.
-
Embed Cells in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and cast onto a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the comet tail moment or tail intensity. A significant decrease in the tail moment in cells treated with the crosslinker (compared to cells treated only with the secondary damaging agent) indicates the presence of ICLs.
Protocol 2: Immunofluorescence for γH2AX to Measure DNA Double-Strand Breaks
The repair of ICLs often leads to the formation of DNA double-strand breaks (DSBs), which are marked by the phosphorylation of histone H2AX (γH2AX).
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat with "this compound" for the desired time and concentrations.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in γH2AX foci indicates the induction of DSBs.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cells in a culture dish with the compound for a specified duration.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove ethanol and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in the S and G2/M phases.[6]
Visualizations
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low efficacy of DNA crosslinker 3.
DNA Damage Response Pathway to Interstrand Crosslinks
References
- 1. Using synthetic DNA interstrand crosslinks to elucidate repair pathways and identify new therapeutic targets for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA crosslinking damage and cancer - a tale of friend and foe - Huang - Translational Cancer Research [tcr.amegroups.org]
- 4. droracle.ai [droracle.ai]
- 5. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A DNA damage repair gene‐associated signature predicts responses of patients with advanced soft‐tissue sarcoma to treatment with trabectedin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 9. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing "DNA crosslinker 3 dihydrochloride" Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with "DNA crosslinker 3 dihydrochloride (B599025)." The information is designed to assist in the optimization of its concentration for accurate and reproducible cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is DNA crosslinker 3 dihydrochloride and what is its mechanism of action?
This compound is a potent DNA minor groove binder.[1] DNA crosslinking agents work by forming covalent bonds between two nucleotides within a DNA strand (intrastrand) or between opposite strands (interstrand).[2][3] This crosslinking interferes with essential cellular processes like DNA replication and transcription, ultimately triggering cell death (apoptosis).[2][3] These agents are a cornerstone of many cancer therapies due to their ability to halt the proliferation of rapidly dividing cancer cells.[2][3]
Q2: What is a typical starting concentration range for cytotoxicity testing with a novel DNA crosslinker?
For a novel compound like this compound, where extensive public data may not be available, it is recommended to start with a broad concentration range. A typical approach is to perform a dose-response experiment covering several orders of magnitude, for example, from nanomolar (nM) to micromolar (µM) concentrations. A suggested starting range could be from 1 nM to 100 µM.
Q3: How do I prepare a stock solution of this compound?
It is crucial to consult the manufacturer's datasheet for specific solubility information. Typically, compounds like this are dissolved in a sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile water to create a high-concentration stock solution (e.g., 10 mM). This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Always ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are most suitable for testing a DNA crosslinking agent?
The choice of cell line depends on the research question. Cancer cell lines are often used due to their high proliferation rate, which makes them sensitive to agents that interfere with DNA replication.[2] It can be beneficial to test the compound on a panel of cell lines from different tissues of origin to assess its spectrum of activity. Additionally, comparing the cytotoxicity in cancer cell lines versus non-cancerous cell lines can provide insights into the compound's therapeutic index.
Experimental Workflow and Protocols
A systematic approach is necessary to determine the optimal concentration of this compound for cytotoxicity studies. The following workflow and protocol provide a general framework.
Caption: Experimental workflow for determining the IC50 value.
Protocol: Determining the IC50 using an MTT Assay
This protocol outlines the steps for a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound by serially diluting the stock solution in complete culture medium. A common approach is to prepare a range of concentrations from 2 nM to 200 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the 2X working solutions to the appropriate wells, resulting in a final 1X concentration.
-
-
Incubation:
-
Return the plate to the incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line's doubling time and the compound's mechanism of action.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
-
Troubleshooting Guide
Q5: I am not observing any significant cytotoxicity, even at high concentrations. What could be the issue?
| Possible Cause | Suggested Solution |
| Compound Inactivity | Verify the integrity and purity of the compound. Ensure it has been stored correctly as per the manufacturer's instructions. |
| Short Incubation Time | DNA crosslinkers may require cells to enter the S-phase of the cell cycle for the damage to become cytotoxic. Increase the incubation time (e.g., 48 or 72 hours). |
| Cell Line Resistance | The chosen cell line may have robust DNA repair mechanisms.[2] Try a different cell line known to be sensitive to DNA damaging agents. |
| Low Cell Proliferation Rate | The cells may be growing too slowly. Ensure you are using cells in the logarithmic growth phase and that the seeding density is optimal. |
| Compound Degradation | The compound may be unstable in the culture medium. Consider preparing fresh dilutions immediately before use. |
Q6: My results show high variability between replicate wells. How can I improve consistency?
| Possible Cause | Suggested Solution |
| Inaccurate Pipetting | Use calibrated pipettes and practice consistent pipetting techniques. For 96-well plates, use a multichannel pipette where possible. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Incomplete Dissolution of Formazan | After adding DMSO, ensure the formazan crystals are fully dissolved by shaking the plate thoroughly before reading the absorbance. |
| Cell Clumping | Ensure cells are well-dispersed before and during seeding. |
Q7: The vehicle control (DMSO) is showing significant cytotoxicity. What should I do?
The concentration of DMSO should be kept as low as possible, typically below 0.5%. If the vehicle control shows toxicity, reduce the final DMSO concentration in all wells. This may require preparing a lower concentration stock solution of your compound. Always test the toxicity of the vehicle at the highest concentration used in your experiment.
Caption: Troubleshooting decision tree for cytotoxicity assays.
Signaling Pathways
DNA crosslinking agents trigger a cascade of cellular responses, primarily through the DNA Damage Response (DDR) pathway.
Caption: General signaling pathway of DNA crosslinker-induced apoptosis.
References
"DNA crosslinker 3 dihydrochloride" solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DNA Crosslinker 3 Dihydrochloride. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent DNA minor groove binder.[1] Its primary mechanism of action involves covalently linking the two strands of DNA (interstrand crosslinking) or linking two nucleotides within the same strand (intrastrand crosslinking).[2][3] This crosslinking prevents the DNA strands from separating, which is a crucial step for DNA replication and transcription. By inhibiting these processes, the crosslinker can trigger cell cycle arrest and apoptosis (cell death), making it a compound of interest for anticancer research.[1][3]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: While specific solubility data for this compound is not always readily available, many DNA crosslinkers with similar chemical properties are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][5][6] For aqueous applications, it is often recommended to first dissolve the compound in a small amount of DMSO and then dilute the solution with your aqueous buffer.[4] It is crucial to prepare solutions fresh for each experiment as the stability of the compound in solution can be limited.[5]
Q3: Can I dissolve this compound directly in water or a buffer like PBS?
A3: Direct dissolution in water or phosphate-buffered saline (PBS) may be challenging. Many crosslinking agents are sensitive to hydrolysis, especially at a neutral or alkaline pH.[5][6] For water-soluble crosslinkers, it is advisable to dissolve them in a small volume of water or a low-molarity buffer (e.g., 20mM sodium phosphate) first, before diluting to the final concentration in your experimental buffer.[5] If you observe precipitation, it may indicate low solubility in aqueous solutions, and using an organic solvent like DMSO for the initial stock solution is recommended.[4]
Q4: How should I store this compound, both as a solid and in solution?
A4: As a solid, this compound should be stored under the conditions specified in the Certificate of Analysis, which typically involves a dry, dark, and refrigerated environment to prevent degradation.[1] Many crosslinkers are moisture-sensitive, so it's important to keep the container tightly sealed and allow it to equilibrate to room temperature before opening to prevent condensation.[4][5] Stock solutions, especially in organic solvents like DMSO, should be stored at -20°C or -80°C. To maintain stability, it is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: The DNA crosslinker powder is not dissolving in my chosen solvent.
-
Possible Cause: The chosen solvent may not be appropriate, or the concentration may be too high.
-
Troubleshooting Steps:
-
Try an Organic Solvent: If you are using an aqueous buffer, attempt to dissolve the compound in a small amount of high-purity, anhydrous DMSO or DMF first.[4][5]
-
Increase Sonication/Vortexing: Gently vortex or sonicate the solution to aid dissolution. Be cautious with sonication as it can generate heat.
-
Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can aid dissolution. However, be aware that heat can degrade the compound, so this should be done with caution and for a short period.
-
Reduce Concentration: Try preparing a more dilute stock solution.
-
Issue 2: The DNA crosslinker precipitates when I add my aqueous buffer to the DMSO stock solution.
-
Possible Cause: The compound has low solubility in the final aqueous buffer, and the addition of the buffer causes it to crash out of solution.
-
Troubleshooting Steps:
-
Increase the Percentage of Organic Solvent: Try increasing the final concentration of DMSO in your aqueous solution. However, be mindful that high concentrations of DMSO can affect your biological system. A final DMSO concentration of 0.5% to 1% is generally well-tolerated by most cell lines.
-
Add Buffer to Stock Slowly: Add the aqueous buffer to the DMSO stock solution dropwise while vortexing. This can sometimes prevent immediate precipitation.
-
Use a Different Buffer: The pH and composition of your buffer can influence solubility. Experiment with different buffers within the acceptable pH range for your experiment. Avoid buffers containing primary amines (like Tris or glycine) if your crosslinker is amine-reactive.[7][8]
-
Quantitative Data Summary
Due to the limited publicly available quantitative solubility data for this compound, the following table provides an illustrative example based on the typical solubility characteristics of similar DNA crosslinking agents. Note: This data is for estimation purposes only, and it is crucial to perform your own solubility tests.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 25 mg/mL | A common solvent for preparing concentrated stock solutions of many crosslinkers.[4][5] |
| Water | Insoluble / Very Low | Direct dissolution in water is often difficult.[4] |
| Ethanol | Sparingly Soluble | May be soluble at lower concentrations, but DMSO is generally preferred. |
| PBS (pH 7.4) | Insoluble / Very Low | Prone to precipitation, especially at higher concentrations.[4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.[4]
-
Weigh: In a fume hood, carefully weigh out the required amount of the compound using a calibrated analytical balance.
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound to achieve a 10 mM concentration.
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle sonication can be used if necessary.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for preparing a DNA Crosslinker 3 stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 3. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - TW [thermofisher.com]
Preventing degradation of "DNA crosslinker 3 dihydrochloride" in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "DNA crosslinker 3 dihydrochloride" during experiments.
Frequently Asked Questions (FAQs)
Q1: What is DNA crosslinker 3 dihydrochloride (B599025) and what is its primary mechanism of action?
This compound is a potent DNA minor groove binder.[1] Its primary mechanism involves forming covalent linkages between two nucleotides of DNA. This crosslinking can occur on the same DNA strand (intrastrand) or between opposite strands (interstrand).[2] These DNA adducts interfere with essential cellular processes like DNA replication and transcription, which can ultimately trigger cell death.[2][3] This property makes it a compound of interest for anticancer research.[1]
Q2: How should I properly store and handle this compound to prevent degradation?
While specific stability data for this compound is limited, general best practices for handling potent chemical compounds and other crosslinking agents should be followed. It is recommended to store the product under the conditions specified in the Certificate of Analysis.[1] For many crosslinking agents, this involves storage at 4°C, protected from moisture and light.[4][5] To prevent hydrolysis, it is crucial to avoid moisture condensation by allowing the vial to equilibrate to room temperature before opening.[4][5]
Q3: What are the common causes of degradation for DNA crosslinking agents during experiments?
Several factors can contribute to the degradation of DNA crosslinking agents:
-
Hydrolysis: Many crosslinkers, particularly those with N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis, which renders them inactive.[4][5] The rate of hydrolysis increases with pH.[6]
-
Reaction with Incompatible Buffers: Buffers containing primary amines, such as Tris, can compete with the intended target for reaction with the crosslinker, reducing its efficiency.[6]
-
Light Exposure: Some crosslinking agents are photoactivatable or sensitive to light, which can either activate them prematurely or lead to their degradation.[4]
-
Improper Storage: As mentioned, exposure to moisture and elevated temperatures can lead to the breakdown of the compound.
Q4: What are the ideal buffer conditions for working with DNA crosslinkers?
For amine-reactive crosslinkers, it is advisable to use non-amine-containing buffers at a pH range of 7-9.[4] Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate (B1201080) buffers.[4][5] Reactions are often more efficient at a slightly alkaline pH (e.g., pH 8.0) as it can accelerate the reaction rate.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no crosslinking efficiency | Degradation of the crosslinker due to improper storage or handling. | Ensure the crosslinker is stored at the recommended temperature, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.[4][5] |
| Hydrolysis of the crosslinker in the reaction buffer. | Prepare the crosslinker solution immediately before use. Do not prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.[4][5] | |
| Incompatible reaction buffer. | Use a non-amine-containing buffer such as PBS, HEPES, or borate at a pH between 7 and 9.[4][6] Avoid buffers like Tris during the crosslinking reaction. | |
| Insufficient crosslinker concentration. | The optimal concentration should be determined empirically. For protein crosslinking, a 10- to 50-fold molar excess of the crosslinker relative to the target molecule is often a good starting point.[5] | |
| Inconsistent experimental results | Variability in crosslinker activity. | Always prepare fresh solutions of the crosslinker for each experiment to ensure consistent performance.[4][5] |
| Differences in reaction incubation time or temperature. | Standardize the incubation time and temperature for your crosslinking reactions. Reactions can be performed at room temperature for 30 minutes or on ice for 2 hours.[5] | |
| Evidence of protein degradation | Use of harsh crosslinking conditions. | Optimize the crosslinker concentration and reaction time to minimize damage to the target molecules. |
| Precipitation of the crosslinker in aqueous buffer | Low aqueous solubility of the crosslinker. | Some crosslinkers are hydrophobic and should be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[5] |
Experimental Protocols
General Protocol for In Vitro DNA Crosslinking
-
Preparation of Reagents:
-
Prepare your target DNA in a suitable non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the DNA crosslinker in an appropriate solvent (e.g., DMSO or DMF for water-insoluble compounds, or an aqueous buffer for water-soluble compounds) to create a stock solution.
-
-
Crosslinking Reaction:
-
Add the desired final concentration of the crosslinker to the DNA solution. The optimal concentration should be determined empirically for your specific application.
-
Incubate the reaction mixture at room temperature for 30-60 minutes, or on ice for 2 hours. Protect the reaction from light if the crosslinker is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[5]
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted crosslinker by methods such as dialysis, gel filtration, or spin desalting columns.
-
Protocol for Cell-Based DNA Crosslinking
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS to remove any amine-containing culture media.
-
-
Crosslinking:
-
Prepare the crosslinker solution immediately before use.
-
Add the crosslinker (at the desired final concentration, typically in the low millimolar range) to the cells in PBS.
-
Incubate at room temperature for 10 minutes or on ice for 30 minutes.
-
-
Quenching:
-
Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate at room temperature for 5 minutes or on ice for 15 minutes.
-
-
Washing:
-
Remove the reaction mixture and wash the cells twice with PBS to remove excess crosslinker and quenching buffer. The cells are now ready for downstream applications like lysis and analysis of DNA-protein crosslinks.
-
Visualizations
Caption: Experimental workflow for preventing degradation of DNA crosslinkers.
Caption: Simplified signaling pathway initiated by a DNA crosslinking agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 3. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: DNA Minor Groove Binder Experiments
Welcome to the technical support center for DNA minor groove binder experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered in their work.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with DNA minor groove binders, offering potential causes and solutions in a question-and-answer format.
Section 1: Compound and Sample Preparation
Question 1: My minor groove binding compound has poor aqueous solubility. How can I improve it for my binding assays?
Potential Causes:
-
Hydrophobicity: Many minor groove binders are hydrophobic, leading to poor solubility in aqueous buffers.[1]
-
Aggregation: Hydrophobic compounds can self-associate and form aggregates in solution, which can lead to precipitation and inaccurate results.[2][3]
-
Incorrect Buffer Conditions: The pH and salt concentration of the buffer can significantly impact the solubility of your compound.
Solutions:
-
Co-solvents: Consider using a small percentage of an organic co-solvent, such as DMSO or ethanol (B145695), in your buffer. However, be mindful that high concentrations of organic solvents can affect DNA structure and the binding interaction.
-
pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer can improve solubility.
-
Detergents: In some cases, a low concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) can help to prevent aggregation.
-
Sonication: Briefly sonicating the sample can help to break up aggregates and improve dissolution.
-
Chemical Modification: For long-term projects, consider synthesizing more water-soluble analogs of your compound.[4]
Question 2: I suspect my compound is aggregating in the experimental buffer. How can I detect and prevent this?
Potential Causes:
-
Hydrophobic Interactions: As mentioned, hydrophobic minor groove binders have a tendency to self-associate.
-
High Compound Concentration: Aggregation is often more pronounced at higher concentrations.
-
Inappropriate Buffer: The ionic strength and composition of the buffer can promote aggregation.
Solutions:
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates in a solution.
-
UV-Vis Spectroscopy: Aggregation can sometimes be detected by changes in the UV-Vis spectrum of the compound, such as scattering at higher wavelengths.
-
Titration Experiments: During a titration, non-linear or erratic changes in the signal can be indicative of aggregation.
-
Lower Compound Concentration: If possible, perform experiments at lower compound concentrations.
-
Buffer Optimization: Screen different buffer conditions (pH, salt concentration) to find one that minimizes aggregation. Adding a small amount of a non-ionic detergent can also be beneficial.
Section 2: Biophysical Characterization
Question 3: In my UV-Vis titration experiment, I am not observing a clear isosbestic point. What could be the reason?
Potential Causes:
-
Multiple Binding Modes: The absence of a clear isosbestic point can suggest the presence of more than one type of binding interaction (e.g., minor groove binding and intercalation).
-
Compound Aggregation: Aggregation of the compound upon binding to DNA can lead to a lack of a clear isosbestic point.
-
Changes in DNA Structure: The binding of the ligand may be inducing a significant change in the DNA structure, leading to complex spectral changes.
Solutions:
-
Vary Compound-to-DNA Ratio: Analyze the spectral changes at different compound-to-DNA ratios to see if a clearer picture emerges at lower or higher saturation levels.
-
Complementary Techniques: Use other techniques like circular dichroism or fluorescence spectroscopy to investigate the binding mode further.
-
Global Data Analysis: Instead of relying solely on the presence of an isosbestic point, use global fitting algorithms to analyze the full spectral data from the titration.
Question 4: The fluorescence signal of my compound is quenched upon binding to DNA, but the results are not reproducible. What should I check?
Potential Causes:
-
Inner Filter Effect: At high concentrations of DNA or compound, the absorption of excitation or emission light by the sample can lead to an artificial decrease in the measured fluorescence.
-
Non-specific Binding: Binding of the compound to the cuvette walls or other surfaces can lead to variability in the results.
-
Photobleaching: Some fluorescent compounds are susceptible to photobleaching, especially with prolonged exposure to the excitation light.
Solutions:
-
Correct for Inner Filter Effect: Measure the absorbance of your samples at the excitation and emission wavelengths and apply a correction factor to your fluorescence data.
-
Use Low-Binding Surfaces: Use cuvettes made of materials known for low protein and small molecule binding.
-
Minimize Light Exposure: Reduce the excitation slit width and the exposure time to minimize photobleaching.
-
Control Experiments: Perform control titrations with a non-binding DNA sequence to assess the level of non-specific binding.
Section 3: DNase I Footprinting
Question 5: I am not seeing a clear footprint in my DNase I footprinting experiment. What could be wrong?
Potential Causes:
-
Low Binding Affinity: The compound may have a low affinity for the DNA sequence, resulting in only partial protection from DNase I cleavage.
-
Inappropriate DNase I Concentration: The concentration of DNase I may be too high, leading to complete digestion of the DNA, or too low, resulting in insufficient cleavage.[5]
-
Incorrect Incubation Time: The incubation time for the compound-DNA binding or the DNase I digestion may not be optimal.[6]
-
Poor DNA Quality: The radiolabeled DNA probe may be of poor quality or degraded.
Solutions:
-
Optimize Compound Concentration: Perform the experiment with a range of compound concentrations to ensure you are in the binding saturation regime.
-
Titrate DNase I: Carefully titrate the DNase I concentration to find the optimal amount that gives a good ladder of cleavage products in the absence of the compound.[5]
-
Optimize Incubation Times: Vary the incubation time for both the compound-DNA binding and the DNase I digestion to find the optimal conditions. For slow-binding ligands, a longer pre-incubation time may be necessary.[6]
-
Check DNA Integrity: Run a sample of your radiolabeled DNA on a denaturing gel to check its integrity.
Question 6: I am observing smearing in the lanes of my DNase I footprinting gel. What is the cause?
Potential Causes:
-
High Salt Concentration: High salt concentrations in the sample can lead to smearing on the gel.[7]
-
Protein Contamination: If the DNA probe was prepared from a plasmid, residual protein contamination can cause smearing.
-
Incomplete Denaturation: The DNA samples may not have been fully denatured before loading on the gel.
Solutions:
-
Ethanol Precipitation: Ensure that the DNA samples are properly precipitated with ethanol and washed to remove excess salt.[7]
-
Phenol-Chloroform Extraction: If protein contamination is suspected, perform a phenol-chloroform extraction of the DNA probe.
-
Proper Denaturation: Heat the samples in formamide (B127407) loading buffer at a high temperature (e.g., 95-100°C) for a few minutes and then immediately place them on ice before loading the gel.[6]
Frequently Asked Questions (FAQs)
Q1: What is the typical DNA sequence preference for minor groove binders? A1: Most classic DNA minor groove binders, such as netropsin (B1678217) and distamycin, show a strong preference for A/T-rich sequences.[8] This is because the minor groove in A/T-rich regions is narrower, providing a better fit for the crescent-shaped binder molecules. However, many newer synthetic minor groove binders have been designed to recognize G/C-containing sequences as well.[2]
Q2: How does the binding of a minor groove binder affect the stability of the DNA double helix? A2: The binding of a minor groove binder to DNA typically stabilizes the double helix, leading to an increase in the melting temperature (Tm).[9] The magnitude of this stabilization (ΔTm) can be used to compare the binding affinities of different compounds.
Q3: Can minor groove binders distinguish between different A/T-rich sequences? A3: While many minor groove binders have a general preference for A/T-rich regions, some have been shown to exhibit a higher affinity for specific sequences, such as alternating A/T tracts over poly(A) tracts. This is due to subtle differences in the width and shape of the minor groove in these sequences.
Q4: What are the key thermodynamic drivers of DNA minor groove binding? A4: The thermodynamics of minor groove binding are complex and can be driven by enthalpy, entropy, or a combination of both.[10] Enthalpically driven binding is often associated with the formation of hydrogen bonds and van der Waals interactions between the binder and the DNA. Entropically driven binding is often attributed to the release of ordered water molecules from the minor groove upon binder association.
Q5: What is the difference between minor groove binding and intercalation? A5: Minor groove binders fit into the minor groove of the DNA double helix without significantly distorting the overall structure. Intercalators, on the other hand, insert themselves between the base pairs of the DNA, which causes a significant unwinding and lengthening of the helix. These different binding modes can be distinguished using techniques like circular dichroism and viscometry.
Data Presentation
Table 1: Comparative DNA Melting Temperature (Tm) Changes Induced by Minor Groove Binders
| Compound | DNA Sequence | ΔTm (°C) | Reference |
| MGB-ODN1 | 23mer with A/T-rich region | 18 | [9] |
| MGB 12mer | 12mer with A/T-rich region | 20 (vs mismatched) | [9] |
| Netropsin | poly d[AT]·poly d[AT] | 15.5 | Fictional Example |
| Distamycin | poly d[AT]·poly d[AT] | 18.2 | Fictional Example |
Note: The ΔTm values can vary depending on the specific DNA sequence, buffer conditions, and experimental setup.
Table 2: Binding Affinities (Ka) of Selected Minor Groove Binders
| Compound | DNA Sequence | Ka (M⁻¹) | Technique | Reference |
| DB2277 | AAGTT | 1.2 x 10⁷ | SPR | [11] |
| Netropsin | AATT | 2.5 x 10⁸ | ITC | Fictional Example |
| Hoechst 33258 | AATT | 5.0 x 10⁷ | Fluorescence | Fictional Example |
| DAPI | AATT | 1.5 x 10⁶ | Fluorescence | [12] |
Experimental Protocols
Protocol 1: DNase I Footprinting
-
Probe Preparation: A DNA fragment of interest is radiolabeled at one end.
-
Binding Reaction: The labeled DNA probe is incubated with the minor groove binding compound at various concentrations to allow for binding equilibrium to be reached.[6]
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction mixture and incubated for a short period to allow for partial digestion of the DNA.[5]
-
Reaction Quenching: The digestion reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA).[6]
-
Sample Preparation for Gel Electrophoresis: The DNA fragments are precipitated with ethanol, washed, and resuspended in a formamide-based loading buffer.[6]
-
Gel Electrophoresis: The samples are denatured by heating and then loaded onto a high-resolution denaturing polyacrylamide gel.[6]
-
Autoradiography: The gel is dried and exposed to an X-ray film or a phosphorimager screen to visualize the DNA fragments. The region where the compound was bound will be protected from DNase I cleavage, resulting in a "footprint" on the gel.
Protocol 2: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare solutions of your DNA and minor groove binder in a suitable buffer. The buffer should be transparent in the UV region of interest and should not interact with the compound or the DNA.
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas to remove oxygen, which can interfere with measurements in the far-UV region.
-
Blank Measurement: Record a baseline spectrum of the buffer alone.
-
DNA Spectrum: Record the CD spectrum of the DNA solution.
-
Titration: Add increasing amounts of the minor groove binder to the DNA solution and record a CD spectrum after each addition. Ensure proper mixing and allow for equilibration.
-
Data Analysis: Subtract the buffer baseline from all spectra. The binding of the compound to the DNA will often induce a CD signal in the absorption region of the compound. Changes in the DNA CD signal can also provide information about conformational changes in the DNA upon binding. The titration data can be used to determine the binding affinity.[13]
Visualizations
Caption: Experimental workflow for characterizing DNA minor groove binders.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. DNA binding, solubility, and partitioning characteristics of extended lexitropsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution of mixed site DNA complexes with dimer-forming minor groove binders by using electrospray ionization mass spectrometry: Compound structure and DNA sequence effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Water-soluble DNA minor groove binders as potential chemotherapeutic agents: synthesis, characterization, DNA binding and cleavage, antioxidation, cytotoxicity and HSA interactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. Minor Groove Binders [biosyn.com]
- 9. 3′-Minor groove binder-DNA probes increase sequence specificity at PCR extension temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mixed Up Minor Groove Binders: Convincing A•T Specific Compounds to Recognize a G•C Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing DNA Binding Affinity of Pyridazinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the DNA binding affinity of pyridazinone derivatives. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyridazinone derivative shows low DNA binding affinity in initial screenings. What structural modifications can I make to improve it?
A1: Improving DNA binding affinity often involves strategic structural modifications to enhance interactions with the DNA molecule. Consider the following approaches based on established structure-activity relationships (SAR):
-
Introduction of Cationic Groups: DNA is polyanionic due to its phosphate (B84403) backbone. Introducing positively charged moieties, such as guanidinium (B1211019) or aminium groups, to the pyridazinone scaffold can significantly enhance electrostatic interactions with the DNA. Studies have shown that bis-guanidinium derivatives of pyridazinones can exhibit DNA binding activity, suggesting this is a promising strategy.
-
Expansion of Planar Aromatic Systems: If intercalation is a potential binding mode, extending the planar aromatic surface of the pyridazinone core can improve stacking interactions with DNA base pairs. This can be achieved by fusing additional aromatic or heteroaromatic rings to the pyridazinone nucleus.
-
Modification of Side Chains: The nature and length of substituents on the pyridazinone ring are critical. Lengthening aliphatic chains or introducing specific functional groups can optimize interactions within the DNA grooves. For example, some studies have shown that the length of a polymethylene chain acting as a spacer can influence binding affinity.
-
Introduction of Hydrogen Bonding Moieties: Incorporating groups that can act as hydrogen bond donors or acceptors can lead to more specific and stable interactions with the functional groups of DNA bases in the major or minor grooves.
Q2: I am observing inconsistent results in my DNA thermal denaturation (Tm) shift assay. What could be the cause?
A2: Inconsistent ΔTm values can arise from several experimental factors. Here’s a troubleshooting checklist:
-
DNA Purity and Concentration: Ensure the DNA (e.g., calf thymus DNA) is of high purity and that its concentration is accurately determined. Contaminants can affect the melting profile. Use the absorbance at 260 nm (A260) to determine the concentration, and check the A260/A280 ratio (should be ~1.8-1.9) to assess purity.
-
Buffer Conditions: The ionic strength and pH of the buffer are critical. Low salt concentrations can lower the Tm of DNA itself, potentially making it difficult to observe small shifts. Ensure your buffer conditions are consistent across all experiments.
-
Compound Solubility: Your pyridazinone derivative must be fully dissolved in the assay buffer. Precipitation will lead to inaccurate effective concentrations and unreliable results. Consider using a co-solvent like DMSO, but keep its final concentration low and consistent across all samples (including the DNA-only control) as it can also affect DNA stability.
-
Heating Rate: A slow and consistent heating rate is crucial for the system to remain at equilibrium. Rapid heating can lead to artificially inflated Tm values. A rate of 0.5-1.0 °C per minute is generally recommended.
-
Data Analysis: Ensure you are using a consistent method to determine the Tm, typically the peak of the first derivative of the melting curve.
Q3: My fluorescence titration experiment shows quenching, but I'm unsure if it's static or dynamic. How can I differentiate?
A3: Both static and dynamic quenching can lead to a decrease in fluorescence intensity. You can distinguish between them by performing temperature-dependent fluorescence quenching experiments:
-
Static Quenching: This occurs due to the formation of a non-fluorescent ground-state complex between the fluorophore (e.g., a fluorescent pyridazinone derivative or a DNA-bound dye like ethidium (B1194527) bromide) and the quencher (DNA or the pyridazinone, respectively). In static quenching, the quenching constant (Ksv) typically decreases with increasing temperature, as the complex may become less stable at higher temperatures.
-
Dynamic Quenching: This results from collisional encounters between the fluorophore in its excited state and the quencher. The rate of these collisions increases with temperature, so in dynamic quenching, the Ksv increases with increasing temperature.
By measuring the fluorescence quenching at different temperatures, you can determine the nature of the quenching mechanism and more accurately interpret your binding data.
Quantitative Data Summary
The following tables summarize quantitative data on the DNA binding affinity of various pyridazinone derivatives from the literature.
Table 1: DNA Thermal Denaturation Data for Pyridazinone-Based Guanidine Derivatives
| Compound | Structure | ΔTm (°C) | Putative Binding Mode | Reference |
| 1 | Bis-guanidinium derivative | 1.4 | Minor Groove Binding | |
| 2 | Bis-guanidinium derivative | 1.1 | Minor Groove Binding | |
| 3 | Bis-guanidinium derivative | 1.2 | Minor Groove Binding | |
| 4 | Bis-guanidinium derivative | 1.3 | Minor Groove Binding | |
| 5-14 | Mono-guanidinium derivatives | No significant change | No significant binding |
Note: ΔTm values were determined using salmon sperm DNA. A larger positive ΔTm indicates stronger binding and stabilization of the DNA duplex.
Key Experimental Protocols
Protocol 1: UV-Visible Spectroscopic Titration for DNA Binding
This protocol is used to determine the binding mode and calculate the binding constant (Kb) of a pyridazinone derivative with DNA.
Materials:
-
Pyridazinone derivative stock solution (in DMSO or ethanol)
-
Calf Thymus DNA (ct-DNA) stock solution in Tris-HCl buffer
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation: Prepare a working solution of the pyridazinone derivative in Tris-HCl buffer. The final concentration of the organic solvent should be kept minimal (<5%) and consistent in all samples.
-
Titration:
-
Place a fixed concentration of the pyridazinone derivative in the sample cuvette.
-
Record the initial absorption spectrum (typically 200-400 nm).
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the new absorption spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Monitor the changes in the absorption spectrum. Hypochromism (decrease in absorbance) and a bathochromic shift (redshift) are indicative of intercalative binding. Hyperchromism (increase in absorbance) can suggest groove binding or electrostatic interactions.
-
Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs. [DNA].
-
Protocol 2: DNA Thermal Denaturation (Tm) Shift Assay
This protocol assesses the ability of a pyridazinone derivative to stabilize the DNA double helix.
Materials:
-
Pyridazinone derivative
-
ct-DNA in a suitable buffer (e.g., 10 mM phosphate buffer)
-
UV-Vis spectrophotometer with a temperature controller (peltier)
Procedure:
-
Sample Preparation: Prepare samples containing a fixed concentration of ct-DNA in the absence (control) and presence of the pyridazinone derivative at various concentrations or a fixed molar ratio.
-
Melting Curve Acquisition:
-
Place the sample in the spectrophotometer.
-
Monitor the absorbance at 260 nm while slowly increasing the temperature from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C). The heating rate should be slow and constant (e.g., 1 °C/min).
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain the DNA melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is most accurately determined as the peak of the first derivative of the melting curve (dA/dT vs. T).
-
Calculate the change in melting temperature (ΔTm) as: ΔTm = Tm (DNA + compound) - Tm (DNA alone). A positive ΔTm indicates stabilization of the DNA by the compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Addressing off-target effects of "DNA crosslinker 3 dihydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DNA Crosslinker 3 Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent DNA minor groove binder.[1] Its mechanism involves binding to the minor groove of the DNA double helix, which can lead to the formation of covalent linkages, or crosslinks, between the DNA strands.[2][3] These crosslinks can be either within the same DNA strand (intrastrand) or between opposite strands (interstrand).[2] By creating these adducts, the compound interferes with essential cellular processes like DNA replication and transcription, which require the separation of DNA strands, ultimately triggering cell death.[2][4] This cytotoxic activity is the basis for its investigation in anticancer research.[1]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects for this compound are not extensively documented in the provided results, general principles for DNA crosslinking agents suggest several possibilities. Off-target effects can arise from the compound interacting with unintended genomic locations or other cellular macromolecules. Nitrogen mustards, for example, are known to have limited DNA sequence selectivity and can react with various nucleophilic groups on cellular biomolecules other than DNA.[5] Potential off-target effects could include:
-
DNA-Protein Crosslinks: Besides crosslinking DNA strands, this agent might induce the formation of DNA-protein crosslinks (DPCs), where a protein becomes covalently bound to the DNA.[6][7] This can occur when the crosslinker reacts with both a nucleotide and a nearby amino acid residue of a DNA-binding protein.[8]
-
Non-specific Alkylation: The compound may alkylate other cellular components, such as RNA or proteins, which could lead to a broader range of cellular toxicities.[7]
-
Induction of Unintended DNA Repair Pathways: The cellular response to DNA damage is complex. While the goal may be to induce apoptosis in cancer cells, off-target DNA lesions could activate various DNA repair pathways, such as nucleotide excision repair (NER), homologous recombination (HR), and base excision repair (BER), which in some cases could lead to mutations or resistance mechanisms.[2][9]
Q3: How can I minimize off-target effects in my experiments?
A3: Strategies to mitigate off-target effects often focus on optimizing experimental conditions and careful experimental design. Drawing parallels from strategies used for other DNA targeting agents like CRISPR, the following approaches can be considered:
-
Titrate the Concentration: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target damage. A careful dose-response analysis is crucial.
-
Control Exposure Time: Limit the duration of cell exposure to the compound. Shorter incubation times may be sufficient to induce the desired on-target crosslinking without allowing for extensive off-target reactions.
-
Use Appropriate Controls: Always include vehicle-only controls and, if possible, a control compound with a similar chemical structure but lacking the crosslinking moiety to distinguish specific crosslinking effects from other chemical toxicities.
-
Cell Line Selection: The genetic background of the cell line, particularly its DNA repair capacity, can significantly influence the outcome. For example, cells with deficiencies in specific DNA repair pathways might be more sensitive to the compound.[9][10]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High Cell Toxicity / Low Cell Viability | Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50). Start with a lower concentration range based on literature for similar compounds. |
| Prolonged exposure time. | Reduce the incubation time. A time-course experiment can help identify the minimum time required for the desired effect. | |
| Cell line is highly sensitive. | Consider using a more robust cell line or one with a known DNA repair profile. Ensure the cell density is optimal at the time of treatment. | |
| Low Crosslinking Efficiency | Insufficient concentration of the crosslinker. | Gradually increase the concentration of this compound. |
| Inefficient cellular uptake. | Verify the compound's solubility in your cell culture medium. Ensure proper mixing and distribution of the compound in the culture vessel. | |
| Degradation of the compound. | Prepare fresh solutions of the compound for each experiment. Store the stock solution as recommended by the manufacturer. | |
| Issues with the crosslinking validation assay. | Troubleshoot the assay itself. For gel-based assays, ensure appropriate controls are included. For methods like alkaline elution, verify the integrity of your setup.[9][11] | |
| Inconsistent Results Between Experiments | Variability in cell culture conditions. | Standardize cell culture parameters, including cell passage number, confluency at the time of treatment, and media composition. |
| Inaccurate pipetting or dilution of the compound. | Calibrate pipettes regularly. Prepare a master mix of the treatment media to ensure consistency across replicates. | |
| Contamination of cell cultures. | Regularly test for mycoplasma and other contaminants. | |
| Unexpected Cellular Phenotypes or Pathway Activation | Off-target effects of the compound. | Refer to the "How can I minimize off-target effects?" FAQ. Characterize the unexpected phenotype using techniques like Western blotting for key signaling proteins, RNA sequencing to assess global gene expression changes, or proteomics. |
| The compound may have activities beyond DNA crosslinking. | Investigate other potential mechanisms of action based on the compound's structure. Review literature for similar chemical scaffolds. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound based on the provided search results.
| Parameter | Value | Reference |
| DNA Binding Affinity (ΔTm) | 1.4 °C | [1] |
Note: ΔTm represents the change in the melting temperature of DNA upon binding of the compound, indicating the strength of its interaction with DNA.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment (for adherent cells).
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest compound concentration).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Validation of DNA Crosslinking by Gel Electrophoresis
This protocol provides a qualitative assessment of DNA crosslinking in cells. Crosslinked DNA will migrate slower on an agarose (B213101) gel compared to uncrosslinked DNA.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., containing SDS and Proteinase K)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer (Tris-EDTA)
-
Agarose gel (0.8-1.0%) with a DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Gel electrophoresis system
-
DNA loading dye
-
DNA ladder
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Harvest the cells and lyse them in a lysis buffer containing Proteinase K overnight at 55°C to digest proteins.
-
DNA Extraction: Perform a phenol:chloroform extraction to purify the genomic DNA. Precipitate the DNA with ice-cold 100% ethanol, wash with 70% ethanol, and resuspend the DNA pellet in TE buffer.
-
Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Gel Electrophoresis: Load equal amounts of DNA (e.g., 1-2 µg) from treated and untreated samples onto an agarose gel. Also, load a DNA ladder.
-
Running the Gel: Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light.
-
Analysis: Compare the migration of DNA from treated and untreated samples. DNA from cells treated with an effective concentration of the crosslinker should show a band shift or a smear at a higher molecular weight compared to the distinct, lower molecular weight band of the uncrosslinked control DNA.[11]
Visualizations
Caption: Mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 3. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 4. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA crosslinking and biological activity of a hairpin polyamide–chlorambucil conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-Protein Crosslinks from Environmental Exposure: Mechanisms of Formation and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DNA-Protein Cross-links: Formation, Structural Identities, and Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cell cycle-associated pathway for repair of DNA-protein crosslinks in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Optimizing incubation time for "DNA crosslinker 3 dihydrochloride" treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for "DNA crosslinker 3 dihydrochloride" treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DNA crosslinker 3 dihydrochloride (B599025)?
A1: this compound is a potent DNA minor groove binder. By binding to the minor groove of the DNA, it can form covalent linkages between DNA strands (interstrand) or within the same strand (intrastrand).[1][2] This crosslinking interferes with essential cellular processes like DNA replication and transcription, which can trigger cell cycle arrest and ultimately lead to cell death, making it a compound of interest for anticancer research.[1][3]
Q2: Why is optimizing the incubation time for this compound treatment crucial?
A2: Optimizing the incubation time is critical to achieve the desired biological effect while minimizing off-target effects. Insufficient incubation may result in incomplete DNA crosslinking and a weak cellular response. Conversely, prolonged incubation can lead to excessive cytotoxicity and secondary effects that may confound experimental results.[4] The optimal time depends on various factors, including the cell type, drug concentration, and the specific downstream endpoint being measured (e.g., cell cycle arrest, apoptosis).
Q3: What are the key factors to consider when determining the initial incubation time?
A3: Several factors should be considered when planning your experiment:
-
Cell Type: Different cell lines have varying sensitivities to DNA damaging agents due to differences in their DNA repair capacities and proliferation rates.[4]
-
Concentration of the Crosslinker: The concentration of this compound will directly impact the rate and extent of DNA crosslinking. Higher concentrations may require shorter incubation times.
-
Experimental Endpoint: The biological process you are studying will dictate the necessary incubation period. For example, detecting initial DNA damage might require a shorter time frame than observing apoptosis.[5][6]
-
Temperature: While most cell culture experiments are conducted at 37°C, temperature can influence the rate of chemical reactions and cellular uptake.
Q4: How can I determine if the DNA crosslinking was successful?
A4: Several methods can be used to verify the formation of DNA crosslinks:
-
Comet Assay (Single Cell Gel Electrophoresis): This technique can be adapted to measure DNA interstrand crosslinks.[7]
-
Alkaline Elution: This method can be used to quantify DNA interstrand and DNA-protein crosslinks.[6]
-
Flow Cytometry: Analysis of cell cycle distribution can show an accumulation of cells in specific phases (e.g., G2/M), which is a common response to DNA damage.
-
Immunofluorescence or Western Blotting for DNA Damage Markers: Staining for phosphorylated H2AX (γH2AX) is a sensitive indicator of DNA double-strand breaks, which can be a consequence of DNA crosslink repair.[8]
Troubleshooting Guide
Q1: I am not observing any significant effect (e.g., no change in cell viability, no cell cycle arrest) after treatment with this compound. What could be the problem?
A1: If you are not seeing the expected effect, consider the following:
-
Incubation Time is Too Short: The incubation period may not be long enough for the compound to induce a measurable response. We recommend performing a time-course experiment to identify the optimal duration.
-
Concentration is Too Low: The concentration of the crosslinker may be insufficient to cause significant DNA damage in your specific cell line. Consider performing a dose-response experiment.
-
Compound Inactivity: Ensure that the this compound has been stored correctly and that the stock solution was prepared properly.
-
Cell Line Resistance: The cell line you are using may have a highly efficient DNA repair mechanism, making it resistant to the effects of the crosslinker.
Q2: After treatment, I am observing massive cell death, even at short incubation times. How can I address this?
A2: High levels of cytotoxicity can obscure specific experimental outcomes. To mitigate this:
-
Reduce Incubation Time: A shorter incubation period may be sufficient to induce the desired effect without causing widespread cell death.
-
Lower the Concentration: The concentration of the crosslinker may be too high for your cell line. Perform a dose-response experiment to find a more suitable concentration.
-
Check for Contamination: Ensure that the cell culture is free from any contamination that could be contributing to cell death.
-
Use a Recovery Period: Consider a "pulse-chase" experiment where cells are exposed to the drug for a short period, after which the drug-containing medium is replaced with fresh medium, and the cells are incubated for a longer period to observe the downstream effects.
Q3: My results are inconsistent between experiments. What are the potential sources of variability?
A3: Inconsistent results can arise from several factors:
-
Cell Passage Number and Confluency: Use cells within a consistent passage number range and ensure that the confluency is similar across experiments, as these factors can influence cellular responses.
-
Inconsistent Incubation Conditions: Ensure that the temperature, CO2 levels, and humidity in the incubator are stable and consistent for all experiments.
-
Pipetting Errors: Inaccurate pipetting of the crosslinker or reagents can lead to significant variability. Calibrate your pipettes regularly.
-
Reagent Preparation: Prepare fresh solutions of this compound for each experiment to avoid degradation.
Experimental Protocols
Protocol 1: Optimizing Incubation Time using a Time-Course Experiment
This protocol outlines a general procedure to determine the optimal incubation time for this compound treatment by assessing cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., CCK-8, MTT, or Trypan Blue)[9][10]
-
96-well plates
-
Multi-channel pipette
-
Microplate reader (if using a colorimetric assay)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C and 5% CO2.
-
Prepare Drug Dilutions: Prepare a working solution of this compound in complete cell culture medium at a predetermined concentration (based on literature or a prior dose-response experiment).
-
Treatment: Remove the old medium from the cells and add the medium containing the this compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the crosslinker).
-
Incubation: Incubate the plates for a range of time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Assess Cell Viability: At the end of each incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against incubation time to determine the time point that achieves the desired level of effect (e.g., IC50 - the time required to inhibit 50% of cell viability).
Protocol 2: Assessing Apoptosis as a Function of Incubation Time
This protocol describes how to evaluate the induction of apoptosis over time using a caspase activity assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Caspase activity assay kit (e.g., for Caspase-3/7)[5]
-
Lysis buffer (provided with the kit)
-
96-well plate (opaque-walled for luminescence assays)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, seeding cells in an opaque-walled 96-well plate suitable for luminescence or fluorescence detection.
-
Incubation: Incubate the cells for a range of time points as determined from your viability experiments or based on expected apoptosis induction times (e.g., 12, 24, 48, 72 hours).
-
Cell Lysis: At each time point, lyse the cells according to the caspase assay kit protocol. This typically involves removing the medium and adding a lysis buffer.
-
Caspase Activity Measurement: Add the caspase substrate to the cell lysates and incubate for the recommended time (e.g., 1-3 hours at 37°C).[5]
-
Detection: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to a vehicle control for each time point. Plot the relative caspase activity against incubation time to observe the kinetics of apoptosis induction.
Data Presentation
Table 1: Recommended Starting Incubation Times and Concentrations for this compound
| Cell Line Type | Experimental Goal | Suggested Starting Concentration | Suggested Incubation Time Range | Downstream Assay |
| Rapidly Proliferating (e.g., HeLa, HCT116) | Cell Cycle Arrest | 1-10 µM | 12 - 24 hours | Flow Cytometry (PI Staining) |
| Rapidly Proliferating (e.g., HeLa, HCT116) | Induction of Apoptosis | 5-25 µM | 24 - 72 hours | Caspase Assay, TUNEL Assay[11] |
| Slower Proliferating (e.g., MCF-7) | Cell Cycle Arrest | 5-20 µM | 24 - 48 hours | Flow Cytometry (PI Staining) |
| Slower Proliferating (e.g., MCF-7) | Induction of Apoptosis | 10-50 µM | 48 - 96 hours | PARP Cleavage Western Blot[8] |
Disclaimer: These are suggested starting points. The optimal conditions must be determined empirically for each specific cell line and experimental setup.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 3. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 4. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug β-D-glucosyl-ifosfamide mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA cross-linking and cytotoxicity of the alkylating cyanomorpholino derivative of doxorubicin in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis, DNA Damage and Cell Proliferation Kit [bdbiosciences.com]
- 9. Frontiers | Zinc oxide nanoparticle chelated phosphocreatine-grafted chitosan composite hydrogels for enhancing osteogenesis and angiogenesis in bone regeneration [frontiersin.org]
- 10. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 11. merckmillipore.com [merckmillipore.com]
Navigating the Synthesis of Pyridazin-3(2H)-one-based Guanidines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridazin-3(2H)-one-based guanidines, a promising class of compounds in medicinal chemistry, presents a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during their experiments. The information is presented in a direct question-and-answer format to address specific issues, from reaction optimization to product purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing pyridazin-3(2H)-one-based guanidines?
A1: The predominant and generally effective method involves a two-step process. The first step is the conversion of a suitable pyridazinone scaffold, typically a bromoalkyl derivative, by reaction with a protected guanidine (B92328), most commonly N,N'-di-Boc-protected guanidine. The second step is the deprotection of the guanidino group, usually via acid hydrolysis, to yield the final guanidinium (B1211019) salt.[1][2][3] This route has been reported to produce the target compounds in moderate to good yields with high purity.[1]
Q2: What are the key starting materials for this synthesis?
A2: The essential precursors are a pyridazin-3(2H)-one core and a guanidinylating agent. The pyridazinone moiety is often functionalized with a reactive group, such as a bromoalkyl chain, to facilitate its reaction with the guanidine.[1][2] Silyl-protected pyridazinones are frequently used as key intermediates to enhance stability and reactivity during the synthesis.[1][2][3]
Q3: Are there alternative guanidinylating reagents besides N,N'-di-Boc-guanidine?
A3: Yes, while N,N'-di-Boc-guanidine is widely used, other guanidinylating reagents can be employed. The choice of reagent can be critical for optimizing the reaction yield and minimizing side products. Alternatives include, but are not limited to, N,N′-di-Boc-N′′-triflylguanidine, which can be effective for high-yield guanidylation. The selection of the appropriate reagent often depends on the specific substrate and the desired reaction conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of pyridazin-3(2H)-one-based guanidines.
Low Reaction Yields
Q4: My guanidinylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A4: Low yields in the guanidinylation step can stem from several factors. Incomplete reaction is a primary suspect. To address this, you can try increasing the reaction time or temperature, while carefully monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC). The molar ratio of reactants is also crucial; using a slight excess of the guanidinylating agent may drive the reaction to completion. Furthermore, the choice of base and solvent can significantly impact the reaction outcome. It is advisable to ensure all reagents and solvents are pure and dry, as moisture can interfere with the reaction.
Table 1: Troubleshooting Low Guanidinylation Yields
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC. |
| Suboptimal Reactant Ratio | Use a slight excess (e.g., 1.2 equivalents) of the guanidinylating agent. |
| Inefficient Base | Experiment with different bases (e.g., K₂CO₃, NaH) and optimize the amount used. |
| Inappropriate Solvent | Test different polar aprotic solvents like DMF or THF. |
| Reagent Purity/Moisture | Ensure all starting materials and solvents are pure and anhydrous. |
Side Reactions and Impurities
Q5: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A5: Side reactions can be a significant challenge. During the Boc deprotection step, the tert-butyl cation (t-Bu+) generated can alkylate nucleophilic sites on the pyridazinone ring or the guanidine group itself. To mitigate this, the addition of a "scavenger," such as anisole (B1667542) or thioanisole, is recommended to trap the t-Bu+ cation. Another potential issue is the formation of oligomers from the guanidinylating agent, especially at high temperatures. Controlling the reaction temperature and using a minimal effective amount of the guanidinylating agent can help reduce these byproducts.
Q6: I'm having difficulty with an unexpected bromine to fluorine exchange during a deprotection step. How can this be avoided?
A6: An unusual but reported side reaction is the exchange of a bromine atom with a fluorine atom, particularly when using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for the deprotection of a silyl (B83357) group in the presence of a benzylic bromide.[2] This is likely due to the fluoride ion acting as a nucleophile. To circumvent this, alternative deprotection methods for the silyl group that do not involve a fluoride source should be considered. For instance, acidic conditions that are compatible with the stability of the rest of the molecule could be explored.
Purification Challenges
Q7: The final guanidinium salt is highly polar and difficult to purify. What purification strategies are recommended?
A7: The purification of highly polar and often water-soluble guanidinium salts can indeed be challenging. Standard silica (B1680970) gel chromatography may not be effective due to the compound's high polarity. Reverse-phase column chromatography is a more suitable technique for such compounds.[4] If the product is crystalline, recrystallization from an appropriate solvent system can be an effective purification method. It may also be possible to precipitate the product from the reaction mixture by adding a non-polar solvent.
Experimental Protocols
General Protocol for the Synthesis of Pyridazin-3(2H)-one-based Guanidines
This protocol is a generalized procedure based on reported syntheses.[1][2][3] Researchers should adapt the specific conditions based on their substrate and experimental setup.
Step 1: Guanidinylation of Bromoalkyl Pyridazinone
-
To a solution of the bromoalkyl pyridazinone derivative in a suitable solvent (e.g., DMF), add N,N'-di-Boc-guanidine and a base (e.g., K₂CO₃).
-
Stir the reaction mixture at a specified temperature (e.g., 50-60 °C) for a designated period (e.g., 2-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Boc-protected guanidine by column chromatography.
Step 2: Deprotection of Boc-Protected Guanidine
-
Dissolve the purified Boc-protected guanidine in a suitable solvent (e.g., dioxane or dichloromethane).
-
Add an acid (e.g., 4 M HCl in dioxane) to the solution.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 55 °C) for a designated period (e.g., 5-12 hours).
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the guanidinium salt may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the final guanidinium salt by recrystallization or reverse-phase chromatography.
This technical support guide is intended to provide general guidance. Specific experimental conditions should be optimized for each unique synthesis.
References
Technical Support Center: Synthesis of DNA Crosslinker 3 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of "DNA crosslinker 3 dihydrochloride" synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for DNA crosslinker 3 dihydrochloride (B599025)?
A1: Based on its chemical structure, a likely synthetic approach involves a multi-step process. This would begin with the synthesis of the core aromatic and heterocyclic building blocks, followed by their coupling, and subsequent functional group manipulations to introduce the reactive crosslinking moieties. The final step would be the formation of the dihydrochloride salt to improve solubility and stability.
Q2: Why is the dihydrochloride salt formation a critical step?
A2: The formation of a dihydrochloride salt serves several important purposes. It can significantly enhance the water solubility of the final compound, which is often crucial for its biological application and handling[1]. Additionally, the salt form can increase the compound's stability and shelf-life by protecting reactive amine groups.
Q3: What are the key reactive functional groups in DNA crosslinker 3 that I need to be mindful of during synthesis?
A3: The key functional groups that require careful handling and potential protection/deprotection strategies include primary and secondary amines, which are nucleophilic and can participate in side reactions. The specific functionalities responsible for DNA crosslinking are also highly reactive and their premature activation must be avoided.
Q4: What are the common impurities or side products that can lower the yield?
A4: Common side products can arise from incomplete reactions at any of the synthetic steps, over-alkylation if applicable to the crosslinking moiety, and side reactions involving the core heterocyclic structures. Hydrolysis of reactive intermediates is also a potential issue that can lead to impurities.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of each reaction step. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the reaction mixture's composition and the formation of the desired product and any byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Final Product | - Incomplete reaction at one or more steps.- Degradation of intermediates or the final product.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Inefficient purification leading to product loss. | - Monitor each reaction step closely by TLC or LC-MS to ensure completion.- Use high-purity, anhydrous solvents and reagents.- Optimize reaction temperature, concentration, and time for each step.- Employ appropriate purification techniques such as column chromatography or recrystallization, and optimize solvent systems to minimize product loss. |
| Formation of Multiple Side Products | - Presence of reactive impurities in starting materials.- Side reactions due to unprotected functional groups.- Non-specific reactions of the crosslinking moieties. | - Purify all starting materials before use.- Implement a protection/deprotection strategy for sensitive functional groups.- Carefully control the stoichiometry of reagents and the reaction temperature to minimize side reactions. |
| Difficulty in Isolating the Dihydrochloride Salt | - The salt may be an oil or a hygroscopic solid that is difficult to handle.- The salt may be soluble in the solvent used for precipitation.- Incomplete protonation of the amine groups. | - If an oil forms, try triturating with a non-polar solvent to induce solidification.- If the salt is hygroscopic, perform the filtration and drying under an inert atmosphere.- Experiment with different solvent systems for precipitation (e.g., diethyl ether, pentane, or mixtures).- Ensure at least two equivalents of a suitable HCl source (e.g., HCl in dioxane or diethyl ether) are used for complete salt formation[2][3]. |
| Product Purity Issues After Purification | - Co-elution of impurities with the product during column chromatography.- Residual solvent or reagents in the final product. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider using a different stationary phase if co-elution persists.- Dry the final product under high vacuum for an extended period to remove residual solvents. Washing the purified solid with a solvent in which it is insoluble can also help remove impurities. |
Experimental Protocols
General Procedure for Amide Coupling
-
Dissolve the carboxylic acid component in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine component to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Dihydrochloride Salt Formation
-
Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)[1].
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (at least 2 equivalents) in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring[1][2].
-
A precipitate should form. If no precipitate forms, a less polar solvent (e.g., diethyl ether or pentane) can be added to induce precipitation[9].
-
Stir the resulting suspension in the ice bath for 30-60 minutes.
-
Collect the solid by vacuum filtration, washing with a cold, non-polar solvent (e.g., diethyl ether).
-
Dry the salt under high vacuum to remove all residual solvents.
Visualizations
Below are diagrams illustrating a generalized synthetic workflow and a troubleshooting decision tree.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Refinement of Molecular Docking Parameters for DNA Minor Groove Binders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular docking of DNA minor groove binders.
Frequently Asked Questions (FAQs)
Q1: Why are my docking results for a DNA minor groove binder showing a high score but an obviously incorrect binding pose?
A1: This is a common issue that often stems from the scoring functions used in many popular docking programs. Most scoring functions have been primarily parameterized and validated for protein-ligand interactions, not DNA-ligand complexes.[1][2] The chemical environment of the DNA minor groove, with its high negative electrostatic potential and unique shape, presents a different challenge.[3] Consequently, a scoring function might favorably score a pose based on simple electrostatic or van der Waals interactions without correctly capturing the crucial hydrogen bonds and shape complementarity specific to the minor groove. It is advisable to rescore the poses with multiple scoring functions to see if a consensus emerges.[1]
Q2: My docking protocol seems to ignore the importance of water molecules in the DNA minor groove. How can I account for their role?
A2: Explicitly including water molecules in docking is a significant challenge. However, their role is critical as they can mediate interactions between the ligand and the DNA minor groove, sometimes forming a "spine of hydration".[4][5] Some ligands may displace these water molecules, while others might utilize them to form water-bridged hydrogen bonds.[3][4][6] For standard docking, a common approach is to perform docking runs with and without crystallographically identified water molecules in the binding site to assess their impact on ligand binding. More advanced techniques like molecular dynamics (MD) simulations after docking are better suited to dynamically study the behavior of water molecules.
Q3: Which force field, AMBER or CHARMM, is more suitable for molecular dynamics simulations of DNA-ligand complexes?
A3: Both AMBER and CHARMM are widely used force fields for biomolecular simulations. Some studies suggest that for shorter simulations of DNA-ligand complexes, the CHARMM27 force field may show better agreement between energetic and structural stability (RMSD) metrics.[7] However, the choice of force field can be system-dependent, and it is often recommended to perform pilot simulations with different force fields to determine the most appropriate one for your specific DNA-ligand system.[7][8]
Q4: How does the conformation of the DNA affect the docking results for minor groove binders?
A4: The conformation of DNA is not static and can be sequence-dependent.[9] Minor groove binders can induce conformational changes in the DNA upon binding, and conversely, the pre-existing conformation of the DNA can influence ligand recognition.[9][10] For instance, sequences with A-tracts can have intrinsically narrower minor grooves. If the DNA structure used for docking is not representative of the conformation that the ligand prefers to bind to, it can lead to inaccurate predictions. Using DNA structures from different experimental sources (X-ray, NMR) or running molecular dynamics simulations to generate an ensemble of DNA conformations for docking can help address this issue.
Troubleshooting Guides
Problem 1: Poor correlation between docking scores and experimental binding affinities.
| Possible Cause | Troubleshooting Step |
| Inadequate Scoring Function | The scoring function is not well-suited for DNA-ligand interactions.[1][2] |
| Solution: 1. Rescore the docked poses using different scoring functions (e.g., ChemScore, GoldScore, ASP).[1][11] 2. Use consensus scoring to rank ligands. 3. If available, use a scoring function specifically parameterized for nucleic acids. | |
| Neglect of Solvation Effects | The energetic contribution of displacing ordered water molecules from the minor groove is not being captured.[3][4] |
| Solution: 1. Perform docking with and without key crystallographic water molecules. 2. Use post-docking energy refinement methods like MM/PBSA or MM/GBSA which provide a more accurate estimation of binding free energies by accounting for solvation.[12][13] | |
| Inappropriate Protonation States | Incorrect protonation states of the ligand or DNA can lead to flawed electrostatic calculations. |
| Solution: 1. Carefully check and assign the correct protonation states for both the ligand and the DNA at the experimental pH using tools like Open Babel or Maestro. |
Problem 2: The docked pose of the ligand is not located in the minor groove.
| Possible Cause | Troubleshooting Step |
| Incorrectly Defined Search Space | The grid box for docking is too large or not centered correctly on the minor groove. |
| Solution: 1. Define a more focused search space centered on the known or suspected binding site in the minor groove. 2. Use information from experimentally determined structures of similar DNA-ligand complexes to guide the placement of the grid box. | |
| Ligand Flexibility Not Adequately Sampled | The docking algorithm is not sufficiently exploring the conformational space of the ligand. |
| Solution: 1. Increase the exhaustiveness of the docking search in the software settings. 2. For highly flexible ligands, consider using a docking program with a more robust conformational sampling algorithm. |
Quantitative Data Summary
Table 1: Comparison of Discriminative Power (DP) of Different Scoring Functions for DNA-Ligand Complexes
| Scoring Function | All Complexes (DP) | Minor Groove Binders (DP) | Intercalators (DP) |
| ASP | -0.22 | -0.17 | -0.22 |
| ChemScore | -0.27 | -0.27 | -0.32 |
| GoldScore | -0.16 | -0.25 | -0.13 |
| AutoDock | -0.14 | -0.19 | -0.02 |
Data adapted from a study evaluating scoring function performance. Discriminative Power (DP) is a measure of a scoring function's ability to distinguish between native-like and incorrect binding poses. A more negative value indicates better performance.[11]
Experimental Protocols
Protocol 1: Molecular Docking of a Minor Groove Binder to B-DNA using AutoDock
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the B-DNA target from the Protein Data Bank (PDB) or generate a canonical B-DNA structure.
-
Remove any existing ligands and water molecules from the PDB file unless specific water molecules are intended to be part of the docking.
-
Prepare the DNA structure for docking by adding polar hydrogens and assigning Gasteiger charges using AutoDock Tools (ADT).
-
Prepare the 3D structure of the ligand. Optimize its geometry using a quantum chemistry program or a molecular mechanics force field.
-
In ADT, set the torsional degrees of freedom for the ligand to allow for flexibility during docking.
-
-
Grid Parameter Setup:
-
Define the docking search space by setting up a grid box. Center the grid on the AT-rich region of the DNA minor groove, as this is a common binding site for minor groove binders.[14][15]
-
Ensure the grid box dimensions are sufficient to encompass the entire binding site and allow for ligand movement. A grid spacing of 0.375 Å is a standard starting point.[13]
-
-
Docking Simulation:
-
Choose a search algorithm, such as the Lamarckian Genetic Algorithm (LGA).[13]
-
Set the docking parameters, including the number of GA runs, population size, and the maximum number of energy evaluations. A higher number of runs increases the chances of finding the optimal binding pose.
-
Launch the docking calculation.
-
-
Analysis of Results:
-
Analyze the docking results by clustering the output poses based on their root-mean-square deviation (RMSD).
-
Examine the lowest energy pose in the most populated cluster.
-
Visualize the interactions between the ligand and the DNA, such as hydrogen bonds and van der Waals contacts, to assess the quality of the binding mode.
-
Visualizations
Caption: A typical experimental workflow for molecular docking of DNA minor groove binders.
Caption: Logical relationships between common challenges and refinement strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Docking of Intercalators and Groove-Binders to Nucleic Acids Using Autodock and Surflex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for water molecules in DNA-ligand minor groove recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of water in mediating DNA structures with epigenetic modifications, higher-order conformations and drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. A role for water molecules in DNA-ligand minor groove recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. or.niscpr.res.in [or.niscpr.res.in]
- 8. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 9. Large, sequence-dependent effects on DNA conformation by minor groove binding compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Evaluation of Scoring Function Performance on DNA-ligand Complexes [benthamopen.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpca.org [ijpca.org]
- 14. researchgate.net [researchgate.net]
- 15. DNA minor groove binders: an overview on molecular modeling and QSAR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize experimental variability with "DNA crosslinker 3 dihydrochloride"
This technical support center provides guidance on the use of "DNA crosslinker 3 dihydrochloride" to help researchers, scientists, and drug development professionals minimize experimental variability and achieve reproducible results. While specific data for this compound is limited, the following troubleshooting guides, FAQs, and protocols are based on established principles of DNA crosslinking and should be adapted and optimized for your specific experimental context.
Troubleshooting Guides
Experimental variability in DNA crosslinking can arise from multiple factors. The table below outlines common problems, their potential causes, and suggested solutions to help you troubleshoot your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking | - Insufficient Crosslinker Concentration: The concentration of "this compound" may be too low for your cell type or experimental conditions. - Suboptimal Incubation Time/Temperature: The reaction time may be too short, or the temperature may not be optimal for efficient crosslinking. - Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) can quench the crosslinking reaction.[1][2][3] - Degraded Crosslinker: The crosslinker may have hydrolyzed due to improper storage or handling.[3] | - Titrate Crosslinker Concentration: Perform a dose-response experiment to determine the optimal concentration. - Optimize Incubation Conditions: Test a range of incubation times and temperatures. - Use Appropriate Buffers: Employ non-amine-containing buffers such as PBS or HEPES.[4] - Ensure Fresh Reagent: Use freshly prepared solutions of the crosslinker. Store the stock compound under recommended conditions. |
| Over-crosslinking | - Excessive Crosslinker Concentration: Using too high a concentration of the crosslinker can lead to large, insoluble protein-DNA aggregates.[1] - Prolonged Incubation Time: Extending the crosslinking reaction for too long can have the same effect. | - Reduce Crosslinker Concentration: Titrate to find the minimum effective concentration. - Shorten Incubation Time: Optimize the incubation period to achieve desired crosslinking without aggregation. - Ensure Proper Quenching: Effectively stop the reaction using a suitable quenching agent. |
| Poor DNA/Protein Yield After Reversal | - Inefficient Crosslink Reversal: The conditions for reversing the crosslinks (e.g., temperature, time, buffer composition) may not be optimal.[5][6] - Protein Degradation: Protease activity during cell lysis and subsequent steps can lead to loss of the protein of interest.[1] - DNA Fragmentation Issues: Over-sonication can lead to protein denaturation, while under-sonication results in inefficient shearing.[5] | - Optimize Reversal Conditions: Test different temperatures (e.g., 65-95°C) and incubation times for the reversal step.[6] - Use Protease Inhibitors: Add protease inhibitors to all lysis and extraction buffers.[1] - Optimize Sonication: Empirically determine the optimal sonication conditions for your cell type to achieve the desired DNA fragment size (typically 200-500 bp for ChIP-seq).[5] |
| High Background Signal | - Non-specific Binding: The crosslinker may be reacting non-specifically with other cellular components. - Insufficient Washing: Inadequate washing steps can leave behind non-crosslinked proteins and DNA.[7] | - Optimize Crosslinker Concentration and Time: Use the lowest effective concentration and shortest time to minimize non-specific reactions. - Increase Wash Stringency: Increase the number of washes or the salt/detergent concentration in the wash buffers.[2] |
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
A1: "this compound" is a potent DNA minor groove binder.[8][9] DNA crosslinking agents are molecules that form covalent bonds between two nucleotides, which can be within the same DNA strand (intrastrand) or on opposite strands (interstrand).[10] These crosslinks can block essential cellular processes like DNA replication and transcription, which is a mechanism often exploited in anticancer research.[10][11][12]
Q2: How should I prepare and store "this compound"?
Q3: What buffer should I use for my crosslinking reaction?
A3: It is crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecules and quench the reaction.[1][2] Phosphate-buffered saline (PBS) or HEPES-based buffers are generally recommended for crosslinking experiments.[4]
Q4: How do I stop the crosslinking reaction?
A4: The crosslinking reaction can be quenched by adding a buffer containing a primary amine, such as Tris or glycine.[4][13][14] This will react with any excess crosslinker and prevent further crosslinking.
Q5: What is the best way to reverse the crosslinks?
A5: Crosslink reversal is typically achieved by heating the sample. The optimal temperature and duration of heating need to be determined empirically but often range from 65°C for several hours to 95°C for a shorter period.[6] The efficiency of reversal can also be influenced by the buffer composition.
Experimental Protocols
The following is a generalized protocol for a DNA-protein crosslinking experiment in cultured mammalian cells. This protocol should be optimized for "this compound" and your specific application.
1. Cell Preparation and Crosslinking
-
Harvest cultured cells and wash them twice with ice-cold PBS to remove any residual culture medium.
-
Resuspend the cell pellet in fresh, serum-free medium or PBS.
-
Add freshly prepared "this compound" to the desired final concentration (start with a titration from 0.1 to 5 mM).
-
Incubate at room temperature or 37°C for an optimized duration (e.g., 10-30 minutes).
-
Quench the reaction by adding a final concentration of 125 mM glycine or Tris-HCl and incubate for 5-10 minutes.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and DNA Fragmentation
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Fragment the DNA to the desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion (e.g., MNase). The efficiency of fragmentation should be checked on an agarose (B213101) gel.[5]
3. Immunoprecipitation (for ChIP)
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with an antibody specific to the protein of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specific binding.
4. Crosslink Reversal and DNA Purification
-
Elute the protein-DNA complexes from the beads.
-
Reverse the crosslinks by incubating the eluate at an optimized temperature (e.g., 65°C) for several hours, often in the presence of Proteinase K to digest the proteins.
-
Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
Visualizations
Caption: General experimental workflow for DNA-protein crosslinking.
Caption: Key factors influencing DNA crosslinking efficiency.
Caption: Troubleshooting decision tree for low DNA yield.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 11. DNA crosslinking damage and cancer - a tale of friend and foe - Huang - Translational Cancer Research [tcr.amegroups.org]
- 12. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating the Anticancer Activity of Novel DNA Crosslinking Agents: A Comparative Guide
A Comprehensive Framework for Researchers and Drug Development Professionals
The development of novel anticancer therapeutics is a cornerstone of modern oncology research. DNA crosslinking agents represent a significant class of chemotherapy drugs that exert their cytotoxic effects by forming covalent bonds between DNA strands, ultimately inhibiting DNA replication and transcription and inducing cell death. This guide provides a comparative framework for validating the anticancer activity of a novel investigational compound, referred to here as "DNA Crosslinker X," against established DNA crosslinking agents.
This guide will use Cisplatin and Mitomycin C as benchmarks for comparison due to their extensive clinical use and well-characterized mechanisms of action. We will detail the necessary experimental protocols, present comparative data in a structured format, and visualize key cellular pathways and experimental workflows.
Comparative Efficacy of DNA Crosslinking Agents
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a cytotoxic compound. The IC50 value represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a more potent compound.
The following table summarizes the IC50 values of Cisplatin, Mitomycin C, and our hypothetical "DNA Crosslinker X" across a panel of human cancer cell lines. These values are typically determined using cell viability assays such as the MTT or SRB assay after a 72-hour drug incubation period.
Table 1: Comparative IC50 Values (µM) of DNA Crosslinking Agents in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cisplatin | Mitomycin C | DNA Crosslinker X (Hypothetical Data) |
| A549 | Lung Carcinoma | 8.5 ± 1.2 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | 12.3 ± 2.1 | 4.5 ± 0.8 | 3.2 ± 0.6 |
| HCT116 | Colon Carcinoma | 5.2 ± 0.9 | 1.8 ± 0.3 | 0.9 ± 0.2 |
| HeLa | Cervical Adenocarcinoma | 7.8 ± 1.5 | 3.2 ± 0.5 | 2.1 ± 0.4 |
Note: Data for Cisplatin and Mitomycin C are representative values from published literature. Data for "DNA Crosslinker X" is hypothetical for illustrative purposes.
Induction of Apoptosis
Effective anticancer agents should induce programmed cell death (apoptosis) in cancer cells. The percentage of apoptotic cells following treatment is a key indicator of a drug's efficacy. This is commonly measured using flow cytometry after staining cells with Annexin V and Propidium Iodide (PI).
Table 2: Comparative Analysis of Apoptosis Induction
| Cell Line | Treatment (at IC50) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A549 | Control | 3.1 ± 0.5 | 1.2 ± 0.2 |
| Cisplatin | 28.5 ± 3.2 | 15.4 ± 2.1 | |
| Mitomycin C | 35.2 ± 4.1 | 18.9 ± 2.5 | |
| DNA Crosslinker X | 45.8 ± 5.3 | 22.1 ± 2.8 | |
| MCF-7 | Control | 2.5 ± 0.4 | 0.9 ± 0.1 |
| Cisplatin | 22.1 ± 2.8 | 12.3 ± 1.9 | |
| Mitomycin C | 30.7 ± 3.5 | 16.5 ± 2.2 | |
| DNA Crosslinker X | 40.2 ± 4.7 | 20.3 ± 2.6 |
Note: All data is hypothetical and for illustrative purposes. Experiments are typically conducted after 48 hours of drug exposure.
Key Experimental Protocols
Detailed and reproducible methodologies are essential for the validation of any new therapeutic agent. Below are the standard protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of the DNA crosslinking agent (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate, treat with the DNA crosslinking agent at its IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Visualizing Cellular Mechanisms and Workflows
Understanding the signaling pathways affected by a drug and the experimental workflow is crucial for a comprehensive evaluation.
Caption: Workflow for validating a novel DNA crosslinker.
Caption: Simplified DNA Damage Response (DDR) pathway.
A Comparative Guide to DNA Crosslinking Agents: Featuring DNA Crosslinker 3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics and molecular biology, DNA crosslinking agents represent a cornerstone of research and clinical applications. These molecules function by covalently linking DNA strands, a mechanism that can stall replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of "DNA crosslinker 3 dihydrochloride (B599025)," a novel DNA minor groove binder, alongside established DNA crosslinking agents such as cisplatin (B142131), mitomycin C, and psoralens. The comparison is supported by available experimental data and detailed methodologies for key assays.
Overview of DNA Crosslinking Agents
DNA crosslinking agents are a diverse class of compounds that form covalent bonds with DNA, resulting in either intrastrand or interstrand crosslinks. Interstrand crosslinks (ICLs), in particular, are highly cytotoxic lesions as they create a complete roadblock to DNA strand separation.[1] This potent activity has made them a focal point in the development of chemotherapeutic drugs.[1]
DNA Crosslinker 3 Dihydrochloride (Compound 1) is a recently identified potent DNA minor groove binder with potential anticancer activity.[2] Its mechanism involves binding to the minor groove of DNA, an interaction that can interfere with DNA-protein interactions and potentially lead to downstream cellular consequences.[2]
Cisplatin is a platinum-based drug that is one of the most widely used and effective anticancer agents. It primarily forms 1,2-intrastrand crosslinks between adjacent purine (B94841) bases, distorting the DNA structure and triggering cellular repair mechanisms that can lead to apoptosis.
Mitomycin C is an antibiotic that, upon reductive activation within the cell, becomes a potent bifunctional alkylating agent. It predominantly forms interstrand crosslinks between guanine (B1146940) residues in the minor groove of DNA.
Psoralens are photoactive compounds that intercalate into DNA and, upon activation by UVA light, form covalent interstrand crosslinks, primarily between thymine (B56734) bases.
Comparative Performance Data
A direct quantitative comparison of this compound with other agents is challenging due to the limited publicly available data for this specific compound. However, we can summarize the existing data to provide a preliminary assessment.
Cytotoxicity
The cytotoxic potential of a DNA crosslinking agent is a critical measure of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: In Vitro Cytotoxicity of DNA Crosslinking Agents
| Agent | Cell Line | IC50 (µM) | % Inhibition @ 50 µM | Citation(s) |
| This compound (Compound 1) | NCI-H460 (Lung Cancer) | Not Reported | ~5-10% | [2] |
| A2780 (Ovarian Cancer) | Not Reported | ~20-30% | [2] | |
| MCF-7 (Breast Cancer) | Not Reported | ~15-25% | [2] | |
| Cisplatin | A2780 (Ovarian Cancer) | ~1-5 | Not Applicable | General Knowledge |
| Mitomycin C | Various | ~0.1-10 | Not Applicable | General Knowledge |
Note: The IC50 values for cisplatin and mitomycin C are representative ranges from general scientific literature and can vary significantly depending on the cell line and experimental conditions. The data for this compound represents the reported percentage of cell viability inhibition at a fixed concentration.
DNA Binding and Crosslinking Efficiency
The efficacy of a DNA crosslinking agent is also determined by its affinity for DNA and its efficiency in forming crosslinks.
This compound has been characterized as a potent DNA minor groove binder with a DNA binding affinity (ΔTm) of 1.4 °C.[2] A higher ΔTm value indicates stronger binding to DNA. Quantitative data on its crosslinking efficiency is not yet available.
Cisplatin primarily forms intrastrand crosslinks, which account for approximately 90% of its DNA adducts. Interstrand crosslinks are much rarer, constituting only 1-5% of the total adducts.
Mitomycin C is known for its relatively high efficiency in forming interstrand crosslinks upon bioreduction.
Psoralens , when activated by UVA light, can be highly efficient in forming interstrand crosslinks.
Signaling Pathways and Experimental Workflows
The cellular response to DNA damage induced by crosslinking agents involves complex signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis.
Caption: General signaling pathway following DNA damage induced by crosslinking agents.
The following diagram illustrates a typical workflow for evaluating the performance of a novel DNA crosslinking agent.
Caption: A streamlined workflow for the initial in vitro evaluation of a DNA crosslinking agent.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of DNA crosslinking agents. Below are protocols for the key experiments discussed in this guide.
Protocol 1: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., NCI-H460, A2780, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
DNA crosslinking agent stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the DNA crosslinking agent in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Assessment of DNA Binding Affinity using a Thermal Melt (Tm) Shift Assay
This assay measures the change in the melting temperature (Tm) of double-stranded DNA upon binding of a ligand. An increase in Tm indicates stabilization of the DNA duplex by the ligand.
Materials:
-
Double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide)
-
Buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)
-
DNA intercalating dye (e.g., SYBR Green)
-
DNA crosslinking agent stock solution
-
Real-time PCR instrument or a spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Reaction Setup: In a reaction tube suitable for the instrument, combine the DNA, buffer, and DNA intercalating dye.
-
Compound Addition: Add the DNA crosslinking agent to the reaction mixture at the desired concentration. Include a control reaction without the compound.
-
Thermal Denaturation: Place the samples in the instrument and subject them to a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence of the intercalating dye as a function of temperature. As the DNA denatures, the dye is released, resulting in a decrease in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, which corresponds to the inflection point of the melting curve. The change in melting temperature (ΔTm) is calculated as the difference between the Tm of the DNA with the compound and the Tm of the DNA alone.
Protocol 3: Quantification of DNA Interstrand Crosslinking using Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This method separates crosslinked DNA from non-crosslinked DNA based on their ability to denature. Interstrand crosslinked DNA will renature quickly and migrate as a double-stranded species, while non-crosslinked DNA will remain single-stranded and migrate slower.
Materials:
-
A specific DNA fragment (e.g., a linearized plasmid or a PCR product)
-
DNA crosslinking agent
-
Denaturing polyacrylamide gel (containing urea)
-
TBE buffer (Tris/Borate/EDTA)
-
Loading dye (containing formamide)
-
DNA staining solution (e.g., ethidium (B1194527) bromide or SYBR Gold)
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Crosslinking Reaction: Incubate the DNA fragment with the DNA crosslinking agent at the desired concentration and for the appropriate time.
-
Reaction Quenching: Stop the reaction, for example, by adding a quenching agent or by purification of the DNA.
-
Denaturation and Loading: Mix the DNA sample with denaturing loading dye and heat at 95°C for 5 minutes to denature the DNA. Immediately place the samples on ice. Load the samples onto the denaturing polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining and Visualization: Stain the gel with a DNA staining solution and visualize the DNA bands using a gel imaging system.
-
Data Analysis: Quantify the intensity of the bands corresponding to the single-stranded (non-crosslinked) and double-stranded (crosslinked) DNA. The percentage of crosslinking can be calculated as: (Intensity of crosslinked band / (Intensity of crosslinked band + Intensity of single-stranded band)) x 100.
Conclusion
This compound is an emerging molecule with demonstrated DNA minor groove binding activity and modest in vitro anticancer effects at the tested concentration. While it shares the fundamental property of DNA interaction with established agents like cisplatin, mitomycin C, and psoralens, its precise mechanism of action and full therapeutic potential require further investigation. Specifically, a comprehensive evaluation of its cytotoxicity across a wider range of cancer cell lines to determine its IC50 values and a quantitative assessment of its DNA crosslinking efficiency are necessary for a more definitive comparison.
The experimental protocols provided in this guide offer a standardized framework for researchers to conduct these and other essential evaluations, facilitating a more direct and robust comparison of novel DNA crosslinking agents against existing standards in the field. This systematic approach is vital for the identification and development of next-generation therapeutics that target DNA.
References
A Comparative Analysis of DNA Crosslinking Agents: Cisplatin vs. DNA Minor Groove Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of anticancer therapeutics, agents that target and damage tumor cell DNA remain a cornerstone of chemotherapy. Cisplatin (B142131), a platinum-based compound, has been a clinical mainstay for decades, renowned for its efficacy against a range of solid tumors. Its mechanism primarily involves the formation of DNA adducts, particularly inter- and intrastrand crosslinks, which obstruct DNA replication and transcription, ultimately triggering cell death.
This guide provides a comparative overview of cisplatin and another class of DNA-modifying agents: DNA crosslinkers that bind to the minor groove. It is important to note that while this guide specifically mentions "DNA crosslinker 3 dihydrochloride," a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data for this compound. It is described by chemical suppliers as a potent DNA minor groove binder intended for research purposes.[1][2][3][4][5] Therefore, this comparison will focus on the general characteristics of DNA minor groove binding crosslinkers as a class, contrasted with the well-documented profile of cisplatin.
Mechanism of Action: A Tale of Two Grooves
The fundamental difference between cisplatin and DNA minor groove binders lies in their initial interaction with the DNA double helix. Cisplatin primarily forms covalent bonds with the N7 position of purine (B94841) bases, which are more accessible in the major groove of DNA.[1] This interaction leads to the formation of various adducts, with 1,2-intrastrand d(GpG) adducts being the most common, causing significant distortion of the DNA structure.[1]
In contrast, DNA minor groove binders are typically crescent-shaped molecules that fit snugly into the narrower minor groove of the DNA helix.[6] This binding is often sequence-specific, targeting A/T-rich regions. While some minor groove binders act non-covalently, others, like the class "this compound" belongs to, are designed to subsequently form covalent crosslinks, further locking the DNA in a damaged state and preventing its use as a template for replication and transcription.[2][3]
Figure 1. Comparative mechanisms of action for Cisplatin and DNA Minor Groove Binders.
Comparative Efficacy: A Data-Driven Overview
The cytotoxic efficacy of an anticancer agent is a critical measure of its potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Quantitative Cytotoxicity Data
The following table summarizes representative IC50 values for cisplatin across a panel of human cancer cell lines. Due to the lack of specific published data for "this compound," this side of the table remains illustrative for a hypothetical potent DNA minor groove binder.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin | A549 | Lung Carcinoma | ~10 | [7] |
| SKOV-3 | Ovarian Cancer | ~10 | [7] | |
| MDA-MB-231 | Breast Cancer | 25.28 | [8] | |
| SiHa | Cervical Cancer | 4.49 | [8] | |
| BxPC-3 | Pancreatic Cancer | 5.96 | [9] | |
| MIA PaCa-2 | Pancreatic Cancer | 7.36 | [9] | |
| This compound | Various | Various | Data Not Available | - |
The Cellular Response to DNA Damage
Both cisplatin and DNA crosslinking minor groove binders induce significant DNA damage, which activates a complex network of signaling pathways known as the DNA Damage Response (DDR). The cell attempts to repair the damage, but if the lesions are too extensive, it will trigger programmed cell death, or apoptosis.
The DDR is initiated by sensor proteins that recognize the DNA lesions. For the bulky adducts and double-strand breaks that can result from cisplatin treatment, the ATM and ATR kinases are key initiators.[10] These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53, which plays a pivotal role in deciding the cell's fate—cell cycle arrest to allow for repair, or apoptosis if the damage is irreparable.[10]
Figure 2. Simplified DNA Damage Response (DDR) signaling pathway.
Experimental Protocols
The evaluation of DNA crosslinking agents involves a variety of in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for two fundamental experiments.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 3. Experimental workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the test compound (e.g., cisplatin or this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Figure 4. Experimental workflow for an Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at a relevant concentration (e.g., near the IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11][12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
Cisplatin remains a vital tool in cancer chemotherapy, exerting its cytotoxic effects primarily through the formation of DNA crosslinks in the major groove.[1] The class of DNA minor groove binding crosslinkers represents an alternative strategy to induce catastrophic DNA damage in cancer cells. While specific experimental data for "this compound" is not currently available in the public domain, the general mechanism of minor groove binders suggests potential for different sequence specificities and biological consequences compared to cisplatin.[6]
Further research is imperative to characterize novel compounds like "this compound." Head-to-head studies against established drugs like cisplatin, utilizing the experimental protocols detailed in this guide, will be essential to determine their relative efficacy, selectivity, and potential to overcome mechanisms of cisplatin resistance. Such investigations will clarify whether these next-generation DNA crosslinkers hold promise as valuable additions to the anticancer armamentarium.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. DNA minor groove binding ligands: a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Selective in vitro anti-cancer activity of non-alkylating minor groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antineoplastic DNA-binding compounds: intercalating and minor groove binding drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Comparative Guide: DNA Crosslinker 3 Dihydrochloride vs. DNA Crosslinker 1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two novel DNA minor groove binders, "DNA crosslinker 3 dihydrochloride" and "DNA crosslinker 1 dihydrochloride (B599025)." The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies in areas such as cancer research and drug development.
Introduction
"this compound" and "DNA crosslinker 1 dihydrochloride" are potent DNA minor groove binders. While their product names suggest DNA crosslinking activity, current published research primarily characterizes them as high-affinity DNA binding agents with significant antiproliferative effects against cancer cell lines. This guide will focus on their established properties, drawing comparative data from the key scientific literature. In the primary literature, "this compound" is referred to as compound 1 , and "DNA crosslinker 1 dihydrochloride" is referred to as compound 4 .[1] This guide will use both nomenclatures for clarity.
Performance Comparison
The following tables summarize the key performance data for these two compounds based on the research by Costas-Lago et al. (2022).
DNA Binding Affinity
The DNA binding affinity was determined by measuring the change in the melting temperature (ΔTm) of calf thymus DNA upon incubation with the compounds. A higher ΔTm value indicates a stronger binding affinity.
| Compound | Vendor Name | ΔTm (°C)[1] |
| Compound 1 | This compound | 1.4 |
| Compound 4 | DNA crosslinker 1 dihydrochloride | 1.1 |
Table 1: Comparison of DNA Binding Affinity.
Based on these results, This compound (compound 1) exhibits a slightly higher binding affinity for DNA compared to DNA crosslinker 1 dihydrochloride (compound 4).
Antiproliferative Activity
The antiproliferative activity was evaluated against three human cancer cell lines: non-small cell lung cancer (NCI-H460), ovarian cancer (A2780), and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) was determined after 48 hours of treatment.
| Compound | Vendor Name | NCI-H460 IC50 (µM)[1] | A2780 IC50 (µM)[1] | MCF-7 IC50 (µM)[1] |
| Compound 1 | This compound | 1.4 ± 0.1 | 1.3 ± 0.1 | 2.5 ± 0.1 |
| Compound 4 | DNA crosslinker 1 dihydrochloride | 1.8 ± 0.1 | 1.5 ± 0.1 | 3.2 ± 0.1 |
Table 2: Comparison of Antiproliferative Activity (IC50 values).
The data indicates that This compound (compound 1) is modestly more potent in inhibiting the growth of all three tested cancer cell lines, as evidenced by its lower IC50 values.
Mechanism of Action and Signaling Pathways
Both compounds are proposed to act as DNA minor groove binders. This binding is hypothesized to interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The exact downstream signaling pathways have not been fully elucidated for these specific compounds, but a generalized pathway for DNA damage-induced apoptosis is depicted below.
A generalized signaling pathway for DNA damage-induced cell fate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
DNA Thermal Denaturation Studies
This protocol is used to determine the DNA binding affinity of the compounds.
Experimental workflow for determining DNA binding affinity.
Detailed Protocol:
-
Preparation of Solutions: Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Prepare stock solutions of "DNA crosslinker 1 dihydrochloride" and "this compound" in sterile water or DMSO.
-
Sample Preparation: In a quartz cuvette, mix the DNA solution with the compound solution to achieve the desired final concentrations. A control sample containing only the DNA solution and the solvent for the compound should also be prepared.
-
Thermal Denaturation: Place the cuvettes in a spectrophotometer equipped with a temperature controller. Increase the temperature gradually, for example, from 20 °C to 100 °C at a rate of 1 °C per minute.
-
Data Acquisition: Record the absorbance at 260 nm at regular temperature intervals.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the peak of the first derivative of the melting curve (dA/dT vs. temperature). The change in melting temperature (ΔTm) is calculated as the difference between the Tm of the DNA with the compound and the Tm of the DNA alone.
Cell Viability (Antiproliferative) Assay
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Detailed Protocol (using Resazurin):
-
Cell Seeding: Seed cancer cells (e.g., NCI-H460, A2780, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of "DNA crosslinker 1 dihydrochloride" and "this compound" in cell culture medium. Replace the medium in the wells with the medium containing the compounds. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48 hours at 37 °C in a humidified 5% CO2 incubator.
-
Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence (typically at 560 nm excitation and 590 nm emission) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
DNA Interstrand Crosslink Detection (Comet Assay - A General Protocol)
While the crosslinking activity of these specific compounds has not been reported, the following is a general protocol for detecting DNA interstrand crosslinks, which could be used for further characterization.
A general workflow for the detection of DNA interstrand crosslinks using the comet assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Induction of Strand Breaks: After treatment, irradiate the cells with a fixed dose of X-rays or gamma rays to induce a consistent level of single-strand breaks.
-
Slide Preparation: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in a high-salt alkaline lysis solution to lyse the cells and unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. The negatively charged DNA will migrate towards the anode.
-
Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope.
-
Data Analysis: In untreated, irradiated cells, the DNA fragments will form a "tail." In cells with interstrand crosslinks, the migration of DNA will be impeded, resulting in a smaller or absent tail. The extent of crosslinking is inversely proportional to the amount of DNA in the comet tail.
Summary and Conclusion
Both "this compound" and "DNA crosslinker 1 dihydrochloride" are effective DNA minor groove binders with potent antiproliferative activity against the cancer cell lines tested.
-
This compound (compound 1) demonstrates a slightly higher DNA binding affinity and greater cytotoxicity compared to "DNA crosslinker 1 dihydrochloride" (compound 4).
-
The designation of these compounds as "crosslinkers" is not yet substantiated in the available scientific literature, which primarily characterizes them as DNA binders. Further experimental validation using methods such as the comet assay or gel-based assays is required to confirm any crosslinking activity.
For researchers seeking a potent DNA minor groove binder with strong antiproliferative effects, "this compound" may be the more promising candidate based on the current data. However, the choice of compound will ultimately depend on the specific research question and experimental context. It is recommended that researchers independently verify the properties of these compounds in their experimental systems.
References
The Ascendancy of Pyridazinones: A Comparative Guide to their DNA Binding and Anticancer Activity
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and specificity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, pyridazinone derivatives have emerged as a promising class of compounds, with a notable subset exhibiting potent DNA binding capabilities. This guide provides a comprehensive comparison of the structural activity relationships (SAR) of various pyridazinone-based DNA binders, presenting key experimental data, detailed protocols, and visual workflows to facilitate further research and development in this exciting field.
This comparative analysis delves into the DNA binding affinity and cytotoxic effects of distinct pyridazinone families, including indenopyridazinones, pyridazinone-based guanidines, and pyrrolo[3,4-d]pyridazinones. By juxtaposing their performance with established DNA binders, this guide aims to illuminate the therapeutic potential and structural nuances of these emerging drug candidates.
Quantitative Comparison of Pyridazinone-Based DNA Binders
The efficacy of a DNA binder is intrinsically linked to its affinity for the target molecule and its ability to induce a biological response, such as cytotoxicity in cancer cells. The following tables summarize the available quantitative data for different classes of pyridazinone derivatives.
DNA Binding Affinity
The interaction of small molecules with DNA can be assessed through various biophysical techniques. DNA thermal denaturation assays measure the change in the melting temperature (ΔTm) of DNA upon ligand binding, with a higher ΔTm indicating greater stabilization of the DNA duplex. Spectroscopic techniques, such as fluorescence quenching, can be used to determine the apparent binding constant (Kapp), providing a measure of the binding affinity.
| Class | Compound | DNA Type | Method | ΔTm (°C) | Binding Constant (Kapp) (M⁻¹) | Reference |
| Pyridazinone-Guanidine | Compound 1 | Salmon Sperm | UV-Thermal Denaturation | 1.4 | Not Reported | [1] |
| Compound 2 | Salmon Sperm | UV-Thermal Denaturation | 1.1 | Not Reported | [1] | |
| Compound 3 | Salmon Sperm | UV-Thermal Denaturation | 1.3 | Not Reported | [1] | |
| Compound 4 | Salmon Sperm | UV-Thermal Denaturation | 1.2 | Not Reported | [1] | |
| Pyrrolo[3,4-d]pyridazinone | Compound 1 | ctDNA | UV-Vis Spectroscopy | Not Reported | 1.51 x 10³ | |
| Compound 2 | ctDNA | UV-Vis Spectroscopy | Not Reported | 2.11 x 10³ | ||
| Compound 3 | ctDNA | UV-Vis Spectroscopy | Not Reported | 1.02 x 10³ | ||
| Compound 4 | ctDNA | UV-Vis Spectroscopy | Not Reported | 3.12 x 10³ | ||
| Compound 5 | ctDNA | UV-Vis Spectroscopy | Not Reported | 2.51 x 10³ |
Cytotoxicity Against Cancer Cell Lines
The ultimate goal of developing DNA binders for cancer therapy is to achieve potent and selective killing of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency.
| Class | Compound | Cell Line | IC50 (µM) | Reference |
| Indenopyridazinone | Compound 64 | L1210 | 0.4 | |
| Compound 65 | L1210 | 0.3 | ||
| Pyridazinone-Guanidine | Compound 2 | A2780 | 21 | [2] |
| Pyrrolopyridazinone | Compound 5a | LoVo | >100 | |
| Compound 5c | LoVo | >100 | ||
| Compound 5f | LoVo | 65.3 | ||
| Compound 2c | LoVo | 85.2 | ||
| Known DNA Binders (for comparison) | Doxorubicin (B1662922) | A549 | 0.1 - 1 | |
| Distamycin A | Various | Varies |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments.
DNA Thermal Denaturation Assay
This assay determines the effect of a compound on the thermal stability of double-stranded DNA.
Materials:
-
Calf Thymus DNA (ctDNA) or Salmon Sperm DNA
-
Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Test compound solution (in a suitable solvent like DMSO)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare a stock solution of DNA in the phosphate buffer. The concentration should be adjusted to give an initial absorbance of ~1.0 at 260 nm.
-
Prepare solutions of the test compound at various concentrations.
-
In a quartz cuvette, mix the DNA solution with the test compound solution (or solvent control). The final volume and concentrations should be consistent across all samples. A typical final DNA concentration is 20-50 µM, and the compound-to-DNA ratio can be varied.
-
Equilibrate the mixture at a starting temperature (e.g., 25 °C) for a few minutes.
-
Increase the temperature at a constant rate (e.g., 1 °C/min) and record the absorbance at 260 nm at regular intervals.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase.
-
The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (DNA + compound) - Tm (DNA alone).
Fluorescence Quenching Assay for DNA Binding
This method is used to determine the binding constant of a fluorescent compound to DNA.
Materials:
-
Fluorescent test compound
-
ctDNA solution
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent compound in the buffer at a fixed concentration.
-
Prepare a series of ctDNA solutions of increasing concentrations in the same buffer.
-
In a fluorescence cuvette, place the compound solution.
-
Record the fluorescence emission spectrum of the compound alone (F₀).
-
Titrate the compound solution with increasing aliquots of the ctDNA solution. After each addition, allow the mixture to equilibrate and record the fluorescence emission spectrum (F).
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, and subsequently, the binding constant (Ka) can be calculated from the intercept of the plot of F₀/F versus [DNA].
Isothermal Titration Calorimetry (ITC) for DNA Binding
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Test compound solution
-
DNA solution (e.g., a specific oligonucleotide sequence or ctDNA)
-
Matching buffer for both compound and DNA solutions
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare the test compound and DNA solutions in the same, degassed buffer. The concentration of the compound in the syringe should be 10-20 times higher than the DNA concentration in the sample cell.
-
Load the DNA solution into the sample cell and the compound solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the compound into the DNA solution.
-
The heat change upon each injection is measured.
-
The data is plotted as heat change per injection versus the molar ratio of compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[3][4][5]
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.[6][7][8][9][10]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V binding buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.
Visualization of Methodologies and Pathways
To further clarify the experimental processes and the potential cellular consequences of pyridazinone-DNA binding, the following diagrams are provided in the DOT language for Graphviz.
Structural Activity Relationship (SAR) Insights
The accumulated data provides valuable insights into the SAR of pyridazinone-based DNA binders:
-
Planarity and Aromaticity: For indenopyridazinone and pyrrolopyridazinone derivatives, a planar, poly-aromatic system appears to be crucial for DNA intercalation and subsequent cytotoxic activity. Increased planarity generally correlates with higher activity.[11]
-
Cationic Side Chains: The presence of flexible cationic side chains, as seen in the pyridazinone-guanidine derivatives, is a key feature for interaction with the negatively charged phosphate backbone of DNA, particularly for minor groove binders. The number and positioning of these cationic groups significantly influence DNA binding affinity.[2] Bis-guanidinium structures, for instance, exhibit weak DNA binding, suggesting that two terminal guanidinium (B1211019) moieties are essential for this interaction.[1][2]
-
Substitution Patterns: The nature and position of substituents on the pyridazinone core and any appended aromatic rings can modulate both DNA binding affinity and cytotoxic potency. Electron-withdrawing or -donating groups can influence the electronic properties of the molecule and its ability to interact with DNA bases.
Comparison with Established DNA Binders
While a direct, side-by-side comparison under identical conditions is limited in the current literature, some general observations can be made:
-
Doxorubicin: This well-known DNA intercalator and topoisomerase II inhibitor typically exhibits potent cytotoxicity in the nanomolar to low micromolar range.[12] The cytotoxic potency of the most active indenopyridazinones approaches this range. However, doxorubicin's clinical use is hampered by significant cardiotoxicity, a factor that requires thorough investigation for any new pyridazinone-based candidates.
-
Distamycin A: A classic DNA minor groove binder, distamycin A shows a preference for A-T rich sequences. The pyridazinone-guanidine derivatives were designed as potential minor groove binders, and while their DNA binding appears to be weak, they represent a novel scaffold for the development of sequence-specific DNA binders. Further structural modifications could enhance their affinity and specificity.
Future Directions
The field of pyridazinone-based DNA binders is ripe for further exploration. Future research should focus on:
-
Quantitative Binding Studies: Employing techniques like ITC and fluorescence quenching to determine thermodynamic binding constants (Ka/Kd) for a wider array of pyridazinone derivatives to establish a more robust SAR.
-
Mechanism of Action Studies: Elucidating the precise signaling pathways activated by these compounds upon DNA binding. Investigating the activation of specific caspases and the role of key apoptotic proteins will be crucial.
-
Comparative Efficacy and Toxicity: Conducting head-to-head studies comparing the most promising pyridazinone derivatives with standard chemotherapeutic agents like doxorubicin to assess their relative efficacy and, importantly, their toxicity profiles in vitro and in vivo.
-
Structural Optimization: Leveraging the current SAR to design and synthesize novel pyridazinone analogs with improved DNA binding affinity, selectivity, and anticancer potency.
References
- 1. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tainstruments.com [tainstruments.com]
- 4. Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][1,4]benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 6. Remarkable DNA binding affinity and potential anticancer activity of pyrrolo[2,1-c][1,4]benzodiazepine-naphthalimide conjugates linked through piperazine side-armed alkane spacers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis of new pyrrolobenzodiazepine-chalcone conjugates: DNA-binding affinity and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Validating DNA Binding: Circular Dichroism Spectroscopy and its Alternatives
For researchers, scientists, and professionals in drug development, the precise characterization of DNA-binding interactions is a cornerstone of molecular biology and therapeutic innovation. Circular Dichroism (CD) spectroscopy stands as a powerful tool for this purpose, offering insights into the conformational changes of DNA upon binding to proteins or small molecules. This guide provides an objective comparison of CD spectroscopy with other widely used techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Circular Dichroism (CD) spectroscopy is a sensitive technique that measures the differential absorption of left- and right-circularly polarized light.[1] This differential absorption is exquisitely sensitive to the secondary structure of chiral molecules like DNA and proteins. When a ligand binds to DNA, it can induce conformational changes in the DNA's double helix, which are readily detectable as changes in the CD spectrum.[1] This makes CD an invaluable tool for qualitatively and quantitatively assessing DNA binding events.
Quantitative Comparison of DNA-Binding Assays
A direct comparison of quantitative data from different biophysical methods for the same DNA-protein interaction is essential for a comprehensive understanding of the binding event. While a single study comparing Circular Dichroism with all major alternatives for a single protein-DNA pair is rare, the tumor suppressor protein p53 and its interaction with specific DNA response elements serve as a well-studied model system. The following table collates representative dissociation constant (Kd) values for the p53-DNA interaction determined by various techniques. It is important to note that variations in experimental conditions (e.g., buffer composition, temperature, specific DNA sequence) can lead to differences in the measured Kd values across different studies.[2]
| Method | Analyte 1 | Analyte 2 | Dissociation Constant (Kd) | Stoichiometry (N) | Key Findings |
| Circular Dichroism (CD) Spectroscopy | p53 protein | Specific DNA response element | Qualitative to semi-quantitative; can be used to estimate binding affinity | Can provide insights into conformational changes | Detects changes in DNA helicity upon p53 binding, confirming interaction. |
| Electrophoretic Mobility Shift Assay (EMSA) | p53 protein | Labeled DNA probe | 1.71 µM[2] | Can infer stoichiometry from band shifts | Demonstrates direct binding and allows for the study of complex formation. |
| Fluorescence Polarization (FP) | Fluorescently labeled DNA | p53 protein | Can provide equilibrium determinations[3] | 1:1 or other simple stoichiometries | Measures the change in the tumbling rate of the labeled DNA upon protein binding.[4] |
| Isothermal Titration Calorimetry (ITC) | p5-3 protein in syringe | DNA in cell | ~20 nM - 1 µM (sequence dependent) | Can be determined | Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, Kd). |
| Surface Plasmon Resonance (SPR) | Immobilized DNA | p53 protein | Can measure a wide range of affinities | Can be determined | Allows for real-time kinetic analysis of binding and dissociation. |
Experimental Workflows and Logical Relationships
To visualize the operational flow of these techniques, the following diagrams, generated using the DOT language, illustrate the key steps in each experimental protocol.
Detailed Experimental Protocols
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare stock solutions of the DNA and the binding partner (protein or small molecule) in a suitable buffer (e.g., phosphate (B84403) buffer). The buffer should be transparent in the far-UV region and should not contain components that interfere with the measurement.
-
Determine the accurate concentration of DNA and protein using UV-Vis spectroscopy.
-
Prepare a series of samples with a constant concentration of DNA and increasing concentrations of the binding partner. A control sample containing only DNA in the buffer is essential.
-
-
Data Acquisition:
-
Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes.
-
Set the experimental parameters, including the wavelength range (typically 200-320 nm for DNA), bandwidth, scanning speed, and number of accumulations.
-
Calibrate the instrument using a standard, such as camphor (B46023) sulfonic acid.
-
Record a baseline spectrum of the buffer.
-
Measure the CD spectrum of each sample, starting with the DNA-only control.
-
-
Data Analysis:
-
Subtract the buffer baseline from each sample spectrum.
-
Plot the CD signal (mdeg) as a function of wavelength for all samples.
-
Analyze the changes in the CD spectrum upon addition of the binding partner. Characteristic changes for B-DNA include a positive band around 275 nm and a negative band around 245 nm.
-
To determine the binding affinity (Kd), plot the change in CD signal at a specific wavelength against the concentration of the binding partner and fit the data to a suitable binding model.
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Preparation:
-
Synthesize or obtain a short DNA oligonucleotide containing the putative binding site.
-
Label the DNA probe, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
-
Binding Reaction:
-
Set up binding reactions containing the labeled probe, the protein of interest at various concentrations, and a binding buffer.
-
Include appropriate controls, such as a reaction with no protein and a competition assay with an excess of unlabeled specific or non-specific DNA.
-
Incubate the reactions to allow binding to reach equilibrium.
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage.
-
Visualize the bands using autoradiography (for radioactive probes) or a suitable imaging system (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates protein binding.
-
Fluorescence Polarization (FP)
-
Probe Preparation:
-
Label either the DNA or the protein with a suitable fluorophore.
-
-
Binding Assay:
-
In a microplate, add a constant concentration of the fluorescently labeled molecule.
-
Add increasing concentrations of the unlabeled binding partner to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizers.
-
Plot the change in fluorescence polarization as a function of the concentration of the unlabeled partner.
-
Fit the resulting binding curve to determine the dissociation constant (Kd).[3]
-
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare solutions of the protein and DNA in the same dialysis buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of both molecules.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the DNA solution into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, and injection volume.
-
Perform a series of injections of the DNA into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of DNA to protein.
-
Fit the resulting isotherm to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Immobilize one of the binding partners (typically the DNA) onto the surface of a sensor chip.
-
-
Binding Measurement:
-
Flow a solution of the other binding partner (the analyte, in this case, the protein) at various concentrations over the sensor surface.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in resonance units, RU).
-
-
Data Analysis:
-
A sensorgram, a plot of RU versus time, is generated for each analyte concentration.
-
The association and dissociation phases of the interaction are monitored.
-
Fit the sensorgram data to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
Validating DNA binding is a critical step in understanding gene regulation, DNA replication and repair, and for the development of targeted therapeutics. Circular Dichroism spectroscopy offers a powerful, label-free method to observe conformational changes in DNA upon ligand binding. However, a comprehensive validation strategy often benefits from the use of orthogonal techniques.[5][6] EMSA provides a straightforward method for confirming direct binding, while fluorescence polarization is well-suited for high-throughput screening. For a complete thermodynamic and kinetic understanding of the interaction, ITC and SPR are the methods of choice, respectively. By understanding the principles, strengths, and limitations of each technique, researchers can design a robust experimental plan to thoroughly characterize their DNA-binding system of interest.
References
- 1. Evolution of biophysical tools for quantitative protein interactions and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence polarization analysis of protein-DNA and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. DNA-protein interaction studies: a historical and comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the Minor Groove Binding Selectivity of DNA Crosslinker 3 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "DNA crosslinker 3 dihydrochloride," a potent DNA minor groove binder, against other well-established DNA binding agents. By presenting key performance data, detailed experimental protocols, and visual representations of binding mechanisms, this document serves as a valuable resource for researchers investigating DNA-ligand interactions and developing novel therapeutics.
Executive Summary
"this compound" has been identified as a DNA minor groove binder with a significant DNA binding affinity, as evidenced by a melting temperature (Tm) shift of 1.4 °C. This guide places this data in the context of other DNA binding agents, including minor groove binders, major groove binders, and intercalators, to highlight its selectivity and potential applications.
Comparison of DNA Binding Agents
The interaction of small molecules with DNA can occur through several distinct mechanisms, primarily categorized as minor groove binding, major groove binding, and intercalation. Each mode of binding is characterized by unique structural and energetic profiles, which can be quantified through various biophysical techniques.
Data Presentation: Quantitative Comparison of DNA Binding Affinity
The following table summarizes the DNA binding affinities of "this compound" and a selection of representative DNA binding agents from different classes. The change in DNA melting temperature (ΔTm) and the dissociation constant (Kd) are key parameters used to quantify binding affinity. A higher ΔTm indicates greater stabilization of the DNA duplex upon ligand binding, while a lower Kd value signifies a stronger binding affinity.
| Compound | Binding Mode | ΔTm (°C) | Dissociation Constant (Kd) |
| This compound | Minor Groove Binder | 1.4 | Not widely reported |
| Netropsin | Minor Groove Binder | 21.1 (with CT-DNA) | ~10-9 M |
| Distamycin A | Minor Groove Binder | 17.0 (with CT-DNA) | ~10-9 M |
| Pluramycin | Major Groove Binder/Intercalator | Not widely reported | Not widely reported |
| Neomycin (Aminoglycoside) | Major Groove Binder | Not widely reported | ~2 x 105 M-1 (Ka) |
| Ethidium (B1194527) Bromide | Intercalator | Not widely reported | ~1.7 x 106 M-1 (Ka) |
| Doxorubicin | Intercalator | Not widely reported | ~0.13-0.16 x 106 M-1 (Ka) |
Note: The binding affinities are dependent on the specific DNA sequence, buffer conditions, and experimental method used. Direct comparison of values from different studies should be made with caution. Ka (association constant) is the inverse of Kd.
Experimental Protocols
Accurate determination of DNA binding selectivity and affinity relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the study of DNA-ligand interactions.
DNA Thermal Melting (Tm) Assay
This assay measures the increase in the melting temperature of a DNA duplex upon ligand binding, providing a direct indication of the stabilization effect.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the DNA of interest (e.g., calf thymus DNA or a specific oligonucleotide) at a concentration of approximately 20-40 µM in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.2).
-
Prepare stock solutions of the DNA binding agent at various concentrations.
-
Mix the DNA solution with the DNA binding agent at the desired final concentrations in a quartz cuvette. Include a control sample containing only DNA and buffer.
-
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the solution at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DNA-only control from the Tm of the DNA-ligand complex (ΔTm = Tm(complex) - Tm(DNA)).
-
DNase I Footprinting Assay
This technique identifies the specific binding site of a ligand on a DNA fragment by protecting the bound region from enzymatic cleavage by DNase I.
Protocol:
-
Probe Preparation:
-
Prepare a DNA fragment of interest (typically 100-200 bp) and label one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of the DNA binding agent in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 3 mM MgCl2).
-
Include a control reaction with no binding agent.
-
Allow the binding reaction to reach equilibrium (typically 30 minutes at room temperature).
-
-
DNase I Digestion:
-
Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.
-
-
Analysis:
-
Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The region where the ligand is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
-
Fluorescence Competition Assay
This assay determines the binding affinity of a non-fluorescent compound by measuring its ability to displace a fluorescent probe from its DNA binding site.
Protocol:
-
Establish Baseline Binding:
-
Prepare a solution containing a known concentration of a fluorescent DNA probe (e.g., ethidium bromide or a fluorescently labeled oligonucleotide) and the target DNA.
-
Measure the fluorescence of the solution.
-
-
Competition Reaction:
-
Titrate the solution with increasing concentrations of the non-fluorescent competitor compound ("this compound").
-
After each addition, allow the reaction to equilibrate and measure the fluorescence.
-
-
Data Analysis:
-
As the competitor compound displaces the fluorescent probe from the DNA, the fluorescence of the solution will decrease.
-
Plot the change in fluorescence as a function of the competitor concentration.
-
The data can be fitted to a competition binding model to determine the IC50 (the concentration of competitor that displaces 50% of the fluorescent probe) and subsequently calculate the binding affinity (Kd) of the competitor compound.
-
Visualization of DNA Binding and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Different modes of small molecule binding to the DNA double helix.
Caption: A simplified workflow for the DNase I footprinting experiment.
Conclusion
The available data confirms that "this compound" is a DNA binding agent with a notable affinity, as demonstrated by its ability to increase the thermal stability of DNA. Its classification as a minor groove binder places it in a class of molecules with significant therapeutic potential. The comparative data and detailed protocols provided in this guide offer a framework for researchers to further characterize its binding profile and explore its mechanism of action in greater detail. The distinct binding modes of different classes of DNA-binding agents underscore the importance of detailed biophysical characterization in the development of targeted therapies.
Independent Verification of the Cytotoxic Effects of "DNA Crosslinker 3 Dihydrochloride"
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of "DNA crosslinker 3 dihydrochloride," a potent DNA minor groove binder, with established DNA crosslinking agents. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating its potential as an anticancer agent. The experimental data for alternative agents is compiled from publicly available research, while the data for "this compound" is presented for illustrative purposes to guide future independent verification.
Introduction to DNA Crosslinking Agents
DNA crosslinking agents are a cornerstone of cancer chemotherapy. By forming covalent bonds between DNA strands, they obstruct essential cellular processes like replication and transcription, ultimately triggering cell death.[1] These agents can be broadly categorized based on their mechanism of action and chemical structure. "this compound" distinguishes itself as a minor groove binder, a class of compounds that target the minor groove of the DNA helix, potentially offering higher sequence specificity and a distinct biological response compared to traditional crosslinkers that interact with the major groove or form adducts with DNA bases without strong groove preference.
Comparative Cytotoxicity Analysis
To provide a framework for evaluating "this compound," its hypothetical cytotoxic profile is compared against well-characterized DNA crosslinking agents: Cisplatin, Mitomycin C, and Melphalan. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for this comparison. The following table summarizes IC50 values against various cancer cell lines.
It is critical to note that the IC50 values for "this compound" are hypothetical and provided for illustrative purposes. Independent experimental verification is mandatory.
| Compound | Target | Mechanism of Action | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| This compound | DNA Minor Groove | Interstrand Crosslinking | 0.5 (Illustrative) | 0.8 (Illustrative) | 1.2 (Illustrative) |
| Cisplatin | DNA | Interstrand and Intrastrand Crosslinking | 2.1 | 5.8 | 7.5 |
| Mitomycin C | DNA | Interstrand Crosslinking | 1.5 | 3.2 | 4.1 |
| Melphalan | DNA | Alkylating Agent, Interstrand Crosslinking | 3.5 | 8.1 | 6.3 |
Experimental Protocols for Independent Verification
To facilitate the independent verification of the cytotoxic effects of "this compound," detailed protocols for two key assays are provided below: the MTT assay for determining cell viability and the alkaline Comet assay for assessing DNA damage.
MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
"this compound" and other test compounds
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of "this compound" and other test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the highest concentration of solvent used, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is the concentration that causes a 50% reduction in cell viability.
Alkaline Comet Assay for DNA Crosslink Detection
The alkaline single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA damage, including interstrand crosslinks. Crosslinks reduce the migration of DNA fragments in the gel.
Materials:
-
Treated and untreated cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)
-
Microscope slides
Procedure:
-
Cell Preparation: Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA.
-
Embedding Cells: Mix the cell suspension with 0.5% LMPA at 37°C and pipette onto the pre-coated slides. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis at ~25V and ~300mA for 20-30 minutes in the alkaline buffer.
-
Neutralization: Neutralize the slides with neutralization buffer.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: DNA damage is quantified by measuring the length and intensity of the "comet" tail. A reduction in tail length in treated cells compared to cells treated with a known DNA damaging agent (like radiation) indicates the presence of crosslinks.
Signaling Pathways and Mechanisms of Action
DNA crosslinking agents induce cytotoxicity primarily by activating the DNA Damage Response (DDR) pathway, which, if the damage is irreparable, leads to programmed cell death (apoptosis).
DNA Damage Response (DDR) Pathway
The presence of DNA crosslinks stalls replication forks and transcription, which is recognized by cellular sensor proteins. This initiates a signaling cascade involving key kinases like ATR and ATM, which in turn phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2. This leads to cell cycle arrest, providing time for the cell to attempt repair.
Apoptosis Signaling Pathway
If the DNA damage is too severe to be repaired, the DDR pathway signals for the initiation of apoptosis. This is often mediated by the tumor suppressor protein p53, which can activate the transcription of pro-apoptotic proteins like BAX and PUMA. These proteins disrupt the mitochondrial membrane, leading to the release of cytochrome c and the activation of a caspase cascade, which executes the apoptotic program.
Experimental Workflow for Cytotoxicity Verification
The following diagram outlines a logical workflow for the independent verification of the cytotoxic effects of "this compound."
Conclusion
"this compound," as a DNA minor groove binder, represents a potentially more targeted approach to cancer therapy compared to conventional DNA crosslinking agents. The illustrative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the independent verification of its cytotoxic effects. Further research is warranted to fully elucidate its mechanism of action, specificity, and potential for clinical development. Through rigorous and standardized experimental evaluation, the scientific community can accurately determine the therapeutic promise of this novel compound.
References
Cross-Validation of In Silico and In Vitro Results for DNA Crosslinking Agents: A Comparative Guide
Introduction
DNA crosslinking agents are a cornerstone of chemotherapy, inducing cytotoxic DNA lesions that impede replication and transcription in rapidly dividing cancer cells. The validation of novel crosslinking agents involves a multi-faceted approach, integrating computational (in silico) predictions with empirical laboratory (in vitro) data to build a comprehensive profile of a compound's efficacy and mechanism of action. This guide provides a comparative framework for evaluating "DNA crosslinker 3 dihydrochloride," a potent DNA minor groove binder, against established DNA crosslinking agents. Due to the limited publicly available data for "this compound," this guide will use the well-characterized drug Cisplatin (B142131) as a primary example to illustrate the cross-validation workflow, supplemented with data from other agents like Chlorambucil and Mitomycin C.
Data Presentation: Comparative Efficacy of DNA Crosslinking Agents
The following tables summarize key quantitative data for selected DNA crosslinking agents, providing a basis for performance comparison.
Table 1: In Silico Performance Predictions
| Compound | Predicted Binding Target | Binding Mode | Predicted Binding Energy (kcal/mol) |
| This compound | DNA Minor Groove | Non-covalent intercalation | (Hypothetical) -9.5 |
| Cisplatin | N7 of Guanine | Covalent Adduct | -5.78 (with FAK protein)[1] |
| Chlorambucil | N7 of Guanine, N3 of Adenine | Covalent Adduct | (Not Available) |
| Mitomycin C | Exocyclic amine of Guanine | Covalent Adduct | (Not Available) |
Table 2: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions.[2]
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| Cisplatin | SKOV-3 (Ovarian) | 2 - 40[3] | 24 |
| A2780 (Ovarian) | ~1.5 - 5 | 48-72 | |
| MCF-7 (Breast) | Highly variable (>99.7% heterogeneity in studies)[2] | 48 / 72 | |
| HeLa (Cervical) | Highly variable (>99.7% heterogeneity in studies)[2] | 48 / 72 | |
| Chlorambucil | 293 (Human Kidney) | 0.013 (for a polyamide-conjugate)[4] | 96 |
| Prostate Cancer Cells | 160.3 - 821.3[5] | (Not Specified) | |
| Chronic Lymphocytic Leukemia Cells | ~17.5 (used for apoptosis induction)[6] | 24 / 48 | |
| Mitomycin C | MCF-7 (Breast) | Similar DNA crosslinking to its derivatives in vitro[7] | (Not Specified) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in silico and in vitro assays.
Protocol 1: In Silico Molecular Docking
Objective: To predict the binding affinity and interaction mode of a DNA crosslinking agent with a target DNA sequence or associated protein.
Methodology:
-
Ligand and Receptor Preparation:
-
Obtain the 3D structure of the ligand (e.g., this compound) from a chemical database or build it using molecular modeling software.
-
Obtain the 3D structure of the receptor (e.g., a specific DNA sequence or a protein like Focal Adhesion Kinase, PDB: 1MP8) from the Protein Data Bank.[1]
-
Prepare both ligand and receptor structures using software like AutoDock Tools, which involves adding polar hydrogens, assigning charges, and defining rotatable bonds.
-
-
Grid Box Definition:
-
Define a 3D grid box around the active site of the receptor where the ligand is expected to bind. The CASTp database can be used to identify binding pockets.[1]
-
-
Docking Simulation:
-
Perform the docking simulation using software such as AutoDock Vina. The software will explore various conformations of the ligand within the defined grid box and calculate the binding energy for each conformation.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding pose, characterized by the lowest binding free energy (ΔGbind).[1]
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor using software like PyMOL or Discovery Studio Visualizer.[1]
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
Objective: To determine the concentration at which a DNA crosslinking agent inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of approximately 3 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the DNA crosslinking agent (e.g., Cisplatin) in the appropriate cell culture medium.
-
Treat the cells with the different concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8] The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Protocol 3: In Vitro DNA Crosslinking Assay (Gel Electrophoresis)
Objective: To visually confirm the ability of a compound to induce DNA crosslinks.
Methodology:
-
DNA-Compound Incubation:
-
Incubate a known amount of plasmid DNA (e.g., pUC19) with varying concentrations of the DNA crosslinking agent in a suitable reaction buffer. A control sample with no crosslinker should be included.
-
-
Denaturation:
-
After incubation, subject the DNA samples to denaturing conditions (e.g., heat or alkaline pH) to separate the two DNA strands.
-
-
Gel Electrophoresis:
-
Run the denatured samples on an agarose (B213101) gel.[9] Non-crosslinked DNA will migrate as single-stranded DNA. Interstrand crosslinks will prevent the strands from fully separating, causing this DNA to migrate slower, appearing as a band corresponding to double-stranded DNA.
-
-
Visualization:
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV illumination.[9] A shift in the mobility of the DNA treated with the crosslinker compared to the control indicates that crosslinking has occurred.[9]
-
Visualizations: Pathways and Workflows
Signaling Pathway of Cisplatin-Induced Apoptosis
Cisplatin exerts its cytotoxic effects by inducing DNA damage, which in turn activates a cascade of signaling events leading to programmed cell death (apoptosis).[10][11]
Caption: Cisplatin-induced apoptosis signaling pathway.
Experimental Workflow for Crosslinker Validation
The validation of a novel DNA crosslinking agent follows a logical progression from computational analysis to cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA crosslinking and biological activity of a hairpin polyamide–chlorambucil conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
Benchmarking "DNA crosslinker 3 dihydrochloride" against other novel anticancer compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer therapeutics has led to the exploration of various molecular targets within cancer cells. One such promising avenue is the minor groove of DNA, a critical site for the regulation of gene expression. Compounds that bind to the DNA minor groove can disrupt essential cellular processes, leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of "DNA crosslinker 3 dihydrochloride" and other novel DNA minor groove binders, offering a data-driven overview for researchers and drug development professionals.
Introduction to DNA Minor Groove Binders
DNA minor groove binders are a class of small molecules that non-covalently interact with the minor groove of the DNA double helix. This binding can interfere with the binding of transcription factors and other DNA-processing enzymes, ultimately inhibiting gene expression and DNA replication. Some of these compounds also possess alkylating moieties, enabling them to form covalent crosslinks with DNA, which are highly cytotoxic lesions that can trigger cell death. This dual mechanism of action makes them potent anticancer agents.
Compound in Focus: this compound
"this compound" is a novel compound identified as a potent DNA minor groove binder. Publicly available information on this specific molecule is currently limited. MedChemExpress characterizes it by a DNA binding affinity (ΔTm) of 1.4 °C, with the chemical formula C15H22Cl2N8O and CAS number 2761734-21-6. While detailed experimental data on its anticancer activity is not yet widely published, its classification as a DNA minor groove binder places it in a class of compounds with significant therapeutic potential.
Comparative Analysis of Novel DNA Minor Groove Binders
To provide a benchmark for "this compound," this guide compares it with other novel and well-characterized DNA minor groove binders: MS-247, Lurbinectedin, and Tallimustine (B56371).
Quantitative Data on Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the available IC50 values for the selected DNA minor groove binders across various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 Value |
| MS-247 | Various | Average of 39 cell lines | 0.71 µM[1] |
| Lurbinectedin | Small Cell Lung Cancer | NCI-H510A | ~1.1 nM[2] |
| Small Cell Lung Cancer | NCI-H82 | ~1.6 nM[2] | |
| Breast Cancer | MDA-MB-231 (Triple-Negative) | Data not available in searched results | |
| Breast Cancer | MCF-7 (ER+) | Data not available in searched results | |
| Tallimustine | Leukemia | CEM | 3.5 nM[3] |
Note: A direct comparison is challenging due to the limited overlap of tested cell lines in publicly available data. The provided data showcases the potent, often nanomolar, activity of these compounds.
Mechanisms of Action: A Deeper Dive
While all three comparative compounds target the DNA minor groove, their downstream effects exhibit some differences.
-
MS-247 : This compound not only binds to the DNA minor groove but also possesses an alkylating residue. Its mode of action includes the inhibition of topoisomerases I and II, enzymes critical for resolving DNA topological problems during replication and transcription. This dual mechanism contributes to its potent antitumor activity.[1]
-
Lurbinectedin : As a DNA alkylating agent, Lurbinectedin covalently binds to guanine (B1146940) residues in the minor groove.[4] This interaction leads to the inhibition of active transcription, a process on which cancer cells are often highly dependent.[5][6] Furthermore, it induces DNA damage and can modulate the tumor microenvironment.[7][8]
-
Tallimustine : This synthetic derivative of distamycin A acts as a DNA minor groove binder and an alkylating agent.[9][10] It preferentially generates DNA crosslinks in AT-rich sequences.[11]
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for DNA minor groove binders that also possess alkylating capabilities.
Caption: General mechanism of DNA minor groove binders with alkylating activity.
Experimental Protocols for Evaluation
The following are detailed methodologies for key experiments used to characterize and compare novel anticancer compounds like DNA minor groove binders.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
-
Principle : Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol :
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
Reagent Incubation : Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT) : If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the progression of the cell cycle.
-
Principle : A fluorescent dye, such as propidium (B1200493) iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol :
-
Cell Treatment : Treat cells with the compound of interest for a defined period.
-
Cell Harvesting : Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Fixation : Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining : Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Analysis : Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
-
Principle : Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Protocol :
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers.
-
Randomization and Treatment : When tumors reach a predetermined volume, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control according to a defined schedule and route of administration.
-
Tumor Measurement : Measure tumor volumes periodically throughout the study.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis : Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.
Caption: Preclinical evaluation workflow for novel anticancer compounds.
Conclusion
DNA minor groove binders represent a promising class of anticancer agents with potent cytotoxic activity. While specific experimental data for "this compound" is not yet widely available, its classification suggests it warrants further investigation. The comparative data for MS-247, Lurbinectedin, and Tallimustine highlight the potential of this compound class, often exhibiting efficacy in the nanomolar range. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these and other novel anticancer compounds, facilitating the advancement of promising candidates towards clinical development.
References
- 1. Potent antitumor activity of MS-247, a novel DNA minor groove binder, evaluated by an in vitro and in vivo human cancer cell line panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lurbinectedin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Lurbinectedin? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The alkylating antitumor drug tallimustine does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solved 3.59 Tallimustine is a synthetic antitumor compound | Chegg.com [chegg.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of DNA Crosslinker 3 Dihydrochloride
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and logistical information for the proper disposal of DNA crosslinker 3 dihydrochloride (B599025). As a potent DNA minor groove binder with potential anticancer properties, this compound must be handled with the utmost care to ensure personnel safety and environmental protection. The following procedures are designed to provide clear, step-by-step guidance for the disposal of this and similar cytotoxic compounds.
DNA crosslinker 3 dihydrochloride is categorized as a DNA alkylating agent, a class of compounds known for their potential to be cytotoxic, mutagenic, and carcinogenic.[1] Due to these inherent hazards, all waste generated from its use must be treated as hazardous chemical waste.
Hazard Profile of DNA Alkylating Agents
To underscore the importance of cautious handling, the table below summarizes the general hazards associated with DNA alkylating agents.
| Hazard Category | Description | Necessary Precautions |
| Cytotoxicity | Toxic to living cells, posing a significant risk to researchers. | Use of full Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. All work should be conducted in a certified chemical fume hood. |
| Mutagenicity | May cause genetic defects. | Avoid inhalation, and skin and eye contact.[2] |
| Carcinogenicity | Potential to cause cancer. | Long-term exposure should be minimized. Implement strict handling protocols to limit exposure. |
| Teratogenicity | Suspected of damaging fertility or the unborn child.[2] | Personnel who are pregnant or planning to become pregnant should avoid handling this compound. |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life.[2] | Do not dispose of down the drain or in general waste.[2] All waste must be segregated and treated as hazardous. |
Experimental Protocols for Waste Disposal
The following protocols outline the detailed methodologies for the safe disposal of waste containing this compound.
1. Waste Segregation and Collection:
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, vials, and absorbent paper.
-
All solid waste must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be marked with "Hazardous Waste," "Cytotoxic Chemical Waste," and the name "this compound."
-
-
Liquid Waste: This includes stock solutions, unused experimental solutions, and contaminated buffers.
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," "Cytotoxic Chemical Waste," and "this compound."
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste: This includes needles, syringes, and other contaminated sharp objects.
-
All sharps must be placed in a designated, puncture-proof sharps container labeled "Hazardous Waste," "Cytotoxic Sharps," and "this compound."
-
2. Decontamination Procedures:
-
Work Surfaces: All surfaces within the chemical fume hood where the compound was handled must be decontaminated.
-
Equipment: Any non-disposable equipment that has come into contact with the compound should be thoroughly decontaminated.
-
Rinse with a suitable solvent (e.g., 70% ethanol) and then wash with a laboratory-grade detergent.
-
The initial solvent rinse should be collected as liquid hazardous waste.
-
3. Final Disposal:
-
All collected hazardous waste containers (solid, liquid, and sharps) must be sealed and stored in a designated, secure hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
-
Never dispose of this chemical down the drain or in the regular trash.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DNA Crosslinker 3 Dihydrochloride
For researchers, scientists, and drug development professionals working with potent compounds like DNA crosslinker 3 dihydrochloride (B599025), ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedures is critical due to the compound's potential hazards as a DNA crosslinking agent, which are often associated with mutagenic and carcinogenic properties.
Immediate Safety and Personal Protective Equipment (PPE)
When handling DNA crosslinker 3 dihydrochloride, a comprehensive approach to personal protection is non-negotiable. The minimum required PPE includes a full-length, buttoned lab coat, chemical splash goggles, and a face shield for full-face protection against splashes.[1][2][3][4] Hand protection is critical; double-gloving with nitrile gloves is recommended for incidental contact.[1][3] For tasks with a higher risk of exposure, heavyweight chemical-resistant gloves, such as those made of neoprene or viton, should be worn.[3][5] All work with the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
Quantitative Safety Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes general safety parameters and recommendations based on best practices for handling potent, hazardous chemical compounds.
| Parameter | Recommendation/Value | Source/Rationale |
| Occupational Exposure Limit (OEL) | Assumed to be low; handle as a highly potent compound. | Prudent practice for novel or uncharacterized chemicals. |
| Glove Type (Incidental Contact) | Double Nitrile Gloves | Provides good splash protection and easy detection of breaches.[1][3][5] |
| Glove Type (Extended Contact) | Neoprene or Viton | Offers superior resistance to a broader range of chemicals.[5] |
| Minimum Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against chemical splashes from all angles.[1] |
| Additional Eye/Face Protection | Face Shield | Required when there is a significant splash hazard.[1][3] |
| Respiratory Protection | Not required if handled in a certified fume hood. | Engineering controls are the primary barrier.[4] |
| Emergency Eyewash/Shower | Must be immediately accessible. | Standard requirement for handling hazardous chemicals. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous, step-by-step approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation and Weighing:
-
Before handling, ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
To prevent inhalation of fine powder, weigh the solid compound within the fume hood.
-
Use a dedicated set of spatulas and weighing paper.
2. Dissolution and Use:
-
Add solvent to the solid compound slowly and carefully to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
All subsequent manipulations of the solution must be performed within the fume hood.
3. Decontamination:
-
All non-disposable equipment that comes into contact with the compound must be decontaminated.
-
A validated decontamination procedure should be in place. This may involve soaking in a solution known to degrade similar compounds, followed by thorough rinsing.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
By implementing these rigorous safety protocols, research institutions can ensure the well-being of their personnel and maintain a culture of safety, thereby building trust and providing value beyond the product itself.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
